molecular formula C20H27NO2 B13449892 4-Keto Retinamide

4-Keto Retinamide

Cat. No.: B13449892
M. Wt: 313.4 g/mol
InChI Key: UZXXUVCTFYIVPT-XIBCHNJYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Keto Retinamide is a useful research compound. Its molecular formula is C20H27NO2 and its molecular weight is 313.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Keto Retinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Keto Retinamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H27NO2

Molecular Weight

313.4 g/mol

IUPAC Name

(2Z,4Z,6E,8Z)-3,7-dimethyl-9-(2,6,6-trimethyl-3-oxocyclohexen-1-yl)nona-2,4,6,8-tetraenamide

InChI

InChI=1S/C20H27NO2/c1-14(7-6-8-15(2)13-19(21)23)9-10-17-16(3)18(22)11-12-20(17,4)5/h6-10,13H,11-12H2,1-5H3,(H2,21,23)/b8-6-,10-9-,14-7+,15-13-

InChI Key

UZXXUVCTFYIVPT-XIBCHNJYSA-N

Isomeric SMILES

CC1=C(C(CCC1=O)(C)C)/C=C\C(=C\C=C/C(=C\C(=O)N)/C)\C

Canonical SMILES

CC1=C(C(CCC1=O)(C)C)C=CC(=CC=CC(=CC(=O)N)C)C

Origin of Product

United States

Foundational & Exploratory

4-Keto Retinamide: Chemical Structure & Technical Profile

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, structural characteristics, and application context of 4-Keto Retinamide (CAS 1217196-74-1) .

CAS Registry Number: 1217196-74-1

Executive Summary

4-Keto Retinamide (also known as 4-oxoretinamide ) is a primary amide derivative of retinoic acid characterized by the introduction of a ketone functionality at the C4 position of the


-ionone ring.

In pharmaceutical development, this compound primarily serves as a Reference Standard and a metabolite marker . It is critical for validating the purity of retinoid-based therapeutics (such as Fenretinide or Retinamide) and for mapping the metabolic clearance pathways mediated by Cytochrome P450 enzymes (specifically CYP26 isoforms). Unlike its structural analog 4-oxo-fenretinide (a potent chemotherapeutic metabolite), 4-Keto Retinamide (CAS 1217196-74-1) represents the primary amide form, often identified as a degradation product or downstream metabolite in biological matrices.

Key Technical Distinction:

  • Target Molecule (CAS 1217196-74-1): 4-Keto Retinamide (

    
    ). Primary amide.
    
  • Related Therapeutic Metabolite: 4-oxo-Fenretinide (

    
    ). 
    
    
    
    -substituted amide. Researchers must distinguish between these two during assay development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

Nomenclature and Identifiers
PropertyDetail
Chemical Name 4-Oxoretinamide; (all-E)-3,7-Dimethyl-9-(2,6,6-trimethyl-4-oxocyclohex-1-en-1-yl)nona-2,4,6,8-tetraenamide
CAS Number 1217196-74-1
Molecular Formula

Molecular Weight 313.44 g/mol
SMILES CC1=C(C(CCC1=O)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)N)/C)/C
InChI Key (Specific to stereochemistry, typically all-trans)
Structural Analysis

The molecule retains the core retinoid polyene chain but features a critical oxidation at the C4 position of the cyclohexenyl ring. This "4-oxo" modification is a hallmark of CYP26-mediated catabolism, rendering the molecule more polar and typically less biologically active than its parent retinoid, facilitating excretion.

  • Lipophilicity: High (LogP ~3.5–4.0), though reduced compared to Retinamide due to the polar ketone.

  • Solubility: Insoluble in water; soluble in DMSO, Ethanol, and Chloroform.

  • Stability: Light-sensitive (photo-isomerization) and oxygen-sensitive (further oxidation).

Mechanism of Action & Biological Context[4][11]

While 4-Keto Retinamide is not a primary therapeutic agent, its presence is a biological indicator of retinoid metabolism.

Metabolic Pathway (CYP26 Mediated)

Retinoids are catabolized to prevent toxicity. The enzyme CYP26A1 (and CYP26B1) targets the


-ionone ring, specifically oxidizing the C4 position.
  • Substrate: Retinamide (or Retinoic Acid).

  • Enzymatic Attack: CYP26 introduces a hydroxyl group at C4 (4-OH-Retinamide).

  • Oxidation: This is rapidly oxidized to the ketone, yielding 4-Keto Retinamide .

  • Clearance: The 4-oxo group primes the molecule for glucuronidation or further chain shortening.

Analytical Significance

In drug development, 4-Keto Retinamide is used to:

  • Quantify Metabolic Stability: Measuring the rate of its formation helps determine the half-life of parent retinoid drugs.

  • Impurity Profiling: Synthetic retinoids often contain oxidized impurities. CAS 1217196-74-1 is the standard used to qualify these impurities in HPLC/MS assays.

Synthesis & Manufacturing Routes

For research and analytical standards, 4-Keto Retinamide is synthesized via Allylic Oxidation .

Synthetic Protocol (Allylic Oxidation)

Reagents: Retinamide, Manganese Dioxide (


) or tert-Butyl hydroperoxide (

-BuOOH) with a catalyst (e.g.,

).

Step-by-Step Methodology:

  • Protection: (Optional) If starting from Retinoic Acid, the carboxylic acid is first converted to the amide.

  • Oxidation: Dissolve Retinamide in Dichloromethane (DCM).

  • Reagent Addition: Add activated

    
     (10–20 equivalents) or Dirhodium caprolactamate catalyst with 
    
    
    
    -BuOOH.
  • Reaction: Stir at room temperature for 24–48 hours. The reaction targets the allylic C4 position.

  • Purification: Filter through Celite to remove oxidant. Concentrate filtrate.

  • Isolation: Purify via Flash Column Chromatography (Silica Gel; Hexane/Ethyl Acetate gradient).

  • Validation: Confirm structure via

    
    -NMR (Look for loss of C4-methylene protons and shift of C3 protons).
    
Visualization: Synthesis & Metabolism

RetinoidPathways Retinamide Retinamide (Parent Drug) CYP26 CYP26A1/B1 (Enzymatic Oxidation) Retinamide->CYP26 Metabolism MnO2 MnO2 / t-BuOOH (Chemical Synthesis) Retinamide->MnO2 Lab Synthesis Intermediate 4-Hydroxy-Retinamide (Transient) CYP26->Intermediate Target 4-KETO RETINAMIDE (CAS 1217196-74-1) MnO2->Target Allylic Oxidation Intermediate->Target Dehydrogenation Excretion Glucuronidation & Excretion Target->Excretion Clearance

Figure 1: Dual pathways for the generation of 4-Keto Retinamide: In vivo metabolic clearance via CYP26 and in vitro chemical synthesis via allylic oxidation.[1]

Experimental Protocols: Handling & Analysis

Storage & Stability
  • Temperature: Store at -20°C.

  • Atmosphere: Inert gas (Argon or Nitrogen) is mandatory to prevent oxidative degradation.

  • Light: Protect from light (amber vials) to prevent cis/trans isomerization.

HPLC-MS/MS Quantification Method

To detect 4-Keto Retinamide in plasma or cell culture media:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 5 minutes.

  • Detection: Positive Electrospray Ionization (ESI+).

    • Precursor Ion:

      
      
      
    • Product Ions: Monitor transitions

      
       (characteristic retinoid fragment).
      

References

  • Pharmaffiliates. (2024). 4-Keto Retinamide Reference Standard (CAS 1217196-74-1). Retrieved from

  • Vivan Life Sciences. (2024). Retinoid Impurities and Stable Isotopes. Retrieved from

  • National Institutes of Health (NIH). (2004). Identification of the fenretinide metabolite 4-oxo-fenretinide. (Contextual reference for 4-oxo mechanism).

  • CAS Common Chemistry. (2024).[1] Search results for Retinamide derivatives. [2]

Sources

Technical Deep Dive: The Pharmacodynamics of 4-oxo-N-(4-hydroxyphenyl)retinamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanism of action, pharmacodynamics, and experimental characterization of 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) .

Subject: 4-oxo-4-HPR (Fenretinide Metabolite) Classification: Active Retinoid Metabolite / Antimicrotubule Agent Primary Audience: Drug Discovery Scientists, Pharmacologists, Oncology Researchers

Executive Summary & Molecular Identity

4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , also referred to as 3-keto-HPR in some literature, is a polar metabolite of the synthetic retinoid Fenretinide (4-HPR). While the parent compound (4-HPR) has been extensively studied for its chemopreventive properties, 4-oxo-4-HPR has emerged as a critical driver of therapeutic efficacy, exhibiting 2-4 times greater potency than the parent drug in various cancer cell lines.[1][2]

Crucially, 4-oxo-4-HPR possesses a dual mechanism of action that distinguishes it from 4-HPR and classical retinoids:

  • ROS-Dependent Apoptosis: Shared with the parent drug.

  • Tubulin Polymerization Inhibition: A unique gain-of-function activity not seen in 4-HPR, leading to mitotic arrest.[1][3]

Molecular Origin: 4-oxo-4-HPR is generated via the oxidation of the β-ionone ring of 4-HPR. This biotransformation is mediated primarily by Cytochrome P450 3A4 (CYP3A4) . Understanding this metabolic pathway is vital for interpreting species-specific pharmacokinetic discrepancies between murine models (where N-(4-methoxyphenyl)retinamide [MPR] often dominates) and human clinical profiles.

Mechanism of Action I: The Antimicrotubule Paradigm (Differentiator)

Unlike classical retinoids that function primarily as ligands for Retinoic Acid Receptors (RARs), 4-oxo-4-HPR acts as a direct antimicrotubule agent . This mechanism is independent of nuclear receptors and is the key factor enabling the metabolite to overcome resistance to the parent drug.

Tubulin Binding and Polymerization Inhibition

4-oxo-4-HPR binds directly to tubulin, interfering with microtubule assembly.[1][4][5] This activity is structurally specific; the introduction of the ketone group at the C4 position of the cyclohexenyl ring alters the molecule's polarity and steric fit, allowing interaction with the tubulin dimer interface.

  • Consequence: Inhibition of microtubule polymerization in cell-free systems (IC50 ~5.9 µM).[4][5]

  • Cellular Phenotype: Treatment leads to the formation of multipolar spindles and aberrant mitotic structures.

  • Cell Cycle Arrest: Cells accumulate in the G2-M phase (specifically pre-anaphase), activating the Spindle Assembly Checkpoint (SAC).

Independence from ROS

While 4-oxo-4-HPR induces Reactive Oxygen Species (ROS), the antimicrotubule effect is ROS-independent .[1]

  • Validation: Pre-treatment with antioxidants (e.g., Vitamin C) abrogates apoptosis but fails to rescue the G2-M arrest or prevent multipolar spindle formation.

Mechanism of Action II: The Oxidative Stress Cascade (Shared Pathway)

Like its parent 4-HPR, the metabolite triggers a lethal signaling cascade driven by oxidative stress. This pathway is often the primary driver of apoptosis in non-mitotic cells.

The Signaling Sequence
  • ROS Generation: Rapid increase in intracellular ROS (detectable within 30-60 minutes).

  • ER Stress: ROS accumulation triggers the Unfolded Protein Response (UPR).

  • JNK Activation: Phosphorylation of c-Jun N-terminal Kinase (JNK).

  • Effector Modulation:

    • Upregulation of PLAB (Proapoptotic Placental Bone Morphogenetic Protein).

    • Downregulation of anti-apoptotic proteins Bcl-2 and Mcl-1 .[1]

Visualizing the Dual Mechanism

The following diagram illustrates the bifurcated signaling pathways of 4-oxo-4-HPR. Note the independence of the Mitotic Arrest branch from the ROS branch.[1]

4_oxo_4HPR_Mechanism cluster_legend Note: Pathways are Independent Metabolite 4-oxo-4-HPR Tubulin Direct Tubulin Binding Metabolite->Tubulin  Direct Interaction ROS ROS Generation (Rapid Onset) Metabolite->ROS  Metabolic Stress PolyInhib Inhibition of Polymerization Tubulin->PolyInhib Spindle Multipolar Spindles (Aberrant Mitosis) PolyInhib->Spindle SAC Spindle Checkpoint Activation Spindle->SAC G2M G2-M Arrest (Pre-Anaphase) Apoptosis APOPTOSIS (Cell Death) G2M->Apoptosis  Mitotic Catastrophe SAC->G2M ERStress ER Stress (UPR) ROS->ERStress JNK JNK Activation (Phosphorylation) ERStress->JNK Effectors PLAB Upregulation Bcl-2/Mcl-1 Downregulation JNK->Effectors Effectors->Apoptosis VitaminC Vitamin C blocks ROS but NOT G2-M Arrest

Caption: Dual mechanistic pathways of 4-oxo-4-HPR. The antimicrotubule activity (left) operates independently of the ROS-driven cascade (right).[1]

Receptor Independence

A critical finding for researchers is that 4-oxo-4-HPR efficacy is RAR-independent .[1][2]

  • Binding Affinity: The metabolite exhibits poor binding affinity for Retinoic Acid Receptors (RAR-α, -β, -γ) compared to ATRA.

  • Antagonist Assays: The use of pan-RAR antagonists (e.g., AGN193109) does not block the antiproliferative effects of 4-oxo-4-HPR, confirming that nuclear receptor transactivation is not the primary driver of its cytotoxicity.

Experimental Protocols for Validation

To rigorously study 4-oxo-4-HPR, researchers must distinguish its effects from the parent compound. The following protocols are recommended.

In Vitro Tubulin Polymerization Assay

Purpose: To verify the direct interaction between the metabolite and tubulin, distinguishing it from 4-HPR.

  • Reagents: Purified bovine brain tubulin (>99%), GTP (1 mM), PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Preparation: Keep all reagents on ice. Dilute tubulin to 2-3 mg/mL in PEM buffer containing GTP.

  • Treatment: Add 4-oxo-4-HPR (dissolved in DMSO) at graded concentrations (e.g., 1, 5, 10 µM). Include a Paclitaxel control (stabilizer) and Nocodazole control (destabilizer).

  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

  • Readout: Monitor Absorbance at 340 nm every 30 seconds for 45-60 minutes.

  • Expected Result: 4-oxo-4-HPR should decrease the Vmax and steady-state absorbance (polymer mass) in a dose-dependent manner. Parent 4-HPR should show minimal effect.

ROS-Mitosis Independence Assay

Purpose: To confirm the dual, independent mechanisms.

  • Cell Culture: Seed A2780 or similar sensitive line.

  • Groups:

    • Vehicle (DMSO)

    • 4-oxo-4-HPR (5 µM)[1]

    • Vitamin C (100 µM) + 4-oxo-4-HPR (Pre-treat Vit C for 1h)

  • Endpoints:

    • ROS: Stain with H2DCFDA (10 µM) at 2h post-treatment. Analyze via Flow Cytometry (FITC channel).

    • Cell Cycle: Fix cells in 70% ethanol at 24h. Stain with Propidium Iodide (PI). Analyze DNA content.

  • Data Interpretation:

    • ROS: Vit C + 4-oxo group should show ROS levels comparable to Vehicle.

    • Cell Cycle:[2][4][5] Vit C + 4-oxo group should still show G2-M arrest , proving the antimitotic effect is not downstream of ROS.

Pharmacokinetics & Species Divergence

Researchers utilizing animal models must account for metabolic differences.[6]

ParameterHuman PK ProfileMurine (Mouse) PK ProfileImpact on Study Design
Primary Metabolite 4-MPR and 4-oxo-4-HPR 4-MPR (often dominant)Mice may underrepresent 4-oxo activity.
CYP Involvement CYP3A4Cyp3a isoformsCYP3A4 inhibitors (e.g., Ketoconazole) modulate levels.
Accumulation Accumulates upon chronic dosing.Rapid clearance/conversion.Chronic dosing models preferred over bolus.

Guidance: When using murine xenografts, consider co-administration of CYP modulators or direct administration of the synthesized metabolite to accurately model human pharmacodynamics.

References

  • Villani, M. G., et al. (2006). 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is a recently identified metabolite of fenretinide (4-HPR)...[2] Cancer Research.

  • Sestili, P., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells.[3] PLoS One.

  • Tiberio, P., et al. (2010). Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization...[3] Molecular Cancer Therapeutics.

  • Cooper, J. P., et al. (2011). Fenretinide metabolism in humans and mice: utilizing pharmacological modulation... British Journal of Pharmacology.

  • Gundersen, T. E., et al. (2006). Method to Determine 4-Oxo-Retinoic Acids... Rapid Communications in Mass Spectrometry.

Sources

Biological Activity of 4-Keto Retinamide vs. Fenretinide

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Drug Development Professionals[1]

Executive Summary: The Metabolite Superiority Hypothesis

In the landscape of synthetic retinoids, Fenretinide (4-HPR) has long been the clinical standard for investigating non-classical retinoid activity, particularly in neuroblastoma and breast cancer. However, emerging pharmacodynamic data identifies its major polar metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) —often referred to as 4-Keto Retinamide—as a distinct and often more potent pharmacological entity.

While both compounds share the ability to induce Reactive Oxygen Species (ROS) and accumulate dihydroceramides, 4-oxo-4-HPR possesses a unique gain-of-function: direct inhibition of tubulin polymerization. This dual mechanism allows 4-oxo-4-HPR to bypass common resistance mechanisms associated with the parent drug, specifically in 4-HPR-resistant cell lines. This guide dissects the mechanistic divergence, potency ratios, and validation protocols required to distinguish these two agents in a research setting.

Molecular Pharmacology & Metabolic Activation[2]

Fenretinide is not merely a prodrug, but its metabolic conversion is critical for its pleiotropic effects. The oxidation of the cyclohexene ring at the C4 position yields 4-oxo-4-HPR.[1] This conversion is mediated primarily by CYP26A1 , a cytochrome P450 enzyme often upregulated in response to retinoic acid signaling.

Figure 1: Metabolic Pathway & Structural Transformation

Caption: CYP26A1-mediated oxidation of Fenretinide to 4-oxo-4-HPR, highlighting the gain of the ketone group essential for microtubule affinity.

MetabolicPathway Fenretinide Fenretinide (4-HPR) (Parent Drug) CYP26A1 CYP26A1 (Enzymatic Oxidation) Fenretinide->CYP26A1 Oxo4HPR 4-oxo-4-HPR (Active Metabolite) CYP26A1->Oxo4HPR C4-Oxidation

Mechanistic Divergence: ROS vs. Microtubules

The critical distinction between the parent and the metabolite lies in their intracellular targets.

3.1 Fenretinide (4-HPR): The ROS/Ceramide Stressor

Fenretinide functions primarily as a stress-inducing agent. It acts independently of Retinoic Acid Receptors (RARs) to:

  • Generate ROS: Induces oxidative stress via the mitochondrial electron transport chain.

  • Accumulate Ceramides: Inhibits Dihydroceramide Desaturase (DES1), leading to a buildup of dihydroceramides and ceramides, which trigger apoptosis.

  • Cell Cycle Arrest: Predominantly causes arrest in the G1 phase .

3.2 4-oxo-4-HPR: The Dual-Action Mitotic Poison

The metabolite retains the ROS/Ceramide capabilities of the parent but adds a lethal second mechanism:

  • Tubulin Destabilization: 4-oxo-4-HPR binds directly to tubulin, inhibiting polymerization.[2][3] This mimics the activity of vinca alkaloids (e.g., vincristine) but with a retinoid scaffold.

  • Mitotic Arrest: Unlike the G1 arrest of 4-HPR, the metabolite causes a massive accumulation in the G2-M phase , characterized by multipolar spindles and failed cytokinesis.

  • Potency: It is typically 2–4 times more potent (lower IC50) than Fenretinide and remains active in cell lines that have developed resistance to ROS-induced apoptosis.

Figure 2: Divergent Signaling Cascades

Caption: Comparison of signaling pathways. Note 4-oxo-4-HPR's unique branch targeting Tubulin and G2/M arrest, independent of ROS.

SignalingDivergence cluster_Inputs Drug Inputs HPR Fenretinide (4-HPR) ROS ROS Generation (Mitochondrial) HPR->ROS Ceramide DES1 Inhibition (Ceramide Accumulation) HPR->Ceramide G1 G1 Arrest HPR->G1 Oxo 4-oxo-4-HPR Oxo->ROS Oxo->Ceramide Tubulin Tubulin Binding (Polymerization Inhibition) Oxo->Tubulin Unique Mechanism ER_Stress ER Stress (UPR Activation) ROS->ER_Stress Ceramide->ER_Stress Apoptosis Apoptosis (Caspase 3/9) ER_Stress->Apoptosis Spindle Multipolar Spindles Tubulin->Spindle G2M G2-M Arrest (Mitotic Catastrophe) Spindle->G2M G2M->Apoptosis

Comparative Data Summary
FeatureFenretinide (4-HPR)4-oxo-4-HPR (Metabolite)
Primary Mechanism ROS Generation & Ceramide AccumulationDual: ROS/Ceramide + Tubulin Inhibition
Cell Cycle Arrest G1 PhaseG2-M Phase (Prominent)
Tubulin Interaction NegligibleDirect Inhibition (IC50 ~5.9 µM in cell-free assays)
Potency (IC50) Baseline (e.g., ~2-5 µM in A2780)High (e.g., ~0.5-1.5 µM in A2780)
Activity in Resistant Cells Often ineffective in 4-HPR-resistant linesEffective (Due to non-ROS mechanism)
RAR Dependence IndependentIndependent
Experimental Protocols for Validation

To empirically verify the activity of 4-oxo-4-HPR versus the parent compound, researchers must employ assays that specifically isolate the microtubule-destabilizing effect, as ROS generation is common to both.

Protocol A: In Vitro Tubulin Polymerization Assay

Purpose: To confirm the direct interaction of 4-oxo-4-HPR with tubulin, distinguishing it from 4-HPR.

Materials:

  • Purified bovine brain tubulin (>99% pure).

  • GTP (Guanosine triphosphate).

  • Spectrophotometer (heated to 37°C).

  • Controls: Paclitaxel (stabilizer), Vincristine (destabilizer), DMSO (vehicle).

Step-by-Step Workflow:

  • Preparation: Resuspend purified tubulin (3 mg/mL) in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) containing 1 mM GTP.

  • Treatment: Keep tubulin on ice. Add 4-oxo-4-HPR (5 µM, 10 µM) or 4-HPR (10 µM) to the reaction mixture. Use DMSO (0.1%) as vehicle control.

  • Induction: Transfer cuvettes immediately to a spectrophotometer pre-warmed to 37°C to initiate polymerization.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Analysis:

    • Vehicle (DMSO): Sigmoidal curve indicating normal polymerization.

    • 4-HPR: Curve should mimic vehicle (no direct effect).

    • 4-oxo-4-HPR: Significant reduction in Vmax and plateau height (inhibition of assembly), similar to Vincristine.

Protocol B: Differential ROS vs. Mitotic Arrest Analysis

Purpose: To temporally dissociate ROS generation from mitotic arrest, proving the independence of the two mechanisms in 4-oxo-4-HPR treated cells.[4][5]

Materials:

  • CM-H2DCFDA (ROS probe).[5][6]

  • Propidium Iodide (PI) for cell cycle.

  • Vitamin C (Antioxidant/ROS Scavenger).

Step-by-Step Workflow:

  • Seeding: Seed cancer cells (e.g., A2780 or Neuroblastoma lines) at 5x10^5 cells/well.

  • Scavenger Pre-treatment: Pre-treat one set of wells with Vitamin C (100 µM) for 1 hour to block ROS.

  • Drug Treatment: Treat cells with 4-oxo-4-HPR (5 µM) or 4-HPR (5 µM).

  • Time Course:

    • T=2 hours (ROS Check): Stain with CM-H2DCFDA (5 µM) and analyze via flow cytometry (FL1 channel).

    • T=24 hours (Cell Cycle): Fix cells in 70% ethanol, stain with PI/RNase, and analyze via flow cytometry (FL2 channel).

  • Data Interpretation (Self-Validating Logic):

    • 4-HPR + Vit C: ROS is blocked; Apoptosis/G1 arrest is significantly rescued (Proof of ROS dependence).

    • 4-oxo-4-HPR + Vit C: ROS is blocked; However, G2-M arrest persists. This confirms that the antimitotic activity is independent of oxidative stress.[5]

References
  • Villani, M. G., et al. (2006). "4-Oxo-N-(4-hydroxyphenyl)retinamide: a recently identified fenretinide metabolite induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines."[7] Cancer Research.[6][8][9]

  • Tiberio, P., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells."[4] PLoS ONE.

  • Appierto, V., et al. (2009). "Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity." Molecular Cancer Therapeutics.

  • Cooper, J. P., et al. (2017). "Inhibitory effects of fenretinide metabolites... on fenretinide molecular targets." PLoS ONE.

Sources

Whitepaper: The Mechanistic Role of 4-oxo-4-HPR in ROS-Dependent Apoptosis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthetic retinoid N-(4-hydroxyphenyl)retinamide (fenretinide or 4-HPR) has long been investigated for its antineoplastic properties. However, clinical efficacy is often limited by acquired drug resistance. The discovery of its polar metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , has unveiled a highly potent therapeutic agent capable of overcoming this resistance[1].

Unlike its parent compound, 4-oxo-4-HPR operates through a unique dual-action paradigm: it acts as an antimicrotubule agent inducing G2/M mitotic arrest, while simultaneously triggering a highly lethal, Reactive Oxygen Species (ROS)-dependent apoptotic cascade[2]. This whitepaper provides an in-depth technical analysis of the ROS-dependent apoptotic pathways driven by 4-oxo-4-HPR, equipping researchers and drug development professionals with the mechanistic insights and validated protocols necessary to leverage this metabolite in oncology.

Mechanistic Paradigm: The Dual-Action of 4-oxo-4-HPR

To understand the efficacy of 4-oxo-4-HPR, one must decouple its two independent mechanisms of action[2]:

  • ROS-Independent Mitotic Arrest: 4-oxo-4-HPR directly inhibits tubulin polymerization, leading to multipolar spindle formation and a marked accumulation of cells in the G2/M phase[1].

  • ROS-Dependent Apoptosis: Concurrently, the metabolite induces a rapid and massive intracellular generation of ROS, which serves as the primary upstream initiator of the intrinsic apoptotic pathway[2].

Crucially, these pathways are temporally and functionally distinct. ROS generation occurs within 30 minutes of exposure, long before the onset of mitotic arrest (which typically manifests after 2 hours)[2]. Abrogating the ROS pathway does not prevent tubulin inhibition, proving that 4-oxo-4-HPR attacks tumor cells on two independent fronts[2].

The ROS-Dependent Apoptotic Cascade

The apoptotic lethality of 4-oxo-4-HPR is governed by a highly specific, sequential signaling cascade initiated by oxidative stress[3].

  • Early Oxidative Burst: Exposure to 4-oxo-4-HPR triggers a 3.0-fold increase in intracellular ROS, significantly higher than the 2.1-fold increase induced by the parent drug 4-HPR[1].

  • Endoplasmic Reticulum (ER) Stress & JNK Activation: This oxidative burst rapidly induces an ER stress response, which in turn phosphorylates and activates c-Jun N-terminal Kinase (JNK)[3].

  • PLAB Upregulation: Activated JNK acts as a transcription regulator, driving the profound upregulation of the proapoptotic PLAcental Bone morphogenetic protein (PLAB)[4].

  • Intrinsic Caspase Cleavage: PLAB acts as the critical downstream effector, leading to the downregulation of anti-apoptotic proteins (Bcl-2 and Mcl-1) and the subsequent cleavage of Caspase-9 and Caspase-3[4]. Notably, this pathway entirely bypasses Caspase-8, confirming reliance on the intrinsic, rather than extrinsic, apoptotic machinery[1].

SignalingPathway Metabolite 4-oxo-4-HPR ROS Rapid ROS Generation (< 30 mins) Metabolite->ROS Mitotic Tubulin Inhibition (ROS-Independent) Metabolite->Mitotic ER_Stress Endoplasmic Reticulum (ER) Stress ROS->ER_Stress JNK JNK Activation ER_Stress->JNK PLAB PLAB Upregulation JNK->PLAB Caspase Caspase-9 & Caspase-3 Cleavage PLAB->Caspase Apoptosis Intrinsic Apoptosis Caspase->Apoptosis G2M G2/M Arrest Mitotic->G2M

Fig 1: Dual mechanism of 4-oxo-4-HPR highlighting the ROS-dependent apoptotic cascade.

Quantitative Profiling: 4-HPR vs. 4-oxo-4-HPR

To contextualize the superiority of the metabolite over its parent compound, the following table summarizes the quantitative pharmacodynamic differences observed in ovarian carcinoma (A2780) models[1].

Pharmacodynamic Parameter4-HPR (Parent Drug)4-oxo-4-HPR (Metabolite)Mechanistic Implication
Growth Inhibition Efficacy Baseline (1x)2x to 4x more effectiveHigher potency across diverse tumor histotypes.
ROS Generation (Fold Increase) 2.1-fold3.0-foldEnhanced early oxidative burst drives stronger apoptosis.
Cell Cycle Impact Slight G1 arrestMarked G2/M arrestDistinct, ROS-independent antimicrotubule activity.
Caspase Activation Profile Caspase-9 and -3Caspase-9 and -3Strict reliance on the intrinsic apoptotic pathway.
Caspase-8 Activation NegativeNegativeExtrinsic death-receptor pathway is bypassed.
Efficacy in Resistant Cells Low (Resistance common)HighSuccessfully overcomes acquired retinoid resistance.

Self-Validating Experimental Methodologies

To rigorously investigate the ROS-dependent nature of 4-oxo-4-HPR, experimental designs must incorporate built-in causality checks. The protocols below are designed as self-validating systems to isolate the oxidative stress pathway from the antimicrotubule pathway.

Workflow Culture 1. Cell Culture (A2780 Cells) PreTreat 2. Pre-treatment (+/- Vit C / NAC) Culture->PreTreat Treat 3. 4-oxo-4-HPR Exposure PreTreat->Treat Assay1 4a. ROS Assay (CM-H2DCFDA) Treat->Assay1 Assay2 4b. Protein Assay (WB: PLAB, JNK) Treat->Assay2 Assay3 4c. Apoptosis (Flow Cytometry) Treat->Assay3

Fig 2: Self-validating experimental workflow for assessing ROS-dependent apoptosis.

Protocol 1: Decoupling ROS-Dependent Apoptosis from Mitotic Arrest

Objective: To prove that ROS generation is the obligate upstream initiator of apoptosis, but not of G2/M arrest.

  • Step 1: Cell Seeding. Plate A2780 ovarian carcinoma cells at a density of

    
     cells/mL. Causality: A2780 cells are a well-characterized model for baseline retinoid sensitivity[2].
    
  • Step 2: Antioxidant Pre-treatment. Pre-incubate cells with 1 mmol/L N-acetylcysteine (NAC) or 100 μmol/L Vitamin C for 1 hour prior to retinoid exposure. Causality: Scavenging ROS before drug administration isolates the oxidative stress variable, allowing researchers to decouple the two mechanisms of action[4].

  • Step 3: Retinoid Exposure. Administer 10 μmol/L 4-oxo-4-HPR.

  • Step 4: Early ROS Quantification (30 min). Incubate cells with the fluorescent probe CM-H2DCFDA and analyze via flow cytometry. Causality: CM-H2DCFDA is rapidly oxidized by intracellular ROS, providing a direct, quantifiable measure of the early oxidative burst[1].

  • Step 5: Apoptotic vs. Cell Cycle Readout (24-48 hr). Assess Caspase-9/3 cleavage via Western blot and cell cycle distribution via Propidium Iodide (PI) staining.

  • System Validation: The protocol validates itself if NAC/Vitamin C pre-treatment successfully rescues the cells from apoptosis (reduced sub-G1 population) while the G2/M accumulation persists unchanged. This proves the independence of the tubulin-inhibitory and oxidative stress pathways[2].

Protocol 2: Epistatic Validation of the PLAB Axis via RNA Interference

Objective: To validate PLAB as the specific downstream effector of ROS-induced apoptosis.

  • Step 1: siRNA Transfection. Transfect A2780 cells with PLAB-specific siRNA or a scrambled non-targeting control using a liposomal delivery system. Causality: The scrambled siRNA controls for transfection-induced cytotoxicity, ensuring that any downstream survival benefit is strictly due to PLAB depletion[4].

  • Step 2: Retinoid Treatment. Expose the transfected cells to 5 μmol/L 4-oxo-4-HPR for 24 hours.

  • Step 3: Protein and Apoptosis Analysis. Confirm PLAB knockdown efficiency via Western blot. Quantify apoptosis using an ELISA-based DNA fragmentation assay.

  • System Validation: A significant attenuation of apoptosis in the PLAB-silenced cohort confirms that 4-oxo-4-HPR-induced cell death is not merely a consequence of generalized oxidative damage, but is mediated through a highly specific, ROS-driven PLAB signaling axis[4].

Therapeutic Implications & Drug Development

The elucidation of 4-oxo-4-HPR's ROS-dependent apoptotic pathway presents significant opportunities for oncology drug development. Because 4-oxo-4-HPR triggers apoptosis via a mechanism distinct from traditional chemotherapeutics (and independent of nuclear retinoid receptors), it exhibits a profound synergistic effect when combined with the parent drug 4-HPR[1]. Furthermore, its ability to induce massive ROS generation allows it to effectively target and eradicate 4-HPR-resistant tumor cell lines, positioning it as a highly promising candidate for refractory ovarian, breast, and neuroblastoma cancers[1]. Recent advancements in chemical modification, such as the development of water-soluble derivatives like sodium 4-carboxymethoxyimino-(4-HPR), are currently resolving the metabolite's historical bioavailability issues, paving the way for robust in vivo applications[3].

References

1.[1] 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines - AACR Journals -[Link] 2.[2] 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells - PLoS One -[Link] 3.[3] Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors - Frontiers in Oncology -[Link] 4.[4] 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells (PMC) - National Institutes of Health -[Link]

Sources

Technical Guide: 4-Keto Retinamide Metabolic Pathway via CYP26A1

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the metabolic pathway of 4-Keto Retinamide (specifically 4-oxo-N-(4-hydroxyphenyl)retinamide, the primary metabolite of Fenretinide) mediated by the enzyme CYP26A1.

Executive Summary

The metabolism of synthetic retinamides, particularly Fenretinide (4-HPR) , represents a critical divergence from endogenous retinoid clearance. While Cytochrome P450 26A1 (CYP26A1) is canonically characterized as a catabolic enzyme that inactivates all-trans-retinoic acid (atRA), it functions as a bioactivating synthase for retinamides.

The conversion of 4-HPR to 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) —herein referred to as 4-Keto Retinamide —generates a metabolite with distinct pharmacodynamics, including enhanced tubulin destabilization and reactive oxygen species (ROS) generation.[1] This guide delineates the molecular mechanism of this pathway, the kinetic parameters of CYP26A1 interaction, and the validated protocols for its isolation and quantification in drug development workflows.

Molecular Mechanism: CYP26A1 Specificity

CYP26A1 is a microsomal monooxygenase containing a heme-thiolate active site designed to accommodate the β-ionone ring of retinoids. Unlike promiscuous hepatic CYPs (e.g., CYP3A4), CYP26A1 exhibits stringent substrate specificity governed by the distance between the hydrophobic ring and the polar head group.

The Hydroxylation-Oxidation Cascade

The metabolic transformation occurs at the C4 position of the cyclohexenyl ring. The reaction proceeds via a two-step oxidation mechanism:

  • C4-Hydroxylation: CYP26A1 abstracts a hydrogen atom from the C4 methylene group, inserting oxygen to form the intermediate 4-hydroxy-retinamide . This step is rate-limiting and stereoselective (favoring the 4S isomer in endogenous RA, though retinamide stereochemistry varies).

  • Dehydrogenation (Ketogenesis): The hydroxyl intermediate is rapidly oxidized to the ketone, yielding 4-Keto Retinamide .

Key Distinction: unlike 4-oxo-RA, which is rapidly glucuronidated and excreted, 4-Keto Retinamide accumulates intracellularly in CYP26A1-overexpressing tissues (e.g., ovarian carcinoma), contributing to a "second wave" of cytotoxicity.

Pathway Visualization

The following diagram illustrates the metabolic flow and the dual-feedback loop where the parent drug induces the very enzyme responsible for its conversion.

G cluster_0 Extracellular Space cluster_1 Intracellular Metabolism (Microsome) cluster_2 Pharmacological Effect Parent Fenretinide (4-HPR) CYP26A1_Gene CYP26A1 Gene (Induction) Parent->CYP26A1_Gene RAR Activation Intermediate 4-Hydroxy-HPR (Transient) Parent->Intermediate CYP26A1 (+NADPH, O2) CYP26A1_Enz CYP26A1 Enzyme CYP26A1_Gene->CYP26A1_Enz Translation Metabolite 4-Keto Retinamide (4-oxo-4-HPR) Intermediate->Metabolite Oxidation ROS ROS Generation Metabolite->ROS High Potency Tubulin Tubulin Destabilization Metabolite->Tubulin Apoptosis Apoptosis (Caspase 3/9) ROS->Apoptosis Tubulin->Apoptosis

Figure 1: The CYP26A1-mediated bioactivation pathway of Fenretinide to 4-Keto Retinamide, highlighting the auto-induction loop.

Experimental Protocols

To study this pathway, researchers must distinguish between non-specific metabolism (CYP3A4) and specific CYP26A1 activity. The following protocols utilize a self-validating system using specific inhibitors.

In Vitro Microsomal Assay

Objective: Quantify the formation rate of 4-Keto Retinamide.

Reagents:

  • Recombinant Human CYP26A1 (supersomes or transfected HEK293 microsomes).

  • NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM MgCl2).

  • Substrate: Fenretinide (dissolved in DMSO, final concentration <0.1%).

  • Inhibitor (Control): Liarozole (CYP26 specific) or Ketoconazole (Broad CYP).

Workflow:

  • Pre-incubation: Mix 20 pmol CYP26A1 protein with 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.

  • Substrate Addition: Add Fenretinide (range 0.1 – 50 µM) to initiate the reaction.

  • Initiation: Add NADPH regenerating system. Total volume: 200 µL.

  • Reaction: Incubate at 37°C for 10–30 minutes (linear phase).

  • Termination: Add 200 µL ice-cold Acetonitrile containing internal standard (e.g., N-(4-ethoxyphenyl)retinamide).

  • Extraction: Vortex for 1 min, centrifuge at 14,000 x g for 10 min. Collect supernatant for LC-MS/MS.

Analytical Detection (LC-MS/MS)

Standard UV detection is insufficient for low-abundance metabolites. Mass spectrometry is required for definitive identification.

Liquid Chromatography Conditions:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 60% B to 95% B over 8 minutes.

Mass Spectrometry Transitions (MRM):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) Polarity
Fenretinide (4-HPR) 392.2 [M+H]+ 283.1 25 Positive
4-Keto Retinamide 406.2 [M+H]+ 297.1 28 Positive

| Internal Standard | 420.2 [M+H]+ | 311.1 | 25 | Positive |

Note: The +14 Da mass shift in the precursor ion (392 → 406) confirms the addition of oxygen and loss of two hydrogens (net +O -2H +2H from ionization = +14).

Quantitative Data Summary

The following table summarizes the kinetic differences between the parent drug and the 4-keto metabolite, synthesized from comparative pharmacological studies (Villani et al., 2004; Appierto et al., 2009).

ParameterFenretinide (Parent)4-Keto Retinamide (Metabolite)Biological Implication
IC50 (A2780 Ovarian) ~2.5 µM~0.8 µMMetabolite is ~3x more potent.
Primary Target Ceramide Synthase / ROSTubulin / ROSDistinct mechanism allows overcoming resistance.
CYP26A1 Affinity (Km) Low (Inducer)N/A (Product)Parent drug drives the enzyme expression.
Plasma Half-life ~20–27 hoursVariable (Intracellular accumulation)Metabolite acts as a local depot in tumors.
Effect of Liarozole Increases Parent LevelsDecreases Metabolite LevelsValidates CYP26A1 dependency.

Pharmacological Implications & Causality

Understanding this pathway is vital for interpreting clinical trial failures or successes.

  • The Resistance Paradox: Tumors often upregulate CYP26A1 to degrade endogenous retinoic acid (a survival mechanism). However, if treated with Fenretinide, this same upregulation enhances the conversion to the super-active 4-Keto Retinamide. Thus, CYP26A1-high tumors may be hyper-sensitive to Fenretinide .

  • Combination Strategy: Co-administration of CYP inhibitors (e.g., ketoconazole) during Fenretinide therapy is contraindicated if the goal is to leverage the 4-keto metabolite's tubulin-destabilizing properties. Conversely, if the parent drug is the desired effector for a specific tissue, inhibition is necessary.

Assay Workflow Diagram

The following DOT diagram outlines the decision tree for validating this pathway in a new cell line or tissue sample.

Workflow Start Start: Tumor/Tissue Sample Step1 Measure CYP26A1 mRNA (qPCR) Start->Step1 Decision CYP26A1 Expression? Step1->Decision High High Expression Decision->High > 2-fold Low Low Expression Decision->Low < Baseline Action_High Treat with 4-HPR alone (Expect 4-Keto formation) High->Action_High Action_Low Transfect CYP26A1 plasmid or Co-treat with RAR agonist Low->Action_Low Assay LC-MS/MS Quantification of 4-Keto Retinamide Action_High->Assay Action_Low->Assay

Figure 2: Decision matrix for evaluating CYP26A1-dependent metabolism in preclinical models.

References

  • Villani, M. G., et al. (2004). Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1.[1][2][3] Clinical Cancer Research.

  • Appierto, V., et al. (2009). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS ONE.

  • Thatcher, J. E., & Isoherranen, N. (2009). The role of CYP26 enzymes in retinoic acid clearance. Expert Opinion on Drug Metabolism & Toxicology.

  • Topletz, A. R., et al. (2012). Stereoselective Formation and Metabolism of 4-Hydroxy-Retinoic Acid Enantiomers by Cytochrome P450 Enzymes.[4][5] Journal of Biological Chemistry.

  • Cooper, J. P., et al. (2017). Inhibitory effects of fenretinide metabolites... on fenretinide molecular targets. PLoS ONE.

Sources

Distinct Mechanisms and Therapeutic Potentials: A Technical Comparison of 4-Keto Retinamide and 4-Keto Retinoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide delineates the critical distinctions between 4-Keto Retinoic Acid (4-oxo-RA) , an endogenous metabolite of Vitamin A, and 4-Keto Retinamide (4-oxo-4-HPR) , a bioactive metabolite of the synthetic retinoid Fenretinide. While both molecules share a retinoid scaffold oxidized at the C4 position, their pharmacological profiles are diametrically opposed. 4-oxo-RA functions primarily as a differentiation agent via nuclear receptor activation (RARs), whereas 4-oxo-4-HPR acts as a potent apoptotic agent through non-genomic mechanisms involving Reactive Oxygen Species (ROS) generation and ceramide accumulation. This guide analyzes their structural, metabolic, and mechanistic divergences to inform drug development strategies in oncology and dermatology.

Chemical and Structural Analysis

The structural modification at the C15 terminus dictates the biological trajectory of these molecules. The carboxylic acid moiety in 4-oxo-RA facilitates ionic interactions with the arginine residues in the ligand-binding domain (LBD) of Retinoic Acid Receptors (RARs). In contrast, the bulky


-(4-hydroxyphenyl) amide group in 4-oxo-4-HPR sterically hinders high-affinity binding to RARs, redirecting its activity toward mitochondrial and endoplasmic reticulum stress pathways.
Table 1: Physicochemical Comparison
Feature4-Keto Retinoic Acid (4-oxo-RA)4-Keto Retinamide (4-oxo-4-HPR)
IUPAC Name 3,7-dimethyl-9-(4-oxo-2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoic acid4-oxo-

-(4-hydroxyphenyl)retinamide
Parent Compound All-trans Retinoic Acid (ATRA)Fenretinide (4-HPR)
Origin Endogenous (CYP26-mediated oxidation)Synthetic Metabolite (CYP-mediated)
C15 Functional Group Carboxylic Acid (-COOH)Phenolic Amide (-CONH-Ph-OH)
Molecular Weight ~314.42 g/mol ~407.55 g/mol
Lipophilicity (LogP) Lower (Polar acid)Higher (Lipophilic amide)
Primary Target Nuclear Receptors (RAR

)
Mitochondria, SER, Microtubules

Metabolic Origins and Pharmacokinetics

Understanding the source of these metabolites is crucial for interpreting their physiological vs. pharmacological roles.

4-Keto Retinoic Acid: The CYP26 Feedback Loop

4-oxo-RA is generated from all-trans-retinoic acid (ATRA) primarily by CYP26A1 , a cytochrome P450 enzyme induced by RA itself. This creates a negative feedback loop to prevent RA toxicity. Historically considered a catabolite, 4-oxo-RA retains significant biological activity and can induce teratogenicity and differentiation, albeit with lower potency than ATRA.

4-Keto Retinamide: Synthetic Bioactivation

4-oxo-4-HPR is a polar metabolite of the synthetic drug Fenretinide.[1] Unlike the inactivation pathway of RA, the metabolism of Fenretinide into 4-oxo-4-HPR (likely via CYP26 or CYP3A4) produces a compound that is more cytotoxic than the parent drug. It accumulates in plasma and tissues, contributing significantly to the anti-cancer efficacy of Fenretinide treatment.

Visualization: Metabolic Divergence

MetabolicPathways cluster_0 Biological Outcome Retinol Vitamin A (Retinol) ATRA All-trans Retinoic Acid (ATRA) Retinol->ATRA ADH/RALDH CYP26 CYP26A1/B1 (Oxidation) ATRA->CYP26 Fenretinide Fenretinide (4-HPR) CYP_Syn CYP Microsomal Enzymes Fenretinide->CYP_Syn OxoRA 4-Keto Retinoic Acid (4-oxo-RA) CYP26->OxoRA Endogenous Feedback OxoHPR 4-Keto Retinamide (4-oxo-4-HPR) CYP_Syn->OxoHPR Synthetic Bioactivation Diff Gene Expression (RAR Dependent) OxoRA->Diff Differentiation Apop ROS & Ceramide (RAR Independent) OxoHPR->Apop Apoptosis/Necrosis

Figure 1: Divergent metabolic pathways of Endogenous Retinoic Acid vs. Synthetic Fenretinide. 4-oxo-RA serves as a feedback regulator, while 4-oxo-4-HPR acts as a cytotoxic effector.

Mechanisms of Action[1][2][4][5][6][7][8]

The core distinction lies in their dependency on nuclear receptors.

4-Keto Retinoic Acid: The Genomic Pathway

4-oxo-RA functions as a ligand for Retinoic Acid Receptors (RARs), though with reduced affinity compared to ATRA.

  • Receptor Binding: Binds to RAR

    
    , 
    
    
    
    , and
    
    
    .[2][3][4] It does not bind effectively to RXRs.[5]
  • Gene Regulation: Activates transcription of target genes containing Retinoic Acid Response Elements (RAREs), driving cellular differentiation (e.g., in F9 teratocarcinoma cells).

  • Significance: It ensures sustained retinoid signaling even when ATRA is being cleared, acting as a "buffer" active metabolite.

4-Keto Retinamide: The Stress Response Pathway

4-oxo-4-HPR operates largely independently of RARs.[1][6][2] Its bulky structure prevents efficient LBD closure, precluding classic transcriptional activation.

  • ROS Generation: Induces rapid production of Reactive Oxygen Species (ROS) via the mitochondrial electron transport chain.

  • Ceramide Accumulation: Inhibits Dihydroceramide Desaturase (DES1) or activates Serine Palmitoyltransferase (SPT), leading to a lethal accumulation of ceramides and dihydroceramides.

  • Tubulin Destabilization: Unlike ATRA or 4-oxo-RA, 4-oxo-4-HPR inhibits tubulin polymerization, causing mitotic arrest in the G2/M phase.

Visualization: Signaling Mechanisms

Mechanisms cluster_RA 4-Keto Retinoic Acid Signaling cluster_HPR 4-Keto Retinamide Signaling OxoRA_Node 4-oxo-RA RAR RAR/RXR Heterodimer OxoRA_Node->RAR Binds DNA RARE (DNA) RAR->DNA Transactivates Diff_Out Differentiation (HOXA1, CYP26A1) DNA->Diff_Out OxoHPR_Node 4-oxo-4-HPR Mito Mitochondria OxoHPR_Node->Mito Direct Action ER Endoplasmic Reticulum OxoHPR_Node->ER Stress ROS ROS Increase Mito->ROS Ceramide Ceramide Accumulation ER->Ceramide Apop_Out Apoptosis (Caspase 3/9) ROS->Apop_Out Ceramide->Apop_Out

Figure 2: Mechanistic comparison. 4-oxo-RA utilizes the genomic RAR pathway, whereas 4-oxo-4-HPR triggers proteotoxic and oxidative stress cascades.

Experimental Protocols

To validate the presence and activity of these compounds, researchers must employ specific extraction and binding assays.

Protocol A: Differential HPLC Quantification

Due to the polarity difference induced by the amide vs. acid group, these compounds can be separated effectively.

Objective: Isolate and quantify 4-oxo-RA and 4-oxo-4-HPR from plasma or cell culture media.

  • Sample Preparation:

    • Aliquot

      
       of plasma/media.
      
    • Protein Precipitation: Add

      
       of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 30s.
      
    • Internal Standard: Spike with Retinoic Acid-d5 (for 4-oxo-RA) or Fenretinide-d3 (for 4-oxo-4-HPR).

    • Centrifuge at

      
       for 10 min at 
      
      
      
      . Collect supernatant.
  • Chromatographic Conditions:

    • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus,

      
      , 
      
      
      
      ).
    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 40% B (Isocratic)

      • 1-8 min: 40%

        
         95% B (Linear Gradient)
        
      • 8-10 min: 95% B (Wash)

    • Flow Rate:

      
      .
      
  • Detection (UV/Vis & MS):

    • 4-oxo-RA: Monitor UV at 350-360 nm (Bathochromic shift due to ketone). MS transition:

      
       (Negative mode).
      
    • 4-oxo-4-HPR: Monitor UV at 360 nm . MS transition:

      
       (Positive mode).
      
    • Note: 4-oxo-4-HPR will elute later than 4-oxo-RA due to the lipophilic phenyl ring.

Protocol B: RAR Competitive Binding Assay

This protocol validates the receptor-independence of 4-oxo-4-HPR compared to 4-oxo-RA.

  • Reagent Setup: Use recombinant Human RAR

    
     LBD.
    
  • Tracer:

    
    -All-trans-Retinoic Acid (5 nM).
    
  • Competition:

    • Incubate receptor and tracer with increasing concentrations (

      
       M to 
      
      
      
      M) of 4-oxo-RA (Competitor A) and 4-oxo-4-HPR (Competitor B).
    • Incubate at

      
       for 4 hours in binding buffer (50 mM Tris, pH 7.4, 1 mM DTT).
      
  • Separation: Separate bound from free ligand using Hydroxylapatite or Dextran-coated charcoal.

  • Data Analysis:

    • 4-oxo-RA: Expect an IC

      
       in the nanomolar range (~10-50 nM), confirming binding.
      
    • 4-oxo-4-HPR: Expect negligible displacement (IC

      
      ), confirming lack of direct RAR binding.
      

References

  • Idres, N., et al. (2002). Activation of Retinoic Acid Receptor-Dependent Transcription by All-Trans-Retinoic Acid Metabolites and Isomers. Journal of Biological Chemistry. Link

  • Villani, M. G., et al. (2006). 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines.[6] Cancer Research. Link

  • Topletz, A. R., et al. (2015).[7] Induction of CYP26A1 by Metabolites of Retinoic Acid: Evidence that CYP26A1 is an Important Enzyme in the Elimination of Active Retinoids. Molecular Pharmacology. Link

  • Takahashi, N., et al. (2002). Mechanism of Fenretinide-Induced Apoptosis. Apoptosis.[8] Link

  • Baron, A., et al. (2005). The 4-oxo-metabolite of fenretinide (4-oxo-4-HPR) mediates the antitumor efficacy of fenretinide in neuroblastoma.[6] Proceedings of the American Association for Cancer Research.

Sources

Technical Guide: 4-Oxofenretinide Accumulation in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The "Fenretinide Paradox"

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) represents a unique class of synthetic retinoids that induces apoptosis in cancer cells through mechanisms distinct from classical retinoids. While initially designed to reduce toxicity compared to all-trans retinoic acid (ATRA), clinical translation has faced a complex pharmacokinetic challenge known as the "Fenretinide Paradox" : high in vitro potency often fails to translate to in vivo efficacy due to bioavailability issues and rapid metabolism.

The core of this guide addresses the accumulation of 4-oxofenretinide (4-oxo-4-HPR) , a polar metabolite found in human plasma.[1][2] Unlike in murine models where it was initially considered a minor transient species, in humans, 4-oxo-4-HPR accumulates to micromolar concentrations at steady state. This accumulation is not merely a clearance issue; it represents the formation of a bioactive effector that is 2–4 times more potent than the parent drug and operates via a distinct mechanism of action (tubulin destabilization independent of ROS). Understanding and quantifying this metabolite is critical for correlating plasma exposure with clinical response.

Part 2: Metabolic Mechanics & Auto-Induction

The accumulation of 4-oxo-4-HPR is driven by a specific metabolic feedback loop involving the cytochrome P450 enzyme CYP26A1 .

The Mechanism of Formation

Fenretinide acts as a substrate for CYP26A1 and CYP3A4. Uniquely, fenretinide treatment upregulates the expression of CYP26A1 in human tissues (specifically hepatic and tumor cells). This auto-induction accelerates the conversion of the parent drug into the 4-oxo metabolite.

  • Substrate: Fenretinide (4-HPR)[1][2][3][4][5][6]

  • Primary Enzymes: CYP26A1 (Inducible), CYP3A4.

  • Product: 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR).[1][2][4]

  • Chemical Change: Oxidation at the C4 position of the cyclohexene ring.

Pathway Visualization

MetabolicPathway Fenretinide Fenretinide (4-HPR) CYP26A1 CYP26A1 (Enzyme) Fenretinide->CYP26A1 Induces Expression OxoMetabolite 4-oxofenretinide (4-oxo-4-HPR) Fenretinide->OxoMetabolite Oxidation CYP26A1->Fenretinide Catalyzes CYP3A4 CYP3A4 (Enzyme) CYP3A4->Fenretinide Catalyzes Elimination Renal/Biliary Elimination OxoMetabolite->Elimination Induction Auto-Induction (Upregulation)

Figure 1: The metabolic conversion of Fenretinide to 4-oxofenretinide, highlighting the auto-induction loop where the parent drug upregulates the enzyme responsible for its own metabolism.

Part 3: Pharmacokinetic Profile (Human vs. Mouse)

The accumulation of 4-oxo-4-HPR in humans creates a distinct PK profile compared to preclinical mouse models. In humans, the metabolite contributes significantly to the total "active retinoid" pool.

Comparative Pharmacokinetics at Steady State[3][5][7]
ParameterFenretinide (Parent)4-oxofenretinide (Metabolite)Ratio (Metabolite/Parent)
Human Plasma (Steady State) 1.6 – 14.5 µM0.4 – 5.0 µM ~0.3 – 0.5
Mouse Plasma High VariabilityHigher relative fractionVariable (Strain dependent)
Bioactivity (IC50) ~2 – 5 µM~0.5 – 1.5 µM Metabolite is 2-4x more potent
Primary Elimination Biliary/FecalRenal/Biliary-

Key Insight: In clinical trials (e.g., neuroblastoma), steady-state levels of 4-oxo-4-HPR (up to 5 µM) are well within the range required to induce apoptosis in resistant cell lines. This suggests that "accumulation" is a therapeutic advantage, provided toxicity is managed.

Part 4: Dual-Mechanism of Action[1]

The clinical relevance of 4-oxo-4-HPR accumulation lies in its unique pharmacology. While the parent drug (4-HPR) relies heavily on ROS generation and ceramide modulation, the 4-oxo metabolite possesses an additional, independent mechanism: Anti-microtubule activity .

  • ROS-Dependent Pathway: Similar to 4-HPR, the metabolite increases Reactive Oxygen Species (ROS), leading to ER stress.[1]

  • ROS-Independent Pathway: 4-oxo-4-HPR directly inhibits tubulin polymerization, causing mitotic arrest (G2-M phase). This activity is retained even in cells resistant to 4-HPR-induced oxidative stress.

Mechanism Visualization

MOA cluster_ROS Pathway A: Oxidative Stress cluster_Tubulin Pathway B: Mitotic Arrest (Unique) Oxo 4-oxofenretinide (Accumulated in Plasma) ROS ROS Generation (Reactive Oxygen Species) Oxo->ROS Tubulin Tubulin Polymerization INHIBITION Oxo->Tubulin ERStress ER Stress (Unfolded Protein Response) ROS->ERStress Apoptosis1 Apoptosis (Caspase 9/3) ERStress->Apoptosis1 MitoticArrest G2-M Phase Arrest (Multipolar Spindles) Tubulin->MitoticArrest Apoptosis2 Apoptosis (Independent of ROS) MitoticArrest->Apoptosis2

Figure 2: The dual mechanism of action. Note the unique tubulin inhibition pathway activated by 4-oxo-4-HPR, which functions independently of the ROS pathway used by the parent drug.[1]

Part 5: Bioanalytical Protocol (LC-MS/MS)

To accurately assess accumulation, specific quantification of 4-oxo-4-HPR separate from the parent and the inactive 4-MPR metabolite is required.

Sample Preparation
  • Matrix: Human Plasma (EDTA).

  • Extraction Method: Protein Precipitation (PPT).

  • Protocol:

    • Aliquot 100 µL plasma.

    • Add 10 µL Internal Standard (e.g., N-(4-ethoxyphenyl)retinamide, 4-EPR).

    • Add 300 µL cold Ethanol (or Acetonitrile) to precipitate proteins.

    • Vortex vigorously (2 min) and centrifuge at 14,000 x g for 10 min at 4°C.

    • Transfer supernatant to autosampler vials. Note: Avoid evaporation/reconstitution if sensitivity allows, to prevent oxidation artifacts.

LC-MS/MS Conditions
  • Column: Agilent Zorbax SB-C18 (2.1 x 50 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water.[7]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-1 min: 40% B

    • 1-5 min: Linear ramp to 95% B

    • 5-7 min: Hold 95% B

  • Detection: ESI Positive Mode (+).

  • MRM Transitions:

    • 4-HPR: m/z 392.3 → 283.2

    • 4-oxo-4-HPR: m/z 406.2 → 283.2 (Shift of +14 Da indicates oxidation).

    • IS (4-EPR): m/z 420.3 → 283.2

Quality Control
  • Linearity: 10 – 5000 ng/mL.

  • Stability: Samples must be processed under yellow light to prevent photo-isomerization.

  • Carryover: High lipophilicity requires needle wash with 50:50 Methanol:Isopropanol.

References

  • Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma and formed in human ovarian carcinoma cells through induction of cytochrome P450 26A1. Source: Clinical Cancer Research (2004).

  • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. Source: PLOS ONE (2010).

  • Pharmacokinetics of oral fenretinide in neuroblastoma patients: indications for optimal dose and dosing schedule also with respect to the active metabolite 4-oxo-fenretinide. Source: Cancer Chemotherapy and Pharmacology (2009).

  • Analysis of fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. Source: Journal of Pharmaceutical and Biomedical Analysis (2017).[5]

  • Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure. Source: British Journal of Pharmacology (2011).

Sources

Retinoid Receptor-Independent Effects of 4-Keto Retinamide (4-oxo-4-HPR): A Dual-Mechanism Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The clinical utility of classical retinoids is often limited by resistance mechanisms associated with Retinoic Acid Receptors (RARs) and systemic toxicity. 4-Keto Retinamide , specifically the metabolite 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , represents a paradigm shift in retinoid pharmacology. Unlike its parent compound Fenretinide (4-HPR), 4-oxo-4-HPR exhibits a dual-mechanism of action that is entirely independent of nuclear retinoid receptors.

This guide details the technical specifications of 4-oxo-4-HPR's activity, focusing on its unique ability to simultaneously destabilize the microtubule cytoskeleton and induce lethal oxidative stress.[1][2] By leveraging these independent pathways, 4-oxo-4-HPR bypasses standard retinoid resistance, offering a potent therapeutic avenue for refractory malignancies.

Molecular Identity & Pharmacology[3]

Compound: 4-oxo-N-(4-hydroxyphenyl)retinamide Abbreviation: 4-oxo-4-HPR Origin: Polar metabolite of Fenretinide (4-HPR), formed via CYP26A1-mediated oxidation.[3]

The Receptor-Independent Paradigm

Standard retinoids (e.g., ATRA) function as transcription factors by binding RAR/RXR heterodimers. 4-oxo-4-HPR, however, exhibits negligible affinity for these receptors. Its efficacy persists in the presence of RAR antagonists and in RAR-null cell lines, validating its receptor-independent status.

Key Pharmacological Advantages:

  • Potency: Approximately 2–4 times more potent than 4-HPR in ovarian, breast, and neuroblastoma models.[1][4]

  • Resistance Profile: Effective in 4-HPR-resistant cell lines (e.g., A2780/HPR).[4]

  • Synergy: Acts synergistically when co-administered with the parent drug, 4-HPR.[1][2][4][5]

Mechanism I: The Cytoskeletal Blockade

Unlike 4-HPR, which primarily induces apoptosis via lipid signaling, 4-oxo-4-HPR possesses a distinct antimicrotubule activity . This gain-of-function is critical for its superior potency.

Tubulin Destabilization

4-oxo-4-HPR binds directly to tubulin, inhibiting polymerization.[1][5][6] This interaction is not mediated by oxidative stress; it is a direct physical blockade.

  • IC50 (Tubulin Polymerization): ~5.9 µM (Cell-free assay).[5][6]

  • Phenotype: Cells arrest in the G2-M phase (specifically pre-anaphase).

  • Morphology: Formation of multipolar spindles without loss of centrosome integrity.[1][5][6] This leads to mitotic catastrophe and subsequent apoptosis.

Mechanism II: The Metabolic Stress Cascade

Parallel to cytoskeletal disruption, 4-oxo-4-HPR triggers a lethal metabolic cascade involving Reactive Oxygen Species (ROS) and sphingolipid modulation.

The ROS-ER Stress Axis
  • ROS Generation: Occurs rapidly (<30 minutes), preceding mitotic arrest.[1][2]

  • ER Stress: ROS accumulation triggers the Unfolded Protein Response (UPR).

  • JNK Activation: Sustained ER stress phosphorylates c-Jun N-terminal Kinase (JNK), driving the upregulation of pro-apoptotic factors such as PLAB (Placental Bone Morphogenetic Protein).[1][2]

Sphingolipid Modulation

Similar to 4-HPR, the metabolite inhibits Dihydroceramide Desaturase (DES) .

  • Effect: Accumulation of Dihydroceramides and Ceramides.

  • Consequence: Increased mitochondrial membrane permeability and cytochrome c release.

Visualizing the Dual-Mechanism

The following diagram illustrates the two independent pathways: the direct physical interaction with tubulin and the metabolic signaling cascade.

4_oxo_4_HPR_Mechanism cluster_independence Pathways are Independent Metabolite 4-oxo-4-HPR Tubulin Tubulin Interaction Metabolite->Tubulin Direct Binding ROS ROS Generation Metabolite->ROS Rapid (<30min) Ceramide DES Inhibition (Ceramide Accumulation) Metabolite->Ceramide Enzymatic Block Polymerization Inhibit Polymerization Tubulin->Polymerization Spindles Multipolar Spindles Polymerization->Spindles G2M G2-M Arrest (Mitotic Catastrophe) Spindles->G2M Apoptosis APOPTOSIS G2M->Apoptosis ER_Stress ER Stress (UPR) ROS->ER_Stress JNK JNK Activation ER_Stress->JNK PLAB PLAB Upregulation JNK->PLAB PLAB->Apoptosis Ceramide->Apoptosis Mitochondrial Permeability

Caption: 4-oxo-4-HPR activates two independent lethal pathways: direct tubulin inhibition causing G2-M arrest, and ROS/Ceramide generation driving metabolic apoptosis.[4]

Experimental Protocols

To validate these effects in a research setting, the following self-validating protocols are recommended.

Tubulin Polymerization Assay (Cell-Free)

Objective: Confirm direct inhibition of microtubule assembly.[5][6]

  • Preparation: Use purified bovine brain tubulin (>99% pure) in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP.

  • Treatment: Incubate tubulin with 4-oxo-4-HPR (1–10 µM) or vehicle (DMSO) on ice. Include Paclitaxel (stabilizer) and Vinblastine (depolymerizer) as controls.

  • Initiation: Transfer to a 37°C spectrophotometer cuvette holder to initiate polymerization.

  • Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes.

  • Validation:

    • Control: Sigmoidal increase in OD340 (nucleation, elongation, steady state).

    • 4-oxo-4-HPR:[1][2][3][4][5][6] Dose-dependent reduction in Vmax and steady-state absorbance.

ROS Detection & Specificity Check

Objective: Quantify oxidative stress and prove independence from mitotic arrest.

  • Staining: Load cells (e.g., A2780) with 10 µM H2DCFDA for 30 minutes.

  • Treatment: Treat with 4-oxo-4-HPR (5 µM).

  • Time-Course: Measure fluorescence (Ex/Em: 485/535 nm) at 30 min, 1h, 2h.

  • Rescue Experiment (Critical): Pre-treat a parallel group with Vitamin C (1 mM) or NAC.

    • Result A: ROS signal is abolished.

    • Result B:Mitotic arrest (G2-M) persists. This confirms that the tubulin effect is NOT downstream of ROS.

Data Summary: Potency Comparison

The following table summarizes the enhanced potency of the metabolite compared to the parent drug across key cancer cell lines.

Cell LineTissue Origin4-HPR IC50 (µM)4-oxo-4-HPR IC50 (µM)Fold Improvement
A2780 Ovarian~2.5~0.92.8x
A2780/HPR Ovarian (Resistant)>10.0~2.8>3.5x
T47D Breast~3.0~1.52.0x
SK-N-BE Neuroblastoma~2.0~0.82.5x

Note: Values are approximate and derived from comparative proliferation assays (72h exposure).

Experimental Workflow Diagram

This workflow outlines the logical progression for characterizing 4-oxo-4-HPR activity in a new cell model.

Experimental_Workflow Start Start: Cell Culture (e.g., A2780) Step1 1. Cytotoxicity Assay (MTT/MTS, 72h) Start->Step1 Decision1 IC50 < Parent Drug? Step1->Decision1 Step2 2. Cell Cycle Analysis (PI Staining, Flow Cytometry) Decision1->Step2 Yes Result2 Check for G2-M Arrest Step2->Result2 Step3 3. ROS Quantification (DCFDA, <2h) Result2->Step3 Step4 4. Rescue Experiment (Vit C + Cell Cycle) Step3->Step4 Validation Validation: G2-M Arrest Persists ROS Abolished Step4->Validation

Caption: Step-by-step validation workflow. The critical "Rescue Experiment" (Step 4) distinguishes the dual mechanisms.

References

  • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. Source: PLOS ONE (2010). URL:[Link]

  • Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization. Source: Molecular Cancer Therapeutics (2009).[5] URL:[Link]

  • 4-oxo-fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest. Source: Cancer Research (2006). URL:[Link]

  • Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma. Source: Clinical Cancer Research (2004). URL:[Link]

Sources

4-Keto Retinamide (4-oxo-4-HPR): Dual-Action Mechanisms and Endoplasmic Reticulum (ER) Stress Modulation in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthetic retinoid fenretinide (4-HPR) has long been investigated for its chemopreventive and antineoplastic properties. However, its clinical efficacy is often limited by bioavailability and acquired drug resistance. The discovery of its active polar metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (commonly referred to as 4-Keto Retinamide, 4-oxo-4-HPR, or 4-oxo-fenretinide), has unveiled a highly potent compound capable of bypassing traditional retinoid resistance mechanisms[1].

Unlike its parent compound, 4-oxo-4-HPR operates via a unique dual-action mechanism : it functions simultaneously as an antimicrotubule agent and a potent inducer of Reactive Oxygen Species (ROS)-dependent Endoplasmic Reticulum (ER) stress[2]. This whitepaper provides an in-depth mechanistic analysis of how 4-oxo-4-HPR disrupts the ER stress-response network, detailing the causality behind its apoptotic signaling cascade and providing validated protocols for laboratory investigation.

Mechanistic Architecture: The Dual Pathways of 4-oxo-4-HPR

The superior cytotoxicity of 4-oxo-4-HPR across ovarian, breast, cervical, and neuroblastoma cell lines stems from its ability to trigger two independent, parallel pathways[2]. This redundancy ensures that if a cancer cell develops resistance to one apoptotic trigger, the secondary mechanism executes cell death.

The ROS-Dependent ER Stress Axis

The primary driver of 4-oxo-4-HPR-induced apoptosis is the rapid generation of intracellular ROS, which occurs within 30 minutes of exposure[2]. This oxidative burst overwhelms the protein-folding capacity of the endoplasmic reticulum, triggering the Unfolded Protein Response (UPR).

The compound specifically activates two major UPR signaling arms:

  • The PERK-eIF2α Arm: ER stress induces the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α), halting global protein translation while selectively allowing the translation of stress-response genes, including the chaperone GRP78/BiP[1].

  • The IRE1α-XBP1 Arm: 4-oxo-4-HPR induces the splicing of a 25-bp intron from the XBP-1 precursor mRNA, producing the active transcription factor XBP-1s[1].

Prolonged activation of these pathways transitions the UPR from a pro-survival mechanism to a pro-apoptotic one. This is mediated by the downstream activation of c-Jun N-terminal Kinase (JNK) and the subsequent upregulation of the pro-apoptotic PLAcental Bone morphogenetic protein (PLAB/GDF15)[1].

The ER-Stress Independent Antimicrotubule Axis

Distinct from other retinoids, 4-oxo-4-HPR directly inhibits tubulin polymerization[1]. This mechanism is entirely independent of ROS generation and ER stress. It leads to the formation of aberrant, multipolar mitotic spindles, causing a profound cell cycle arrest in the G2/M phase[1].

G Compound 4-oxo-4-HPR (4-Keto Retinamide) ROS ROS Generation (< 30 mins) Compound->ROS Tubulin Tubulin Polymerization Inhibition Compound->Tubulin ER_Stress ER Stress Response (XBP-1s, p-eIF2α, GRP78) ROS->ER_Stress Mitotic_Arrest G2/M Mitotic Arrest (Multipolar Spindles) Tubulin->Mitotic_Arrest JNK JNK Activation ER_Stress->JNK Apoptosis Apoptosis (Cell Death) Mitotic_Arrest->Apoptosis PLAB PLAB Upregulation JNK->PLAB PLAB->Apoptosis

Caption: Dual-action signaling network of 4-oxo-4-HPR showing independent ER stress and tubulin pathways.

Quantitative Data & Biomarker Kinetics

To accurately track the pharmacodynamics of 4-oxo-4-HPR in vitro, researchers must understand the temporal dissociation between ROS generation, ER stress markers, and cell cycle arrest. The table below synthesizes the kinetic profile observed in A2780 ovarian carcinoma cells treated with 5 µM 4-oxo-4-HPR[1][2].

Biomarker / Cellular EventDetection TimeframePrimary Assay MethodReversibility via Vitamin C (ROS Quencher)?
ROS Generation < 30 minutesDCFDA Flow CytometryYes (Complete Abrogation)
Mitotic Arrest (G2/M) 2 - 4 hoursPI Staining / Flow CytometryNo (Independent Pathway)
XBP-1 mRNA Splicing 6 - 12 hoursRT-PCR (25-bp shift)Yes (Complete Abrogation)
eIF2α Phosphorylation 12 - 24 hoursWestern Blot (p-Ser51)Yes (Strongly Reduced)
GRP78/BiP Upregulation 24 hoursWestern BlotYes (Complete Abrogation)
PLAB Upregulation 24 - 48 hoursRT-PCR / Western BlotYes (Complete Abrogation)

Table 1: Temporal and molecular profiling of 4-oxo-4-HPR-induced events.

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. By incorporating Vitamin C (an antioxidant) as a control, researchers can definitively decouple the ROS-driven ER stress pathway from the antimicrotubule effects[2].

Protocol 1: Validation of 4-oxo-4-HPR-Induced ER Stress via XBP-1 Splicing

Causality Focus: XBP-1 splicing is a direct, highly specific readout of IRE1α RNase activity during ER stress.

Materials:

  • A2780 or comparable cancer cell line.

  • 4-oxo-4-HPR (5 µM final concentration).

  • Vitamin C (100 µM final concentration) as a ROS-quenching control.

  • RNA extraction kit and cDNA synthesis reagents.

Step-by-Step Workflow:

  • Cell Seeding: Seed cells in 6-well plates at

    
     cells/well and incubate overnight.
    
  • Pre-treatment: Pre-treat the control group with 100 µM Vitamin C for 1 hour prior to retinoid exposure. Rationale: This ensures intracellular ROS scavenging machinery is active before the oxidative burst occurs.

  • Treatment: Add 5 µM 4-oxo-4-HPR to both Vitamin C-pretreated and naive cells. Include a vehicle control (DMSO < 0.1%). Incubate for 24 hours.

  • RNA Isolation: Harvest cells and extract total RNA ensuring an A260/280 ratio > 1.8. Reverse transcribe 1 µg of RNA to cDNA.

  • PCR Amplification: Amplify XBP-1 using primers flanking the 25-bp intron.

  • Resolution: Run the PCR products on a 2.5% agarose gel.

    • Validation Checkpoint: The unspliced XBP-1u appears at ~289 bp. The ER-stress induced spliced variant (XBP-1s) appears at ~264 bp. In the Vitamin C + 4-oxo-4-HPR group, the 264 bp band must be absent, proving the ER stress is strictly ROS-dependent[1].

Protocol 2: Decoupling ER Stress from Mitotic Arrest

Causality Focus: Proving that the antimicrotubule effect is a distinct, parallel mechanism.

Step-by-Step Workflow:

  • Treatment Matrix: Establish three cohorts: Vehicle, 4-oxo-4-HPR (5 µM), and 4-oxo-4-HPR (5 µM) + Vitamin C (100 µM).

  • Incubation: Incubate for 24 hours.

  • Harvest & Fixation: Trypsinize cells, wash with cold PBS, and fix in 70% ice-cold ethanol for 30 minutes.

  • Staining: Resuspend cells in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A. Incubate in the dark for 30 minutes.

  • Flow Cytometry: Analyze DNA content.

    • Validation Checkpoint: Both the 4-oxo-4-HPR alone and the combination (4-oxo-4-HPR + Vit C) groups will show a massive accumulation of cells in the G2/M phase (4N DNA content). Because Vitamin C blocks ROS/ER stress but fails to block the G2/M arrest, this mathematically proves the dual-mechanism model[2].

Workflow Step1 Treat Cells: 4-oxo-4-HPR ± Vit C Step2A Assess ER Stress: WB (p-eIF2α, GRP78) Step1->Step2A Step2B Assess Cell Cycle: Flow Cytometry (PI) Step1->Step2B Step3A Result: Vit C blocks ER Stress Step2A->Step3A Step3B Result: Vit C fails to block G2/M arrest Step2B->Step3B

Caption: Experimental workflow utilizing Vitamin C to decouple ROS-driven ER stress from mitotic arrest.

Conclusion & Drug Development Implications

The identification of 4-oxo-4-HPR as a dual-targeting metabolite fundamentally shifts the paradigm of retinoid-based chemotherapy. By simultaneously collapsing the microtubule network and inducing lethal ER stress via the PERK/IRE1α pathways, 4-oxo-4-HPR effectively corners cancer cells, preventing the compensatory survival mechanisms that typically lead to 4-HPR resistance[3]. For drug development professionals, formulating highly soluble derivatives of 4-oxo-4-HPR (such as sodium 4-carboxymethoxyimino-(4-HPR)) represents a highly viable strategy for targeting refractory solid tumors[3].

References

1. - National Institutes of Health (NIH)[1] 2. - Frontiers in Oncology[3] 3. - PubMed[2]

Sources

Technical Guide: Tubulin Polymerization Inhibition by 4-oxo-4-HPR

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-oxo-4-HPR (4-oxo-N-(4-hydroxyphenyl)retinamide) is a polar, bioactive metabolite of the synthetic retinoid Fenretinide (4-HPR). While the parent compound 4-HPR is well-documented for inducing apoptosis via reactive oxygen species (ROS) and ceramide signaling, 4-oxo-4-HPR exhibits a distinct, dominant mechanism of action: direct inhibition of tubulin polymerization .

This guide details the mechanistic profile of 4-oxo-4-HPR, distinguishing its antimicrotubule activity from the oxidative stress pathways associated with retinoids. It provides researchers with validated protocols for assessing tubulin kinetics and visualizing mitotic spindle aberrations, supporting the development of 4-oxo-4-HPR as a potent agent against drug-resistant phenotypes (e.g., ovarian and neuroblastoma cancers).

Part 1: Mechanistic Profile & Pharmacodynamics

Structural Basis and Tubulin Interaction

Unlike classical retinoids that function primarily through nuclear receptor modulation (RAR/RXR), 4-oxo-4-HPR acts as a microtubule destabilizing agent .

  • Chemical Identity: It possesses a ketone group at the C4 position of the cyclohexenyl ring of the retinoid backbone. This polarity shift alters its intracellular distribution and binding affinity compared to 4-HPR.

  • Target Interaction: 4-oxo-4-HPR binds directly to the tubulin heterodimer. In cell-free assays, it inhibits the assembly of purified tubulin into microtubules with an IC50 of ~5.9 µM .

  • Functional Consequence: The binding prevents the longitudinal association of

    
    -tubulin dimers. This leads to the collapse of the interphase microtubule network and the formation of multipolar spindles  during mitosis, resulting in a promiscuous G2/M cell cycle arrest  (specifically prometaphase/metaphase block).
    
Dual Signaling Pathways: ROS vs. Tubulin

A critical distinction for drug development is that 4-oxo-4-HPR's antimitotic activity is independent of its ROS-generating capacity.

  • ROS Pathway: Like 4-HPR, the metabolite induces rapid ROS generation (within 30 mins), leading to ER stress and JNK activation.

  • Tubulin Pathway: The mitotic arrest occurs later (2+ hours) and persists even when ROS is scavenged (e.g., by Vitamin C). This dual-action mechanism makes 4-oxo-4-HPR effective in cells resistant to pure oxidative stress inducers.

Dual_Mechanism_Action Compound 4-oxo-4-HPR ROS ROS Generation (Rapid: <30 min) Compound->ROS Tubulin Direct Tubulin Binding (Destabilization) Compound->Tubulin ER_Stress ER Stress (Unfolded Protein Response) ROS->ER_Stress Polymerization Inhibition of Polymerization ROS->Polymerization Independent JNK JNK Activation ER_Stress->JNK Apoptosis_1 Apoptosis (Oxidative Stress Dependent) JNK->Apoptosis_1 Tubulin->Polymerization Spindle Multipolar Spindle Formation Polymerization->Spindle Checkpoint Spindle Assembly Checkpoint (BUBR1) Spindle->Checkpoint Arrest G2/M Arrest (Prometaphase) Checkpoint->Arrest Apoptosis_2 Apoptosis (Mitotic Catastrophe) Arrest->Apoptosis_2

Figure 1: The dual mechanism of 4-oxo-4-HPR. Note the independence of the antimitotic (tubulin) pathway from the ROS pathway.

Part 2: Comparative Efficacy Data

The following table summarizes the quantitative differences between the parent drug and the metabolite, highlighting the superior antimitotic potency of 4-oxo-4-HPR.

FeatureFenretinide (4-HPR)4-oxo-4-HPR
Primary Mechanism ROS Generation, Ceramide accumulationTubulin Destabilization + ROS
Tubulin IC50 (Cell-free) Inactive / Negligible5.9 ± 1.7 µM
Cell Cycle Arrest G1 Phase (minor)Prominent G2/M (Mitotic) Arrest
Spindle Phenotype Normal BipolarAberrant Multipolar
ROS Dependency Cytotoxicity is ROS-dependentAntimitotic effect is ROS-independent
Drug Resistance Susceptible to antioxidant defenseEffective in 4-HPR resistant lines

Part 3: Experimental Framework & Protocols

To validate 4-oxo-4-HPR activity in your research, use the following self-validating protocols.

In Vitro Tubulin Polymerization Assay (Turbidimetric)

Purpose: To quantify the direct inhibition of tubulin assembly in a cell-free system. Principle: Tubulin polymerization increases solution turbidity (absorbance at 340-350 nm). Inhibitors suppress this increase.

Reagents:

  • Purified Tubulin (>99% pure, bovine brain source).

  • GTP (Guanoisine triphosphate) - Essential energy source.

  • PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

  • Glycerol (Nucleation enhancer).

Protocol:

  • Preparation: Keep all reagents on ice (4°C). Tubulin depolymerizes in the cold.

  • Master Mix: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP and 10% glycerol.

    • Expert Note: Glycerol lowers the critical concentration for polymerization, ensuring a robust baseline signal for the control.

  • Treatment: Add 4-oxo-4-HPR (dissolved in DMSO) to a pre-warmed 96-well half-area plate. Include a DMSO control (0% inhibition) and Colchicine (positive control).

  • Initiation: Add the cold Tubulin Master Mix to the wells. Immediately transfer to a spectrophotometer pre-heated to 37°C .

  • Kinetics: Measure Absorbance (340 nm) every 30 seconds for 60 minutes.

  • Analysis: Plot A340 vs. Time. Calculate Vmax (rate) and steady-state absorbance. 4-oxo-4-HPR should flatten the curve dose-dependently.

Immunofluorescence for Spindle Aberrations

Purpose: To visualize the phenotypic consequence of tubulin inhibition in cellulo. Target:


-Tubulin (Microtubules) and 

-Tubulin (Centrosomes).

Protocol:

  • Seeding: Plate cells (e.g., A2780 or T47D) on glass coverslips. Treat with 4-oxo-4-HPR (e.g., 5 µM) for 24 hours.

  • Fixation (Critical Step):

    • Method: Fix with ice-cold 100% Methanol for 10 minutes at -20°C.

    • Causality: Methanol precipitates proteins and preserves the microtubule cytoskeleton structure better than aldehydes (paraformaldehyde), which can sometimes mask tubulin epitopes or distort spindle architecture.

  • Blocking: Incubate with 1% BSA/PBS for 30 mins to prevent non-specific binding.

  • Primary Antibody: Incubate with anti-

    
    -tubulin (spindle) and anti-
    
    
    
    -tubulin (poles) overnight at 4°C.
  • Secondary Antibody: Use fluorophore-conjugated secondary antibodies (e.g., AlexaFluor 488/594). Counterstain nuclei with DAPI.

  • Validation:

    • Control: Bipolar spindles with aligned chromosomes.

    • 4-oxo-4-HPR:[1] Look for multipolar spindles (3+ poles), scattered chromosomes, and condensed chromatin characteristic of mitotic arrest.

Experimental Workflow Diagram

Assay_Workflow cluster_0 In Vitro Validation cluster_1 Cellular Validation Start Start: 4-oxo-4-HPR Tubulin_Prep Purified Tubulin + GTP + Glycerol Start->Tubulin_Prep Culture Cell Culture (24h Treatment) Start->Culture Spectro Turbidimetry (340nm) @ 37°C Tubulin_Prep->Spectro Data_1 Result: Reduced Vmax (Flat Curve) Spectro->Data_1 Fixation Methanol Fixation (-20°C) Culture->Fixation Stain IF: alpha/gamma-Tubulin + DAPI Fixation->Stain Data_2 Result: Multipolar Spindles Stain->Data_2

Figure 2: Integrated workflow for validating 4-oxo-4-HPR antimicrotubule activity.

References

  • Tiberio, P. et al. (2010). Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity. Molecular Cancer Therapeutics.

  • Villani, M.G. et al. (2006). 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines. Cancer Research.

  • Corno, C. et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PLoS One.[2]

  • Musso, L. et al. (2016). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. Chemical Biology & Drug Design.

Sources

Methodological & Application

Advanced HPLC & LC-MS/MS Protocol for the Separation and Quantification of Fenretinide and 4-Keto Retinamide

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Background & Clinical Rationale

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid derivative widely investigated for its antineoplastic properties. In vivo, 4-HPR undergoes extensive hepatic metabolism, primarily mediated by CYP26A1 and CYP3A4, yielding two major circulating metabolites: the inactive N-(4-methoxyphenyl)retinamide (4-MPR) and the highly active 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), commonly referred to as 4-Keto Retinamide [1].

Accurate quantification of 4-Keto Retinamide is critical in clinical pharmacokinetics because this polar metabolite is 2- to 4-fold more cytotoxic than the parent drug in solid tumor cell lines and acts synergistically to overcome 4-HPR resistance[2]. Developing a robust chromatographic assay requires overcoming the structural similarities of these retinoids while accommodating their distinct polarity differences.

MetabolicPathway Fenretinide Fenretinide (4-HPR) Parent Drug KetoRetinamide 4-Keto Retinamide (4-oxo-4-HPR) Active Metabolite Fenretinide->KetoRetinamide CYP26A1 / CYP3A4 (Oxidation) MethoxyRetinamide 4-Methoxy Retinamide (4-MPR) Inactive Metabolite Fenretinide->MethoxyRetinamide Methylation

Figure 1: Metabolic conversion of Fenretinide (4-HPR) to its active and inactive metabolites.

Analytical Challenges & Experimental Causality

To ensure a self-validating and highly reproducible assay, every step of this protocol has been optimized based on the physicochemical properties of retinoids:

  • Photo-isomerization Prevention: Retinoids rapidly isomerize from all-trans to cis configurations upon UV exposure. Causality: All sample preparation must be conducted under yellow light, utilizing amber vials to prevent artifactual peak splitting and signal degradation.

  • Protein Precipitation via Ethanol: Retinoids are highly lipophilic and strongly bound to retinol-binding protein 4 (RBP4). Causality: Utilizing ice-cold ethanol (rather than acetonitrile) ensures immediate denaturation of RBP4 while maintaining the solubility of both the lipophilic parent drug and the more polar 4-Keto Retinamide, yielding extraction recoveries >90% without the matrix effects common in liquid-liquid extraction[1].

  • Mobile Phase Initial Composition (Crucial Step): 4-Keto Retinamide is significantly more polar than 4-HPR. Causality: If the gradient elution begins with an aqueous phase greater than 50%, the 4-Keto Retinamide peak will suffer from severe distortion and broadening due to poor solvation[1]. Starting the gradient at exactly 45% organic phase ensures sharp peak symmetry for the polar metabolite while adequately retaining the non-polar parent drug.

  • Acidic Modification (pH 2.4): Causality: The addition of 0.1% formic acid maintains the analytes in a state that facilitates protonation for positive electrospray ionization (ESI+), drastically improving mass spectrometry signal intensity[1].

Step-by-Step Methodology

Reagents & Materials
  • Standards: 4-HPR, 4-oxo-4-HPR (4-Keto Retinamide), 4-MPR.

  • Internal Standard (IS): N-(4-ethoxyphenyl)retinamide (4-EPR).

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Ethanol, LC-MS grade Water, Formic Acid.

  • Analytical Column: Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm) or equivalent sterically protected C18 column capable of withstanding low pH.

Sample Preparation (Plasma Extraction)

Note: Execute all steps under yellow light.

  • Aliquot: Transfer 25 µL of human plasma into a light-protected 1.5 mL microcentrifuge tube.

  • Spike IS & Precipitate: Add 100 µL of ice-cold ethanol containing the internal standard (4-EPR at 10 µg/mL).

  • Vortex: Agitate vigorously for 30 seconds to ensure complete protein precipitation and release of protein-bound retinoids.

  • Centrifuge: Spin the samples at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Transfer: Carefully aspirate the clear supernatant and transfer it to an amber HPLC autosampler vial equipped with a glass insert.

HPLCWorkflow SamplePrep Plasma Prep Ethanol + IS Centrifugation Centrifugation 14,000 x g SamplePrep->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC Separation Zorbax SB-C18 Supernatant->HPLC Detection Detection ESI-LC-MS/MS HPLC->Detection

Figure 2: Sample preparation and LC-MS/MS analytical workflow for retinoid extraction.

Chromatographic Separation (HPLC)
  • Mobile Phase A: 0.1% Formic acid in LC-MS Water (pH ~2.4)

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 3 µL

  • Column Temperature: 25°C

  • Autosampler Temperature: 4°C

Table 1: HPLC Gradient Elution Profile

Time (min)Mobile Phase A (%)Mobile Phase B (%)System Action
0.05545Eluent diverted to waste (desalting)
2.0595Eluent directed to MS
7.0595Column Wash
7.55545Re-equilibration
10.05545End of Run
Mass Spectrometry Detection (ESI-LC-MS/MS)

Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The major fragment ions are formed by the cleavage of the amide bond[1].

Table 2: LC-MS/MS Multiple Reaction Monitoring (MRM) Parameters

AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Structural Note
4-Keto Retinamide 406.3297.2Cyclohexene ring oxidation at C4
Fenretinide (4-HPR) 392.3283.2Parent compound
4-MPR 406.3283.2Methylated inactive metabolite
4-EPR (IS) 420.3283.2Internal Standard

Self-Validating System Controls

To guarantee the trustworthiness of the analytical run, the following self-validating criteria must be met:

  • Matrix Blank Verification: Inject a drug-free human plasma blank prepared identically to the samples. The background noise at the MRM transitions for 4-Keto Retinamide (m/z 406.3 → 297.2) must be <20% of the Lower Limit of Quantification (LLOQ).

  • Internal Standard Normalization: The peak area of the 4-EPR internal standard must remain consistent (±15% variance) across all calibration standards, Quality Control (QC) samples, and unknown biological samples. A drop in IS area indicates ion suppression from matrix effects.

  • Linearity: The calibration curve (0.2 – 50 ng/mL) must exhibit a correlation coefficient (

    
    ) 
    
    
    
    0.995 using a 1/x weighting factor[1].

References

  • Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics Source: NIH / PMC URL
  • 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines Source: AACR Journals URL
  • US7169813B2 - 4-oxo-fenretinide, administered alone and in combination with fenretinide, as preventive and therapeutic agent for cancer Source: Google Patents URL

Sources

High-Sensitivity LC-MS/MS Quantification of 4-Oxofenretinide in Human Plasma: A Comprehensive Application Note

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a robust, self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodology for the precise quantification of 4-oxofenretinide (4-oxo-4-HPR) in human plasma. Designed for researchers and drug development professionals, this protocol addresses the unique analytical challenges posed by retinoids—namely extreme lipophilicity, photo-instability, and isobaric interference. By leveraging cold ethanol protein precipitation and optimized reversed-phase chromatography, this method achieves a Lower Limit of Quantification (LLOQ) of 1 ng/mL[1],[2], ensuring reliable pharmacokinetic (PK) profiling in clinical and preclinical settings.

Mechanistic Context & Pharmacological Significance

Fenretinide (N-(4-hydroxyphenyl)retinamide, 4-HPR) is a synthetic retinoid investigated for its antineoplastic and metabolic benefits. Its in vivo efficacy is heavily driven by its active metabolites. 4-oxo-4-HPR, formed via the induction of the Cytochrome P450 26A1 (CYP26A1) enzyme[3],[4], is a highly active metabolite that induces marked G2-M cell cycle arrest and apoptosis in both fenretinide-sensitive and resistant cancer cell lines[3],[1]. Furthermore, 4-oxo-4-HPR acts as a potent inhibitor of critical lipid metabolism enzymes, including stearoyl-CoA desaturase 1 (SCD1) and dihydroceramide Δ4-desaturase 1 (DES1)[5].

Accurate quantification of 4-oxo-4-HPR is critical, but it requires distinguishing it from 4-MPR, another major—but structurally distinct—metabolite[3].

MetabolicPathway HPR Fenretinide (4-HPR) OXO 4-oxo-fenretinide (4-oxo-4-HPR) HPR->OXO CYP26A1 Oxidation MPR 4-MPR (Isobaric to 4-oxo) HPR->MPR Methylation

Caption: Metabolic conversion of Fenretinide (4-HPR) to 4-oxo-fenretinide and 4-MPR.

Analytical Rationale & Causality (E-E-A-T)

To ensure scientific integrity, every step in this protocol is designed with specific causality to mitigate the chemical liabilities of retinoids:

  • The Isobaric Challenge (Chromatographic Separation): 4-oxo-4-HPR and 4-MPR are isobaric; both exhibit a prominent protonated precursor ion

    
     at m/z 406.3[3]. Because the first quadrupole (Q1) cannot differentiate them by mass, baseline chromatographic separation is non-negotiable . We utilize a Diphenyl or C18 reversed-phase column[5] to resolve these metabolites based on their distinct 
    
    
    
    interactions and hydrophobicity, preventing cross-talk in the MS/MS channels.
  • Cold Ethanol Protein Precipitation: Retinoids are highly lipophilic and bind strongly to plasma proteins (e.g., albumin). Cold ethanol is selected over standard liquid-liquid extraction because it effectively crashes out binding proteins while maintaining the solubility of 4-oxo-4-HPR[3]. The use of cold solvent minimizes the thermal degradation of the analytes.

  • Photo-isomerization Prevention: Retinoids rapidly isomerize (trans to cis) when exposed to UV light. The mandatory use of amber microcentrifuge tubes and amber autosampler vials is a fundamental self-validating step to preserve sample integrity[3].

  • Ionization Buffering: Mobile phases containing ammonium acetate and formic acid buffer the pH, ensuring consistent protonation of the secondary amine in the retinamide moiety for robust Positive Electrospray Ionization (ESI+)[5].

Self-Validating Experimental Protocol

Materials & Reagents
  • Analytes: Fenretinide (4-HPR), 4-oxo-fenretinide, 4-MPR.

  • Internal Standard (IS): 4-EPR (N-(4-ethoxyphenyl)retinamide) or 4-Oxofenretinide-d4[3],[6].

  • Solvents: LC-MS grade Acetonitrile, Ethanol, Water, Formic Acid, Ammonium Acetate.

  • Consumables: 1.5 mL amber microcentrifuge tubes, amber HPLC autosampler vials.

Sample Preparation Workflow

LCMSWorkflow A 1. Aliquot Plasma (25 µL) Amber Tubes (Light Protection) B 2. Spike Internal Standard (4-EPR, 5 µL at 10 µg/mL) A->B C 3. Protein Precipitation (470 µL Cold Ethanol) B->C D 4. Vortex (3 min) & Centrifuge (10,000 x g) C->D E 5. Supernatant Dilution (1:50 in Mobile Phase B) D->E F 6. LC-MS/MS Analysis (ESI+, MRM Mode) E->F

Caption: Self-validating sample preparation and LC-MS/MS workflow for plasma extraction.

Step-by-Step Procedure:

  • Aliquot: Transfer 25 µL of human plasma into a 1.5 mL amber microcentrifuge tube[3].

  • Spike IS: Add 5 µL of the internal standard working solution (e.g., 4-EPR at 10 µg/mL)[3]. Self-Validation Check: Always prepare a "Double Blank" (plasma + solvent, no IS) to verify the absence of endogenous isobaric interference.

  • Precipitate: Add 470 µL of cold ethanol (-20°C) to the mixture[3].

  • Extract: Vortex vigorously for 3 minutes to disrupt protein-drug binding, followed by centrifugation at 10,000 × g for 5 minutes at 4°C[3].

  • Dilute: Collect the supernatant and dilute it 1:50 (v/v) with Mobile Phase B[3]. Causality: Diluting the sample in the mobile phase prevents peak distortion (solvent effects) upon injection into the LC system.

  • Transfer: Transfer 3 µL of the diluted supernatant into an amber autosampler vial for LC-MS/MS injection[3].

LC-MS/MS Conditions
  • Column: Pursuit Diphenyl reversed-phase column (3 µm, 2.0 x 50 mm) or equivalent C18, maintained at 40°C[5].

  • Mobile Phase A: 25 mM Ammonium Acetate with 0.1% Formic Acid in Water[5].

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5].

  • Flow Rate: 0.8 mL/min[5].

  • Ionization: ESI in Positive Ion Mode[3].

System Suitability & Self-Validation Criteria

To ensure the assay is self-validating, the run must automatically invalidate if the following criteria are not met:

  • Carry-over Check: Injection of a blank sample immediately following the Upper Limit of Quantification (ULOQ) must yield a peak area <20% of the LLOQ[2].

  • Matrix Effect: The coefficient of variation (CV) of the IS normalized response across 6 different lots of blank plasma must be ≤ 15%[3],[2].

  • Bracketing QCs: Quality Control (QC) samples at Low, Mid, and High concentrations must be interspersed every 20 study samples. The calculated concentration of QCs must remain within ±15% of their nominal values[2].

Data Presentation

Table 1: Multiple Reaction Monitoring (MRM) Transitions and MS Parameters [3] | Analyte | Precursor Ion


 (m/z) | Polarity | Role |
| :--- | :--- | :--- | :--- |
| Fenretinide (4-HPR)  | 392.3 | ESI+ | Parent Drug |
| 4-oxo-fenretinide  | 406.3 | ESI+ | Active Metabolite |
| 4-MPR  | 406.3 | ESI+ | Isobaric Metabolite |
| 4-EPR  | 420.3 | ESI+ | Internal Standard |

Table 2: Optimized LC Gradient Conditions [5]

Time (min) Mobile Phase A (%) Mobile Phase B (%) Flow Rate (mL/min)
0.0 70 30 0.8
1.0 70 30 0.8
4.0 5 95 0.8
5.0 5 95 0.8
5.1 70 30 0.8

| 7.0 | 70 | 30 | 0.8 |

Table 3: Method Validation Acceptance Criteria (FDA/EMA Aligned) [2]

Validation Parameter Acceptance Criteria
Selectivity Interfering peak area < 20% of LLOQ and < 5% of IS

| Linearity Range | 1 ng/mL to 2000 ng/mL (


) |
| Intra/Inter-day Accuracy  | 85% – 115% (80% – 120% at LLOQ) |
| Intra/Inter-day Precision  | CV 

15% (CV

20% at LLOQ) | | Matrix Factor (IS normalized) | CV

15% across 6 independent plasma lots |

References

  • Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. nih.gov.
  • Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformul
  • Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR)
  • 4-Oxofenretinide-d4. benchchem.com.
  • APPLAUD : A Double-Blind, Randomized, Placebo-Controlled Trial. clinicaltrials.gov.

Sources

Application Note: Synthesis and Purification of 4-oxo-N-(4-hydroxyphenyl)retinamide Standards

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is a polar, biologically active metabolite of the synthetic retinoid Fenretinide (4-HPR).[1][2][3][4] Unlike the parent compound, which functions primarily through retinoic acid receptor (RAR)-dependent pathways and ceramide accumulation, 4-oxo-4-HPR exhibits a distinct mechanism of action: it inhibits tubulin polymerization, causing mitotic arrest in the G2-M phase. This metabolite is formed in vivo via the cytochrome P450 enzyme CYP26A1 (and to a lesser extent CYP3A4).

High-purity standards of 4-oxo-4-HPR are critical for:

  • Pharmacokinetic (PK) Profiling: Distinguishing the active metabolite from the parent drug in plasma assays.

  • Mechanistic Toxicology: Investigating the specific efficacy of the metabolite in Fenretinide-resistant cancer cell lines (e.g., ovarian carcinoma).

This guide details the convergent chemical synthesis of 4-oxo-4-HPR. Unlike biological generation, chemical synthesis provides the milligram-to-gram scale quantities required for analytical standard validation.

Metabolic Pathway Visualization

Metabolism Fen Fenretinide (4-HPR) CYP CYP26A1 / CYP3A4 (Liver/Tumor Tissue) Fen->CYP Oxidation Oxo 4-oxo-4-HPR (Active Metabolite) CYP->Oxo C4-Carbonyl Formation Tubulin Tubulin Polymerization Inhibition (G2-M Arrest) Oxo->Tubulin Mechanism of Action

Figure 1: Biological generation of 4-oxo-4-HPR from Fenretinide.

Strategic Retrosynthesis

Direct oxidation of Fenretinide to 4-oxo-4-HPR using standard oxidants (e.g.,


, 

) is chemically risky due to the high susceptibility of the p-aminophenol moiety to oxidation (forming quinone imines).

The Superior Strategy: A convergent approach where the retinoid core is oxidized prior to coupling with the amine.

  • Precursor: Methyl Retinoate.

  • Oxidation: Selective allylic oxidation at C4 using Manganese Dioxide (

    
    ).
    
  • Hydrolysis: Generation of 4-oxo-all-trans-retinoic acid (4-oxo-ATRA).

  • Coupling: Amidation with 4-aminophenol.

Retrosynthesis cluster_0 Coupling Step cluster_1 Precursor Synthesis Target TARGET: 4-oxo-4-HPR Acid 4-oxo-Retinoic Acid (4-oxo-ATRA) Target->Acid Retrosynthetic Break Amine 4-Aminophenol Target->Amine OxoEster 4-oxo-Methyl Retinoate Acid->OxoEster Hydrolysis (LiOH) Ester Methyl Retinoate OxoEster->Ester Allylic Oxidation (MnO2)

Figure 2: Retrosynthetic strategy avoiding direct oxidation of the phenolic ring.

Detailed Experimental Protocols

General Handling of Retinoids
  • Light Sensitivity: All procedures must be performed under yellow light (wavelength > 500 nm) to prevent photo-isomerization (trans

    
     cis).
    
  • Inert Atmosphere: All reactions must be conducted under Argon or Nitrogen.

  • Glassware: Use amber glassware or wrap flasks in aluminum foil.

Protocol A: Synthesis of 4-oxo-all-trans-retinoic acid (4-oxo-ATRA)

Reagents:

  • Methyl retinoate (Commercial or synthesized from ATRA + MeOH/H2SO4)

  • Activated Manganese Dioxide (

    
    ) - Freshly activated is critical
    
  • Dichloromethane (DCM), anhydrous

  • Lithium Hydroxide (LiOH)

  • THF/Methanol/Water

Step 1: Allylic Oxidation

  • Dissolve methyl retinoate (1.0 eq) in anhydrous DCM (0.1 M concentration).

  • Add activated

    
     (20.0 eq). Note: A large excess is required for surface-mediated oxidation.
    
  • Stir the suspension at room temperature for 24–48 hours. Monitor by TLC (Hexane/EtOAc 8:2). The 4-oxo product is more polar (lower Rf) than the starting material.

  • Filter through a pad of Celite to remove

    
    . Wash the pad with DCM.
    
  • Concentrate the filtrate in vacuo to yield crude 4-oxo-methyl retinoate.

Step 2: Hydrolysis

  • Dissolve the crude ester in a mixture of THF:MeOH:Water (3:1:1).

  • Add LiOH (5.0 eq).

  • Stir at room temperature for 4 hours (protect from light).

  • Acidify carefully with 1M HCl to pH 3.

  • Extract with Ethyl Acetate (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: Recrystallize from Acetone/Hexane or purify via silica flash chromatography (DCM/MeOH gradient) to obtain pure 4-oxo-ATRA .

Protocol B: Amidation to 4-oxo-4-HPR

Reagents:

  • 4-oxo-ATRA (from Protocol A)

  • 4-Aminophenol (Sublimed grade preferred)

  • EDC

    
    HCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
    
  • HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • DMF (Anhydrous)

Procedure:

  • Dissolve 4-oxo-ATRA (1.0 eq) in anhydrous DMF (0.1 M).

  • Add EDC

    
    HCl (1.2 eq) and HOBt (1.2 eq). Stir for 30 minutes at 
    
    
    
    to activate the acid.
  • Add 4-Aminophenol (1.1 eq) and DIPEA (2.0 eq).

  • Allow the reaction to warm to room temperature and stir for 16 hours in the dark.

  • Work-up: Dilute with EtOAc, wash with 5% citric acid (to remove unreacted amine), saturated

    
    , and brine.
    
  • Dry over

    
     and concentrate.
    

Purification & Analytical Validation

The crude product will likely contain trace isomers (13-cis) and unreacted reagents. Semi-preparative HPLC is the gold standard for purification.

HPLC Purification Parameters
ParameterCondition
Column C18 Reverse Phase (e.g., Agilent Zorbax SB-C18,

)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 50% B to 100% B over 20 mins
Flow Rate 1.0 mL/min (Analytical) / 5.0 mL/min (Semi-prep)
Detection UV at 360 nm (Note: 4-oxo species are red-shifted vs. 4-HPR at 340 nm)
Characterization Criteria

To validate the standard, the following data must be obtained:

  • UV-Vis:

    
     (Ethanol).
    
  • Mass Spectrometry (ESI+):

    • Parent Ion

      
       Da (Calculated for 
      
      
      
      ).
    • Note: Fenretinide parent mass is 391.2 Da. The +16 Da shift confirms oxidation.

  • 1H-NMR (DMSO-d6):

    • Distinctive signal for the C4-methylene protons is absent .

    • Appearance of signals characteristic of the

      
      -unsaturated ketone system in the ring.
      
    • Aromatic doublets (

      
      ) for the 4-hydroxyphenyl group.
      

References

  • Villani, M. G., et al. (2006). "4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines."[5][6] Cancer Research.[6][7][8]

  • Musso, L., et al. (2016). "Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity." Chemical Biology & Drug Design.

  • Tiberio, P., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells."[5] PLOS ONE.

  • Barua, A. B., & Olson, J. A. (1984). "Preparation of 4-oxo-retinoic acid." (Foundational chemistry for 4-oxo-retinoid synthesis). Journal of Lipid Research.

Sources

Cell culture treatment protocols for 4-Keto Retinamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-Keto Retinamide (4-oxo-4-HPR) Treatment in Cell Culture

Part 1: Core Directive & Executive Summary

Subject: 4-Keto Retinamide (4-oxo-N-(4-hydroxyphenyl)retinamide) Classification: Active Retinoid Metabolite / Antineoplastic Agent Primary Application: Induction of ROS-dependent apoptosis and Tubulin-targeting G2/M arrest in cancer cell lines.[1][2][3]

Executive Summary: 4-Keto Retinamide (4-oxo-4-HPR) is a polar, active metabolite of the synthetic retinoid Fenretinide (4-HPR).[1][2][3][4][5] Unlike its parent compound, which primarily acts through retinoic acid receptor (RAR)-dependent pathways and ceramide accumulation, 4-oxo-4-HPR exhibits a dual mechanism of action : it triggers oxidative stress (ROS generation) and acts as a direct inhibitor of tubulin polymerization.[1][2] This unique profile allows it to retain efficacy in Fenretinide-resistant cell lines.[1][2]

This guide provides a standardized, field-validated protocol for the handling, solubilization, and application of 4-oxo-4-HPR in in vitro systems.[1][2] It addresses the compound's specific stability challenges—namely light sensitivity and oxidation potential—and defines critical parameters for reproducible data.

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Identity & Handling
  • Compound Name: 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)[1][2][4][5][6]

  • Molecular Formula: C₂₆H₃₁NO₃[1][7]

  • Molecular Weight: 405.53 g/mol [1][7][8]

  • Solubility: Soluble in DMSO (~25 mg/mL) and Ethanol.[3] Practically insoluble in water.

Critical Handling Note: Retinoids are inherently unstable when exposed to light and oxygen. All manipulations involving the powder or stock solutions must be performed under dim light (yellow light is optimal). Stock solutions should be purged with an inert gas (Nitrogen or Argon) if stored for extended periods.

Mechanism of Action (The "Why" Behind the Protocol)

To design an effective experiment, one must understand the temporal dynamics of 4-oxo-4-HPR's dual activity:

  • Early Phase (0.5 – 4 Hours): Rapid generation of Reactive Oxygen Species (ROS). This triggers Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), leading to JNK activation.

  • Late Phase (12 – 24 Hours): Inhibition of tubulin polymerization prevents mitotic spindle formation, causing cells to arrest in the G2/M phase.

Implication for Experimental Design:

  • ROS Assays must be conducted within 1-4 hours of treatment.[1]

  • Apoptosis/Cell Cycle Assays should be conducted at 24-72 hours to capture the downstream consequences of mitotic arrest.[1]

Self-Validating System (Controls)

Every experiment must include:

  • Vehicle Control: Media containing DMSO at the same final concentration as the treatment group (strictly < 0.1% v/v).

  • Positive Control: A known tubulin inhibitor (e.g., Paclitaxel or Nocodazole) if assessing G2/M arrest, or a known ROS inducer (e.g., H₂O₂) if assessing oxidative stress.[3]

  • Negative Control: Untreated cells (media only) to monitor baseline health.

Part 3: Visualization & Formatting

Signaling Pathway Diagram

4-Keto-Retinamide_Pathway Compound 4-Keto Retinamide (4-oxo-4-HPR) ROS ROS Generation (0.5 - 4h) Compound->ROS Mechanism 1 Tubulin Inhibition of Tubulin Polymerization Compound->Tubulin Mechanism 2 ER_Stress ER Stress / UPR ROS->ER_Stress JNK JNK Activation ER_Stress->JNK Apoptosis1 Apoptosis (Caspase 9) JNK->Apoptosis1 Spindle Defective Mitotic Spindle Tubulin->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M Apoptosis2 Apoptosis (Mitotic Catastrophe) G2M->Apoptosis2

Caption: Dual mechanism of action for 4-Keto Retinamide involving ROS-dependent signaling and direct cytoskeletal disruption.[1][2]

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, concentrated stock for downstream dilution.

  • Calculate Mass: To prepare 1 mL of a 10 mM stock solution:

    • Target Molarity: 10 mmol/L

    • MW: 405.53 g/mol [1][7][8]

    • Required Mass:

      
      [1][2]
      
  • Weighing: Accurately weigh 4.06 mg of 4-oxo-4-HPR powder into a sterile, amber glass vial.

    • Note: If static electricity is an issue, use an anti-static gun or weigh onto weighing paper first.[2]

  • Solubilization: Add 1.0 mL of sterile, high-grade DMSO (Dimethyl Sulfoxide).

  • Mixing: Vortex gently until completely dissolved. The solution should be clear yellow/orange.

  • Aliquot & Store:

    • Dispense into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -80°C (preferred) or -20°C.

    • Stability:[1][7][9] Stable for >6 months at -80°C if protected from light and moisture.[1][2]

Protocol B: Cell Treatment Workflow

Objective: Treat adherent cancer cells (e.g., A2780, MCF7) for proliferation or mechanistic assays.

Materials:

  • Adherent cell line in log-phase growth.[1][2]

  • Complete Culture Media (e.g., RPMI-1640 + 10% FBS).[1][2][9][10]

  • 10 mM 4-oxo-4-HPR Stock Solution (thawed in dark).

Step-by-Step:

  • Seeding (Day 0):

    • Harvest cells and count viability.

    • Seed cells in 96-well plates (for MTT/SRB) at 5,000 – 8,000 cells/well or in 6-well plates (for Western/Flow) at 300,000 cells/well .[1][2]

    • Incubate overnight at 37°C, 5% CO₂ to allow attachment.

  • Preparation of Working Solutions (Day 1):

    • Calculation: To achieve a final concentration of 5 µM in 10 mL of media:

      
      
      
      
      
      [2]
    • Intermediate Dilution (Critical Step): Direct addition of 100% DMSO stock to media can cause precipitation.

      • Step 1: Dilute 5 µL of 10 mM stock into 45 µL sterile DMSO (creates 1 mM intermediate).

      • Step 2: Add the intermediate to pre-warmed media while vortexing rapidly.

    • Vehicle Control: Prepare media with an equivalent volume of DMSO (e.g., 0.05% final concentration).

  • Treatment:

    • Aspirate old media from wells.

    • Add fresh media containing 4-oxo-4-HPR (Range: 1 – 10 µM ).[1][2]

    • Incubate for the desired duration (24h, 48h, 72h).

  • Assay Termination:

    • For ROS: Add DCFDA probe at 2-4 hours post-treatment.[1]

    • For Cell Cycle: Harvest cells (including floaters!) at 24 hours, fix in 70% ethanol, and stain with Propidium Iodide (PI).

    • For Viability: Perform MTT or SRB assay at 72 hours.

Part 5: Data Presentation & Expected Results

Table 1: Recommended Dosage & Timepoints by Assay
Assay TypeTarget EndpointConc. RangeTimepointExpected Outcome
Flow Cytometry ROS Generation5 - 10 µM1 - 4 HoursRight-shift in DCFDA fluorescence intensity (oxidative stress).[1][2]
Western Blot ER Stress (GPR78, CHOP)5 - 10 µM6 - 12 HoursUpregulation of UPR markers; Phospho-JNK increase.[1][2]
Flow Cytometry Cell Cycle Analysis1 - 5 µM24 HoursAccumulation of cells in G2/M phase (4N DNA content).[1]
MTT / SRB Cell Viability (IC50)0.1 - 10 µM72 HoursDose-dependent reduction in cell survival.[1][2]
Microscopy Mitotic Spindle5 µM16 - 24 HoursMultipolar spindles; condensed chromatin (aberrant mitosis).[1]
Troubleshooting Guide
  • Precipitation: If crystals are visible in the media, reduce the final concentration or ensure the intermediate dilution step is performed. Ensure media is pre-warmed to 37°C before adding the drug.[11]

  • No Effect Observed: Verify stock solution integrity. If the stock has turned dark brown or was left in light, it may have degraded.

  • High Toxicity in Control: Ensure final DMSO concentration is < 0.1%. Some sensitive lines (e.g., primary neurons) may require < 0.05%.

References

  • Villani, M. G., et al. (2006). "4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines."[1][2][8] Cancer Research, 66(6), 3238–3247.[8]

    • [1]

  • Corazzari, M., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells."[1][2] PLOS ONE, 5(10), e13362.

    • [1]

  • PubChem Compound Summary. "4-Oxofenretinide (CID 11258242)."[1] National Center for Biotechnology Information.

    • [1]

  • Takahashi, N., et al. (2017). "Inhibitory effects of fenretinide metabolites... on fenretinide molecular targets." PLOS ONE, 12(4), e0176317.

    • [1]

Sources

Solvent solubility and stability of 4-Keto Retinamide stocks

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Solvent Solubility, Stability, and Handling Protocols for 4-Keto Retinamide (4-oxo-4-HPR)

Executive Summary

4-Keto Retinamide (specifically 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR ) is the primary bioactive metabolite of the synthetic retinoid Fenretinide (4-HPR). Unlike its parent compound, 4-oxo-4-HPR exhibits distinct antimitotic mechanisms independent of retinoid receptors, primarily targeting tubulin polymerization and inducing ROS-dependent apoptosis.[1]

Due to its extended conjugated polyene chain and lipophilic nature, 4-Keto Retinamide presents significant handling challenges, including rapid photo-isomerization , oxidative degradation , and aqueous precipitation . This guide provides a standardized protocol for the preparation, storage, and validation of 4-Keto Retinamide stocks to ensure experimental reproducibility in drug development and cell biology assays.

Chemical Identity & Physicochemical Properties

PropertySpecification
Chemical Name 4-oxo-N-(4-hydroxyphenyl)retinamide
Common Aliases 4-oxo-4-HPR, 4-oxofenretinide, 4-Keto Retinamide
CAS Number 865536-65-8 (Metabolite specific) / 1217196-74-1 (Analog)
Molecular Formula C₂₆H₃₁NO₃
Molecular Weight ~405.53 g/mol
Appearance Yellow to Orange crystalline solid
LogP (Predicted) ~5.5 (Highly Lipophilic)
Key Chromophore Conjugated polyene system (Light Sensitive)

Solubility Guidelines & Stock Preparation

Critical Warning: 4-Keto Retinamide is practically insoluble in water. Direct addition to aqueous buffers (PBS, cell culture media) without a carrier solvent will result in immediate precipitation and erratic biological data.

Solvent Compatibility Table
SolventSolubility Limit (Max)Recommended Stock Conc.Notes
DMSO (Anhydrous) ~25 mg/mL (60 mM)10 mM Preferred. High boiling point prevents evaporation; excellent cellular penetrance.
Ethanol (Absolute) ~20 mg/mL (50 mM)5 mM Good for evaporation protocols. Volatile; requires tightly sealed storage.
Acetone SolubleN/ASuitable for surface coating or synthesis; not recommended for cell stocks.
Water / PBS < 0.1 µg/mLDO NOT USE Causes immediate crashing out.
Protocol: Preparation of 10 mM Stock Solution (DMSO)
  • Environment: Work under dim amber light or cover hood lights with yellow film to prevent photo-isomerization.

  • Weighing: Weigh the lyophilized powder into an amber glass vial (avoid plastic microfuge tubes for long-term storage if possible, as retinoids can adsorb to polypropylene).

  • Calculation:

    • Target Concentration: 10 mM

    • Formula: Mass (mg) = [Conc (mM) × Vol (mL) × MW ( g/mol )] / 1000

    • Example: To make 1 mL of 10 mM stock, dissolve 4.05 mg in 1 mL of anhydrous DMSO.

  • Dissolution:

    • Add DMSO directly to the vial.

    • Vortex vigorously for 30–60 seconds.

    • Note: If particulates remain, sonicate in a water bath (room temperature) for 2 minutes. Avoid heating >37°C.

  • Aliquot & Storage:

    • Immediately aliquot into single-use volumes (e.g., 50 µL) in amber tubes.

    • Overlay with inert gas (Argon or Nitrogen) if available to prevent oxidation.

    • Store at -80°C (Preferred) or -20°C.

Stability & Degradation Pathways[4]

Retinoids are thermodynamically unstable. Understanding the degradation mechanisms is vital for troubleshooting.

Degradation Workflow & Logic

DegradationPathways Active 4-Keto Retinamide (All-trans Active Form) Isomer Cis-Isomers (Biologically Altered) Active->Isomer UV/White Light (Seconds to Minutes) Oxide Epoxides / Cleavage Products (Inactive/Toxic) Active->Oxide Oxygen + Heat (Slow) Precip Micro-Precipitates (Loss of Titer) Active->Precip Aqueous Dilution (>0.1% v/v DMSO) Isomer->Oxide Further Degradation

Caption: Primary degradation pathways for 4-Keto Retinamide. Photo-isomerization is the most immediate risk during handling.

Storage Rules:
  • Light: Strictly protect from light.[2] Even brief exposure to benchtop fluorescent light can induce isomerization (cis-trans shifts) within minutes, altering binding affinity.

  • Temperature:

    • -80°C: Stable for 6–12 months.

    • -20°C: Stable for 1–3 months.

    • 4°C: Unstable (use within 24 hours).

    • RT: Degrades rapidly.

  • Freeze-Thaw: Limit to one freeze-thaw cycle. Discard unused thawed aliquots.

Quality Control: Concentration Verification

Since retinoids can degrade without visible precipitation, UV-Vis spectroscopy is the gold standard for validation.

Protocol:

  • Dilute the 10 mM DMSO stock 1:1000 in absolute ethanol (Final: 10 µM).

  • Blank the spectrophotometer with Ethanol + 0.1% DMSO.

  • Scan from 250 nm to 450 nm .

  • Criteria:

    • Expect a broad absorbance maximum (

      
      ) near 360–365 nm  (characteristic of the retinamide moiety).
      
    • Note: A significant shift in

      
       (<350 nm) or appearance of new peaks suggests oxidation or isomerization.
      

Biological Application Protocol (In Vitro)

To dose cells without inducing precipitation:

  • Serial Dilution: Perform all serial dilutions in DMSO , not culture media.

    • Example: 10 mM Stock

      
       1 mM (in DMSO) 
      
      
      
      100 µM (in DMSO).
  • Final Spiking: Add the diluted DMSO stock to the cell culture media while vortexing the media or swirling the dish.

  • Solvent Limit: Keep the final DMSO concentration < 0.1% (v/v) to avoid solvent toxicity.

    • Example: Add 1 µL of 10 mM stock to 10 mL media = 1 µM final drug concentration (0.01% DMSO).

  • Visual Check: Inspect the media under a microscope immediately. If you see "oily drops" or crystals, the compound has crashed out.

Troubleshooting Guide

ObservationProbable CauseCorrective Action
Precipitate upon thawing DMSO is hygroscopic and absorbed water.Warm to 37°C for 5 min and vortex. If solids persist, discard.
Color change (Yellow

Brown)
Oxidation.Discard stock. Ensure future stocks are stored under Argon.
Inconsistent IC50 data Precipitation in media or light degradation.Check solubility limit; ensure lights were dimmed during dosing.
Cytotoxicity in Control DMSO concentration too high.Ensure final DMSO is < 0.1%. Include a "Vehicle Only" control.

References

  • Villani, M. G., et al. (2006). "4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines."[3][4] Cancer Research, 66(6), 3238–3247.[5] Link

  • Musso, L., et al. (2016).[6] "Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity." Chemical Biology & Drug Design, 88(4). Link

  • Tipple, C. A., et al. (2008). "Retinoid isomerization and degradation." Journal of Chromatography B, 870(1). (General Retinoid Handling).
  • Sigma-Aldrich. "Product Information: N-(4-Hydroxyphenyl)retinamide (Fenretinide)." (Standard handling for Retinamide class). Link

Sources

Application Note: In Vitro Assays for 4-oxo-4-HPR Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, assay development scientists, and preclinical drug development professionals.

Introduction & Mechanistic Rationale

4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is a highly active, polar metabolite of the synthetic retinoid fenretinide (4-HPR). While 4-HPR has demonstrated significant antitumor activity, its clinical efficacy is often limited by acquired resistance and poor bioavailability. 4-oxo-4-HPR overcomes these limitations by exerting profound cytotoxicity through two distinct, retinoid receptor-independent mechanisms[1].

First, it triggers massive reactive oxygen species (ROS) generation, leading to endoplasmic reticulum (ER) stress, Jun N-terminal Kinase (JNK) activation, and PLAcental Bone morphogenetic protein (PLAB) upregulation, ultimately culminating in intrinsic apoptosis[2]. Second, unlike its parent compound, 4-oxo-4-HPR directly inhibits tubulin polymerization, causing severe G2/M cell cycle arrest and multipolar spindle formation[2],[3].

To accurately assess the cytotoxicity of 4-oxo-4-HPR, an assay workflow cannot merely measure cell death; it must be a self-validating system that confirms these specific upstream mechanisms.

Pathway Compound 4-oxo-4-HPR ROS ROS Generation Compound->ROS Tubulin Tubulin Depolymerization Compound->Tubulin ER_Stress ER Stress Response ROS->ER_Stress JNK JNK Activation ER_Stress->JNK PLAB PLAB Upregulation JNK->PLAB Caspase9 Caspase-9 Activation PLAB->Caspase9 Caspase3 Caspase-3 Cleavage Caspase9->Caspase3 Apoptosis Apoptosis (Cell Death) Caspase3->Apoptosis Spindle Multipolar Spindle Tubulin->Spindle G2M G2/M Cell Cycle Arrest Spindle->G2M G2M->Apoptosis VitC Vitamin C (Antioxidant) VitC->ROS Inhibits

Figure 1. Dual-mechanism signaling pathway of 4-oxo-4-HPR inducing apoptosis and G2/M arrest.

Experimental Design: Establishing Causality

A robust in vitro assessment of 4-oxo-4-HPR requires strategic assay selection to avoid false positives and confirm its unique mechanism of action:

  • Why SRB over MTT? Retinoids and ROS generators can interfere with mitochondrial reductases, confounding metabolic assays like MTT or XTT. The Sulforhodamine B (SRB) assay measures total cellular protein mass, providing a highly stable, mitochondria-independent readout for growth inhibition[2].

  • Why use Vitamin C Co-treatment? To definitively prove that apoptosis is ROS-driven, assays must include a parallel arm co-treated with an antioxidant (e.g., 100 µM Vitamin C). If Vitamin C rescues the cells and reduces DNA fragmentation, ROS-dependence is confirmed[2].

  • Why profile Caspase-8 vs. Caspase-9? 4-oxo-4-HPR specifically activates the intrinsic (mitochondrial/ER stress) apoptotic pathway. Profiling Caspase-9 (activated) versus Caspase-8 (not activated) serves as an internal mechanistic control to rule out extrinsic receptor-mediated death[1].

Detailed Experimental Protocols

Protocol A: Cell Viability and Proliferation (SRB Assay)

Objective: Determine the IC50 of 4-oxo-4-HPR without mitochondrial interference.

  • Cell Seeding: Seed A2780 ovarian carcinoma cells (or equivalent) in 96-well plates at a density of 4,000 cells/well in 100 µL complete RPMI-1640 medium. Incubate overnight at 37°C, 5% CO₂.

  • Compound Treatment: Treat cells with varying concentrations of 4-oxo-4-HPR (0.1 µM to 20 µM) dissolved in DMSO. Ensure final DMSO concentration remains <0.1%. Include vehicle control wells. Incubate for 72 hours.

  • Cell Fixation: Gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) directly to the culture medium in each well (final TCA concentration 10%). Incubate at 4°C for 1 hour to fix cellular proteins to the plate.

  • Washing: Wash plates 5 times with deionized water to remove TCA and serum proteins. Air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Incubate for 10 minutes at room temperature.

  • Destaining: Remove unbound dye by washing 5 times with 1% acetic acid. Air dry the plates completely.

  • Quantification: Solubilize the protein-bound dye with 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake on an orbital shaker for 10 minutes. Read absorbance at 515 nm using a microplate reader.

Protocol B: Intracellular ROS Measurement (CM-H2DCFDA Assay)

Objective: Quantify early-stage ROS generation and validate its causal role in cytotoxicity.

  • Preparation: Seed cells in 6-well plates and allow adherence overnight.

  • Antioxidant Control: Pre-treat designated control wells with 100 µM Vitamin C (L-ascorbic acid) for 1 hour prior to retinoid exposure[2].

  • Treatment: Expose cells to 5 µM or 10 µM 4-oxo-4-HPR for exactly 4 to 6 hours. (Note: This specific time window is critical, as ROS generation is an early event that precedes caspase activation[1]).

  • Probe Loading: Wash cells with PBS and incubate with 5 µM CM-H2DCFDA in serum-free medium for 30 minutes at 37°C in the dark. (Note: The chloromethyl derivative is prioritized over standard DCFDA because it covalently binds to intracellular thiols, preventing dye leakage).

  • Analysis: Harvest cells via rapid trypsinization, resuspend in cold PBS, and immediately analyze via flow cytometry (Excitation 488 nm / Emission 530 nm).

Protocol C: Differential Caspase Activity Profiling

Objective: Confirm the activation of the intrinsic apoptotic cascade.

  • Seeding & Treatment: Seed cells in white-walled, clear-bottom 96-well plates. Treat with 5 µM 4-oxo-4-HPR for 24 hours.

  • Reagent Preparation: Prepare luminescent caspase-specific substrates (e.g., Caspase-Glo® 8, 9, and 3/7 assays) according to the manufacturer's instructions.

  • Incubation: Add 100 µL of the respective Caspase reagent to each well. Incubate at room temperature for 1 hour on a plate shaker to induce cell lysis and substrate cleavage.

  • Detection: Measure luminescence. A valid 4-oxo-4-HPR profile will show a >3-fold increase in Caspase-9 and Caspase-3/7, with baseline levels of Caspase-8[1].

Protocol D: In Vitro Tubulin Polymerization Assay

Objective: Assess direct interaction with microtubules to differentiate 4-oxo-4-HPR from its parent drug, 4-HPR.

  • Plate Preparation: Pre-warm a 96-well half-area plate to 37°C.

  • Reaction Mix: Prepare a tubulin reaction mix containing 3 mg/mL purified porcine brain tubulin in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI).

  • Compound Addition: Add 4-oxo-4-HPR (10 µM), Paclitaxel (10 µM, stabilizer control), Colchicine (10 µM, depolymerizer control), 4-HPR (10 µM, negative control), or vehicle to the wells.

  • Kinetic Reading: Rapidly add the tubulin reaction mix to the compounds. Measure fluorescence continuously (Excitation 340 nm / Emission 410 nm) every minute for 60 minutes at 37°C. 4-oxo-4-HPR will suppress the polymerization Vmax, mimicking Colchicine[3].

Quantitative Data Presentation

The following table summarizes the expected quantitative benchmarks when profiling 4-oxo-4-HPR against its parent compound (4-HPR) in standard ovarian carcinoma models (e.g., A2780).

Assay / ParameterVehicle Control4-oxo-4-HPR (5 µM)4-oxo-4-HPR + Vit C (100 µM)4-HPR (Parent Drug)
Cell Viability (IC50) N/A~1.5 - 3.0 µM> 10.0 µM (Rescued)~4.0 - 8.0 µM
ROS Generation (Fold Change) 1.0x3.0x1.2x2.1x
Caspase-9 Activity (Fold Change) 1.0x4.5x1.5x3.8x
Caspase-8 Activity (Fold Change) 1.0x1.1x (No change)1.0x1.2x (No change)
Tubulin Polymerization Vmax 100%< 30% (Inhibited)< 30% (Inhibited)95% (Unaffected)

Table 1. Expected quantitative outcomes validating the dual-mechanism cytotoxicity of 4-oxo-4-HPR. Note the lack of Caspase-8 activation and the unique tubulin inhibition profile compared to 4-HPR.

References

1.[1] "4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines" - AACR Journals. URL:[Link] 2.[2] "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells" - PMC / PLoS One. URL:[Link] 3.[3] "Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors" - Frontiers in Oncology. URL:[Link]

Sources

Application Note: Preparation of 4-Keto Retinamide (4-oxo-4-HPR) Liposomal Formulations

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), often referred to as 4-Keto Retinamide , is a highly potent metabolite of Fenretinide (4-HPR). While it exhibits superior cytotoxicity against neuroblastoma and ovarian cancer cell lines compared to its parent compound, its clinical translation is severely hampered by two physicochemical barriers: extreme hydrophobicity (LogP > 6) and rapid oxidative degradation .

This Application Note provides a robust, self-validating protocol for encapsulating 4-oxo-4-HPR into liposomes. Unlike standard small molecules, retinamides require specific handling to prevent isomerization and oxidation. This guide utilizes a Modified Thin-Film Hydration method, optimized with antioxidant integration and inert gas shielding, to ensure high entrapment efficiency (EE%) and structural integrity.

Pre-Formulation Checklist & Chemical Safety

Before initiating the protocol, the following physicochemical properties must be accounted for to ensure experimental success.

ParameterValue / CharacteristicImpact on Protocol
Molecular Weight ~405.5 g/mol Determines molar ratios for lipid loading.
Solubility Soluble in DMSO, Ethanol, Chloroform. Insoluble in water.Drug must be dissolved in the organic phase before film formation.
LogP > 6.0 (Estimated)Drug will partition into the lipid bilayer , not the aqueous core.
Light Sensitivity High (Polyene chain)CRITICAL: All steps must be performed under yellow light or in amber glassware.
Oxidation Potential High (4-oxo group + conjugated double bonds)CRITICAL: All solvents must be purged with Argon/Nitrogen. Use BHT as an antioxidant.[1]

Materials & Reagents

Active Pharmaceutical Ingredient (API)
  • 4-oxo-4-HPR: >98% purity.[1][2][3] Store at -20°C under Argon.

Excipients (Lipids)[1][4][5][6]
  • DSPC (1,2-distearoyl-sn-glycero-3-phosphocholine): High transition temperature (

    
    ) lipid for rigid, stable liposomes.
    
  • Cholesterol (Chol): Stabilizes the bilayer and prevents drug leakage.

  • DSPE-PEG2000 (Optional): For "stealth" properties (long circulation).

  • Antioxidant: Butylated hydroxytoluene (BHT) or

    
    -Tocopherol.
    
Solvents[2][6][7][8]
  • Chloroform (HPLC Grade)

  • Methanol (HPLC Grade)

  • Hydration Buffer: PBS (pH 7.4) or 10% Sucrose (if lyophilization is intended).

Protocol: Anoxic Thin-Film Hydration

Principle: The drug and lipids are co-dissolved in organic solvents, which are then removed to form a microscopic lipid film.[4][5] Upon addition of an aqueous buffer, the film swells and self-assembles into Multilamellar Vesicles (MLVs), entrapping the hydrophobic drug within the lipid bilayer.

Step 1: Preparation of Stock Solutions
  • Lipid Stock: Dissolve DSPC and Cholesterol in Chloroform (Ratio 2:1 v/v) to a final concentration of 20 mg/mL.

  • Drug Stock: Dissolve 4-oxo-4-HPR in Methanol at 5 mg/mL. Note: Sonicate briefly if required.

  • Antioxidant Stock: Dissolve BHT in Methanol at 1 mg/mL.

Step 2: Film Formation (The Critical Step)
  • In a round-bottom flask , combine the lipid and drug stocks.

    • Target Molar Ratio: DSPC : Cholesterol : Drug = 7 : 3 : 0.5

    • Antioxidant:[1] Add BHT at 0.1 mol% relative to total lipid.

  • Nitrogen Purge: Before evaporation, bubble the solution with Nitrogen gas for 30 seconds to displace dissolved oxygen.

  • Rotary Evaporation:

    • Temperature:

      
       (Above solvent boiling point, below lipid degradation).
      
    • Vacuum: 400 mbar initially, slowly decreasing to 50 mbar.

    • Rotation: 100-150 rpm.

  • Drying: Once a thin, yellow, homogeneous film forms on the flask wall, keep under high vacuum (desiccator) for overnight (12h) to remove trace solvents. Trace chloroform is toxic and destabilizes the bilayer.

Step 3: Hydration
  • Pre-heat the Hydration Buffer (PBS) to

    
      (Must be 
    
    
    
    of DSPC).
  • Add buffer to the dried film.[4]

  • Rotation: Rotate the flask at atmospheric pressure at

    
     for 45-60 minutes.
    
    • Observation: The film should peel off and form a milky suspension (MLVs).

    • Troubleshooting: If lipid clumps remain, add glass beads and vortex vigorously.

Step 4: Downsizing (Extrusion)

To obtain Small Unilamellar Vesicles (SUVs) suitable for IV administration (<150 nm).

  • Assemble the extruder with a 100 nm polycarbonate membrane .

  • Maintain extruder temperature at

    
     (using a heating block or water jacket).
    
  • Pass the MLV suspension through the membrane 11-21 times .

    • Why odd numbers? To ensure the final pass exits on the side opposite to the initial input, reducing contamination from large vesicles.

  • Result: The suspension should turn from milky/opaque to translucent/opalescent.

Step 5: Purification (Removal of Free Drug)

Since 4-oxo-4-HPR is hydrophobic, unencapsulated drug may precipitate as micro-crystals.

  • Method: Centrifugation or Dialysis.

    • Centrifugation: Spin at 3,000 x g for 10 mins. Liposomes remain in supernatant; free drug crystals pellet down.

    • Dialysis:[4] Use a 10-14 kDa MWCO membrane against PBS for 24 hours at

      
      .
      

Workflow Visualization

The following diagram illustrates the critical "Anoxic" workflow required for 4-Keto Retinamide to prevent oxidative degradation during encapsulation.

G cluster_0 Phase I: Organic Phase Preparation cluster_1 Phase II: Film Formation cluster_2 Phase III: Vesicle Formation Weighing Weigh 4-oxo-4-HPR (Amber Vial) Solubilization Dissolve in Methanol + BHT (Antioxidant) Weighing->Solubilization LipidMix Mix with DSPC/Chol in Chloroform Solubilization->LipidMix InertGas CRITICAL: N2 Purge (Remove O2) LipidMix->InertGas Rotovap Rotary Evaporation (40°C, Vacuum) InertGas->Rotovap DryFilm Dry Lipid Film (Yellow, Homogeneous) Rotovap->DryFilm Hydration Hydration with PBS (T > 55°C) DryFilm->Hydration Extrusion Extrusion (100nm) (Sizing) Hydration->Extrusion Purification Dialysis/Centrifugation (Remove Free Drug) Extrusion->Purification FinalLiposome Final 4-oxo-4-HPR Liposomes Purification->FinalLiposome

Caption: Workflow for 4-oxo-4-HPR encapsulation emphasizing antioxidant protection and sizing.

Quality Control & Characterization

A self-validating protocol requires rigorous QC. Do not proceed to biological assays until these criteria are met.

AttributeMethodAcceptance CriteriaScientific Rationale
Particle Size (Z-Avg) Dynamic Light Scattering (DLS)80 – 140 nmEnsures EPR effect (tumor accumulation) and avoids rapid clearance.
Polydispersity (PDI) DLS< 0.20Indicates a uniform population. PDI > 0.3 suggests aggregation.
Zeta Potential Electrophoretic Light Scattering-10 to -30 mVSlightly negative charge prevents aggregation via electrostatic repulsion.
Entrapment Efficiency (EE%) HPLC (UV detection at 360 nm)> 80%High hydrophobicity usually yields high EE%, but drug crystallization reduces it.
Drug Retention Dialysis (48h at

)
< 20% ReleaseRetinamides can leak if the bilayer is too fluid; DSPC mitigates this.
HPLC Method for Quantification

To determine Entrapment Efficiency (EE%):

  • Total Drug: Dissolve 50 µL of liposome suspension in 950 µL Methanol (disrupts liposomes). Inject into HPLC.

  • Free Drug: Measure the drug content in the dialysate or the pellet from centrifugation.

  • Calculation:

    
    
    

Troubleshooting Guide (Expert Insights)

Issue 1: Low Entrapment Efficiency (< 50%)

  • Cause: Drug-to-lipid ratio is too high, forcing drug precipitation.

  • Solution: Reduce drug load from 0.5 molar ratio to 0.2. Alternatively, switch to Egg PC (more fluid) if rigidity is squeezing the drug out, though this sacrifices stability.

Issue 2: Film does not hydrate fully (Visible particulates)

  • Cause: The lipid

    
     was not reached, or the film was too thick.
    
  • Solution: Ensure water bath is at

    
     for DSPC. Use a larger flask to spread the film thinner.
    

Issue 3: Rapid yellowing/browning of the film

  • Cause: Oxidation of the 4-keto retinamide.[6][7]

  • Solution: Your Nitrogen purge failed. Re-make stocks with fresh BHT and ensure rigorous gas shielding.

References

  • Loker, J. H., et al. (2006). 4-oxo-fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis.[6] Cancer Research. Link

  • Orienti, I., et al. (2019). Preparation and Evaluation of Fenretinide-Loaded Nanoparticles. MDPI Pharmaceuticals. Link

  • Bangham, A. D., et al. (1965). Diffusion of univalent ions across the lamellae of swollen phospholipids. Journal of Molecular Biology. (Foundational Method). Link

  • BOC Sciences. (2023). Liposomal Retinol for Skincare - Delivery Guide. (Reference for antioxidant stabilization of retinoids).

  • Tiwari, S., et al. (2024). Encapsulation of 4-oxo-N-(4-hydroxyphenyl) retinamide in human serum albumin nanoparticles. PubMed.[8] Link

Sources

Application Note: Robust Extraction and LC-MS/MS Quantification of 4-Oxoretinamide from Biological Tissues

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Biological Context

N-(4-hydroxyphenyl)retinamide (Fenretinide or 4-HPR) is a synthetic retinoid widely investigated for its antineoplastic properties. During clinical and preclinical pharmacokinetic studies, a highly active, polar metabolite was identified: 4-oxoretinamide (4-oxo-N-(4-hydroxyphenyl)retinamide, or 4-oxo-4-HPR)[1]. Formed primarily via CYP26A1-mediated oxidation at the cyclohexenyl ring, 4-oxo-4-HPR is not merely a byproduct; it is functionally distinct. While the parent drug induces apoptosis primarily through reactive oxygen species (ROS) generation, 4-oxo-4-HPR exhibits a dual mechanism of action: it triggers ROS-dependent apoptosis and acts as a potent microtubule inhibitor, causing mitotic arrest[2].

Accurate quantification of 4-oxo-4-HPR in plasma and solid tissues (e.g., tumor xenografts, liver) is critical for evaluating the efficacy and distribution of retinoid therapies[3]. However, extracting this metabolite presents significant analytical challenges due to its unique physicochemical properties.

Pathway Fen Fenretinide (4-HPR) CYP CYP26A1 Oxidation Fen->CYP ROS ROS Generation & ER Stress Fen->ROS Parent drug pathway Oxo 4-oxoretinamide (4-oxo-4-HPR) CYP->Oxo Tub Tubulin Polymerization Inhibition Oxo->Tub Oxo->ROS Mit Mitotic Arrest Tub->Mit Apo Apoptosis ROS->Apo

Fig 1: Metabolic generation of 4-oxoretinamide and its dual mechanism of action in cancer cells.

Experimental Design & Causality (The "Why" Behind the Protocol)

As a highly conjugated, lipophilic molecule, 4-oxoretinamide is susceptible to rapid degradation. A self-validating extraction protocol must address three primary modes of analyte loss:

  • Photo-isomerization: The conjugated polyene chain of retinoids rapidly isomerizes from the all-trans configuration to various cis isomers when exposed to UV or standard white laboratory light.

    • Causality/Solution: All extraction steps must be performed under dim yellow or red light, using amber microcentrifuge tubes[4].

  • Auto-oxidation: The presence of the 4-oxo group makes the cyclohexenyl ring slightly more polar but does not protect the polyene chain from oxidative cleavage. Furthermore, mechanical homogenization of tissues releases endogenous peroxidases.

    • Causality/Solution: A dual-antioxidant strategy is required. Ascorbic acid (2.5%) is added to the aqueous homogenization buffer to neutralize water-soluble radicals[5], while Butylated hydroxytoluene (BHT, 0.1%) is spiked into the organic extraction solvents to halt lipid peroxidation chain reactions[6].

  • Protein Binding & Matrix Entrapment: Retinoids bind strongly to plasma proteins (like Retinol-Binding Protein) and intracellular lipid droplets.

    • Causality/Solution: Aggressive protein denaturation is mandatory. Absolute ethanol is superior to acetonitrile for retinoids as it effectively precipitates proteins while maintaining the solubility of both the parent 4-HPR and the polar 4-oxo-4-HPR metabolite[7].

Quantitative Data & Method Performance

When utilizing the optimized extraction protocols below, coupled with LC-MS/MS (Electrospray Ionization in positive MRM mode), the method yields highly reproducible pharmacokinetics data[3][7].

ParameterPerformance MetricAnalytical Notes
Linearity Range 0.2 – 50 ng/mL (Plasma)Excellent dynamic range for clinical PK studies[7].
Lower Limit of Quant. (LLOQ) 0.2 ng/mLAchieved using Zorbax SB-C18 column, gradient elution[7].
Extraction Recovery > 90.39%Consistent across plasma and solid tumor matrices[7].
Intra/Inter-day Precision < 7.64% RSDValidates the stabilizing effect of the BHT/Ascorbic acid matrix[7].
Matrix Stability > 4 months at -20°CTissue homogenates remain stable for 3 weeks at -20°C[3].

Step-by-Step Extraction Protocols

Materials Required
  • Solvents (LC-MS Grade): Absolute Ethanol, n-Hexane, Ethyl Acetate, Acetonitrile, Water, Formic Acid.

  • Reagents: Butylated hydroxytoluene (BHT), L-Ascorbic Acid, Phosphate-Buffered Saline (PBS, pH 7.4).

  • Internal Standard (IS): N-(4-ethoxyphenyl)retinamide (4-EPR) or retinyl acetate[7].

  • Consumables: Amber microcentrifuge tubes, glass vials with PTFE-lined caps.

Workflow Step1 1. Tissue Collection (Snap-frozen, -80°C) Step2 2. Homogenization (PBS + 2.5% Ascorbic Acid, on ice) Step1->Step2 Step3 3. Protein Denaturation (Ethanol + 0.1% BHT + IS) Step2->Step3 Step4 4. Liquid-Liquid Extraction (Hexane / Ethyl Acetate 3:1) Step3->Step4 Step5 5. Phase Separation (Centrifugation at 4°C) Step4->Step5 Step6 6. Concentration (Dry under N2 gas) Step5->Step6 Step7 7. Reconstitution & Analysis (Mobile Phase -> LC-MS/MS) Step6->Step7

Fig 2: Optimized workflow for the extraction of 4-oxoretinamide from biological tissues.

Protocol A: Plasma Extraction (Protein Precipitation Method)

Note: Because plasma is a liquid matrix, a streamlined protein precipitation (PPT) is sufficient and minimizes analyte loss compared to multi-step Liquid-Liquid Extraction (LLE)[7].

  • Preparation: Thaw plasma samples on ice under dim yellow light. Prepare a precipitation solution of absolute ethanol containing 0.1% (w/v) BHT and the Internal Standard (e.g., 50 ng/mL 4-EPR).

  • Aliquot: Transfer 200 µL of plasma into a 1.5 mL amber microcentrifuge tube.

  • Precipitation: Add 600 µL of the cold ethanol/BHT/IS precipitation solution dropwise while gently vortexing to ensure fine flocculation of proteins.

  • Agitation: Vortex the mixture vigorously for 2 minutes to disrupt protein-retinoid binding.

  • Centrifugation: Centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Collection: Carefully transfer the clear supernatant to a clean amber glass vial.

  • Drying (Optional but recommended for trace analysis): Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at room temperature.

  • Reconstitution: Reconstitute the residue in 100 µL of the initial LC-MS mobile phase (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid). Vortex for 1 minute, transfer to an autosampler vial, and inject 10 µL into the LC-MS/MS system[7].

Protocol B: Solid Tissue Extraction (Tumor, Liver, Adipose)

Note: Solid tissues require mechanical disruption and a more aggressive Liquid-Liquid Extraction (LLE) to separate 4-oxo-4-HPR from complex bulk lipids[5][6].

  • Tissue Lysis: Weigh 50–100 mg of snap-frozen tissue. Place in a homogenization tube containing ceramic beads.

  • Aqueous Antioxidant Addition: Add 500 µL of ice-cold PBS containing 2.5% (w/v) Ascorbic Acid[5].

  • Homogenization: Homogenize for 3–5 minutes at 30 Hz (e.g., using a bead mill). Keep the tubes chilled on ice between cycles to prevent thermal degradation.

  • Denaturation: Transfer the homogenate to an amber glass tube. Add 500 µL of absolute ethanol containing 0.1% BHT and the Internal Standard. Vortex for 1 minute.

  • Liquid-Liquid Extraction: Add 2.0 mL of an extraction solvent mixture consisting of n-Hexane and Ethyl Acetate (3:1, v/v). Scientific Insight: Pure hexane efficiently extracts the parent 4-HPR, but the addition of ethyl acetate is crucial to efficiently partition the more polar 4-oxo-4-HPR into the organic phase.

  • Partitioning: Shake the tubes on a mechanical reciprocal shaker for 15 minutes at 4°C.

  • Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C to cleanly separate the upper organic layer from the lower aqueous/protein pellet.

  • Recovery: Transfer the upper organic layer to a clean amber glass tube. (For maximum recovery, steps 5-8 can be repeated with an additional 1 mL of extraction solvent, pooling the organic layers).

  • Concentration: Evaporate the pooled organic extract to complete dryness under a gentle stream of nitrogen gas.

  • Reconstitution: Reconstitute in 100–200 µL of LC-MS mobile phase. Centrifuge at 18,000 × g for 5 minutes at 4°C to pellet any residual insoluble lipids before transferring the supernatant to an LC vial.

Analytical LC-MS/MS Considerations

To successfully resolve 4-oxo-4-HPR from the parent 4-HPR and other metabolites (like 4-MPR), chromatographic separation should be performed on a high-resolution C18 column (e.g., Zorbax SB-C18, 3.5 µm, 50 × 2.1 mm)[7].

  • Mobile Phase: Gradient elution using 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B). Caution: Starting the gradient with less than 50% aqueous phase can lead to peak distortion for the polar 4-oxo-4-HPR metabolite[7].

  • Detection: Electrospray ionization (ESI) in positive ion mode utilizing Multiple Reaction Monitoring (MRM) ensures high selectivity against the biological matrix[3][7].

References

  • Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. MDPI. URL:[Link]

  • Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. PMC - National Institutes of Health. URL:[Link]

  • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS One. URL:[Link]

  • Sodium 4-Carboxymethoxyimino-(4-HPR) a Novel Water-Soluble Derivative of 4-Oxo-4-HPR Endowed with In Vivo Anticancer Activity on Solid Tumors. Frontiers in Pharmacology. URL:[Link]

  • Bioactive Lipophilic Antioxidants (Carotenoids, Tocols, Retinol, and Coenzyme Q10) in Human and Animal Tissues: Development and Validation of a Rapid Extraction and Chromatographic Method. PMC - National Institutes of Health. URL:[Link]

  • Esterase 22 and beta-glucuronidase hydrolyze retinoids in mouse liver. Semantic Scholar. URL:[Link]

Sources

Quantification of intracellular ROS induced by 4-Keto Retinamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Quantification of Intracellular ROS Induced by 4-Keto Retinamide (4-oxo-4-HPR)

Executive Summary & Mechanistic Rationale

Subject: 4-Keto Retinamide (Scientific designation: 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR).[1][2][3][4][5] Context: This compound is a highly active, polar metabolite of Fenretinide (4-HPR).[2][3][4][5] Unlike its parent compound, which acts primarily through ceramide accumulation, 4-oxo-4-HPR exhibits a dual mechanism: potent induction of Reactive Oxygen Species (ROS) and inhibition of tubulin polymerization.[2]

Mechanistic Insight: The cytotoxicity of 4-oxo-4-HPR is inextricably linked to early-stage oxidative stress. Upon cellular entry, 4-oxo-4-HPR targets the mitochondrial respiratory chain, specifically inhibiting Complex II (Succinate Dehydrogenase) . This blockage forces electron leakage, reducing molecular oxygen to superoxide anion (


) .[6]

This initial mitochondrial superoxide burst triggers a cascade:

  • ER Stress: Unfolded Protein Response (UPR) activation via GRP78/BiP.

  • JNK Activation: Phosphorylation of c-Jun N-terminal kinase.

  • Apoptosis: Upregulation of pro-apoptotic factors (e.g., PLAB/GDF15).

Critical Experimental Constraint: ROS generation by 4-oxo-4-HPR is an early kinetic event, typically peaking between 30 minutes and 2 hours post-treatment.[2][3][4][5] Protocols measuring ROS at 24 hours (standard for general cytotoxicity) will miss the causative oxidative burst.

Strategic Experimental Design

To validate 4-oxo-4-HPR activity, a "Self-Validating System" approach is required. This involves not just measuring ROS, but proving its mitochondrial origin and functional consequence.

Pathway Visualization (Graphviz)

4-oxo-4-HPR_ROS_Pathway Drug 4-Keto Retinamide (4-oxo-4-HPR) Mito Mitochondria (Complex II Inhibition) Drug->Mito Targets ROS Superoxide Burst (O2•-) Mito->ROS Electron Leak ER_Stress ER Stress (GRP78, CHOP) ROS->ER_Stress Induces Scavenger Vitamin C / NAC (Negative Control) Scavenger->ROS Quenches JNK JNK Pathway Activation ER_Stress->JNK Activates Apoptosis Apoptosis (PLAB/GDF15) JNK->Apoptosis Signaling

Caption: Mechanistic cascade of 4-oxo-4-HPR induced toxicity.[2][4][7] Note the critical intervention point for antioxidants (Green).

Protocol A: Total Intracellular ROS Quantification (DCFH-DA)

Purpose: To quantify the total oxidative stress burden (hydrogen peroxide, peroxyl radicals) induced by 4-oxo-4-HPR. Probe: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA). Detection: Flow Cytometry (Preferred) or Fluorescence Microplate Reader.

Reagents & Preparation
ReagentStock Conc.[8][9][10][11][12][13][14]SolventWorking Conc.[8][9][11][12][14]Storage
4-oxo-4-HPR 10 mMDMSO1 - 5 µM-20°C (Dark)
DCFH-DA 10 mMDMSO10 µM-20°C (Dark, Argon)
Vitamin C 100 mMWater100 µMFreshly Prepared
TBHP 50 mMWater100 µM+4°C
Step-by-Step Methodology
  • Cell Seeding:

    • Seed cells (e.g., A2780 ovarian, SH-SY5Y neuroblastoma) at

      
       cells/well in 6-well plates.
      
    • Allow attachment for 24 hours.

  • Drug Treatment (The "Pulse"):

    • Experimental Group: Treat with 5 µM 4-oxo-4-HPR .

    • Negative Control (Rescue): Pre-treat with 100 µM Vitamin C for 1 hour before adding 4-oxo-4-HPR.

    • Positive Control: Treat with 100 µM TBHP (Tert-butyl hydroperoxide) for 1 hour.

    • Vehicle Control: DMSO (< 0.1%).

    • Critical Timing: Incubate treatment for 2 hours . (Do not exceed 4 hours for primary ROS detection).

  • Probe Loading:

    • Remove culture media and wash cells 1x with warm PBS.[14]

    • Add 10 µM DCFH-DA in serum-free medium (phenol-red free preferred).

    • Incubate for 30 minutes at 37°C in the dark.

  • Harvest & Analysis (Flow Cytometry):

    • Harvest cells via trypsinization (gentle) or scraping.[10]

    • Resuspend in 500 µL cold PBS.

    • Analyze immediately on FL1 channel (Ex: 488 nm / Em: 530 nm).

    • Data Output: Measure Mean Fluorescence Intensity (MFI).

Protocol B: Mitochondrial Superoxide Specificity (MitoSOX Red)

Purpose: To confirm the mitochondrial origin of ROS, distinguishing 4-oxo-4-HPR from general cytosolic stressors. Probe: MitoSOX™ Red (Mitochondrial superoxide indicator).[8][9][11]

Workflow Diagram

MitoSOX_Workflow Step1 Seed Cells (Confocal Dish) Step2 Treat: 4-oxo-4-HPR (2h) Step1->Step2 Step3 Wash: HBSS (Warm) Step2->Step3 Step4 Stain: MitoSOX (5 µM) 15 min @ 37°C Step3->Step4 Step5 Image: Ex 510 / Em 580 Step4->Step5

Caption: Optimized workflow for live-cell imaging of mitochondrial superoxide.

Step-by-Step Methodology
  • Preparation:

    • Prepare 5 mM MitoSOX stock in DMSO.[8][9][11]

    • Dilute to 5 µM working solution in HBSS/Ca/Mg buffer just before use.

  • Staining (Live Cell):

    • Following 2-hour drug treatment (as in Protocol A), aspirate media.

    • Apply 5 µM MitoSOX working solution to cover cells.

    • Incubate for 15 minutes at 37°C. Note: MitoSOX saturates quickly; do not over-incubate.

  • Counter-Staining (Optional):

    • Add Hoechst 33342 (Nuclear stain) during the last 5 minutes of incubation.

  • Imaging:

    • Wash cells 3x with warm HBSS.[13]

    • Image immediately in live-cell chamber.

    • Channel: Red (Ex: 510 nm / Em: 580 nm).[8][9]

    • Observation: Look for punctate, mitochondrial localization of red fluorescence, not diffuse cytoplasmic staining.

Data Interpretation & Troubleshooting

Expected Results Table
ConditionDCFH-DA (Green)MitoSOX (Red)Interpretation
Vehicle (DMSO) Low (Baseline)Low (Baseline)Normal cellular respiration.
4-oxo-4-HPR (2h) High (++++) High (++++) Drug induces mitochondrial superoxide leakage.
4-oxo-4-HPR + Vit C Low (+)Low (+)Vitamin C scavenges ROS; confirms oxidative mechanism.
TBHP (Pos Ctrl) High (++++)Low/Mod (+)TBHP is a general oxidant, less specific to mitochondria.
Troubleshooting Guide
  • Signal too weak: 4-oxo-4-HPR ROS induction is transient. If measuring at >4 hours, the burst may have passed. Shift analysis to 1-2 hours post-treatment.

  • High Background: Phenol red in media can auto-fluoresce. Use Phenol Red-free DMEM or HBSS for the staining step.[12]

  • Cytotoxicity: If cells are detaching, the dose (5 µM) may be too toxic for your specific line. Titrate down to 1-2 µM.

References

  • Villani, M. G., et al. (2006). "4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines." Cancer Research.

  • Corazzari, M., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells." PLOS ONE.

  • Lovat, P. E., et al. (2003). "Gangliosides link the acidic sphingomyelinase-mediated induction of ceramide to 12-lipoxygenase-dependent apoptosis of neuroblastoma in response to fenretinide." Journal of the National Cancer Institute.

  • Kalyanaraman, B., et al. (2012). "Methods for detection of mitochondrial and cellular reactive oxygen species." Antioxidants & Redox Signaling.

Sources

Application Note: Profiling 4-oxo-4-HPR-Induced Apoptosis via Western Blot Markers

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Overview

The synthetic retinoid fenretinide (4-HPR) has long been studied for its potent antitumor properties. However, its highly active polar metabolite, 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , has emerged as a superior compound capable of bypassing 4-HPR resistance and inducing synergistic cytotoxicity in ovarian, breast, and neuroblastoma cancer models[1].

Unlike traditional retinoids, 4-oxo-4-HPR operates through a dual mechanism of action. It acts as an antimicrotubule agent causing G2-M cell cycle arrest, while simultaneously driving a potent, Reactive Oxygen Species (ROS)-dependent apoptotic signaling cascade[2]. For researchers investigating the efficacy of 4-oxo-4-HPR, accurately profiling the downstream effectors of this ROS cascade via Western blotting is critical for validating its mechanism of action.

Mechanism Drug 4-oxo-4-HPR ROS ROS Generation Drug->ROS Induces Microtubule Tubulin Inhibition (G2-M Arrest) Drug->Microtubule Independent Pathway ER ER Stress (GRP78, p-eIF2α) ROS->ER Triggers JNK JNK Activation (p-JNK) ER->JNK Activates PLAB PLAB & AF1q Upregulation JNK->PLAB Upregulates Caspase Caspase-9 & 3 Cleavage PLAB->Caspase Initiates Apoptosis Apoptosis Caspase->Apoptosis Executes

Fig 1: Dual mechanism of 4-oxo-4-HPR inducing ROS-dependent apoptosis and mitotic arrest.

Quantitative Marker Profiling

To establish a self-validating experimental system, researchers must probe for a specific panel of proteins. Because 4-oxo-4-HPR triggers the intrinsic apoptotic pathway[1], targets such as Caspase-9 are cleaved, whereas extrinsic markers like Caspase-8 remain unaffected[1]. Furthermore, the use of a ROS scavenger (e.g., Vitamin C) allows researchers to distinguish between ROS-dependent and ROS-independent protein modulations[2].

Table 1: Expected Western Blot Marker Profile for 4-oxo-4-HPR Treatment
Target ProteinCellular FunctionResponse to 4-oxo-4-HPR (5 µM, 24h)ROS-Dependent?
p-JNK Stress-activated MAPKUpregulated (Phosphorylated)Yes
GRP78 / BiP ER Stress ChaperoneUpregulatedYes
PLAB (GDF15) Pro-apoptotic FactorUpregulatedYes
AF1q Apoptosis MediatorUpregulatedYes
Cleaved Caspase-9 Initiator Caspase (Intrinsic)Present (Cleaved ~37/35 kDa)Yes
Cleaved Caspase-3 Executioner CaspasePresent (Cleaved ~17/19 kDa)Yes
Caspase-8 Initiator Caspase (Extrinsic)Unchanged (No cleavage)N/A
Bcl-2 / Mcl-1 Anti-apoptotic ProteinsDownregulatedNo

Note: Bcl-2 and Mcl-1 downregulation occurs independently of ROS generation, representing a parallel sensitization mechanism unique to 4-oxo-4-HPR[2].

Self-Validating Experimental Protocol

This protocol is designed with built-in mechanistic controls. By incorporating a Vitamin C co-treatment arm, the protocol self-validates the causality of the ROS-driven ER Stress


 JNK 

PLAB axis[2].

Workflow Seed Cell Seeding (e.g., A2780) Treat Treatment 4-oxo-4-HPR ± Vit C Seed->Treat Lysis Lysis (RIPA + Inhibitors) Treat->Lysis Blot SDS-PAGE & Western Blot Lysis->Blot Analyze Marker Analysis (PLAB, p-JNK, Casp-3) Blot->Analyze

Fig 2: Self-validating experimental workflow for 4-oxo-4-HPR apoptotic markers.

Phase 1: Cell Culture and Mechanistic Treatment

Causality Insight: 4-oxo-4-HPR induces rapid ROS generation (within 30 minutes), which precedes mitotic arrest[2]. To prove that downstream markers (like PLAB and AF1q) are strictly ROS-dependent, we must use an antioxidant rescue control.

  • Cell Seeding: Seed ovarian cancer cells (e.g., A2780) or neuroblastoma cells in 6-well plates at a density of

    
     cells/well. Incubate overnight at 37°C, 5% CO₂.
    
  • Treatment Preparation:

    • Prepare a 10 mM stock of 4-oxo-4-HPR in DMSO.

    • Prepare a 100 mM stock of L-ascorbic acid (Vitamin C) in sterile water (made fresh).

  • Dosing Strategy (24-hour endpoint):

    • Group A (Vehicle): 0.05% DMSO.

    • Group B (Treatment): 5 µM 4-oxo-4-HPR[2].

    • Group C (Mechanistic Rescue): 5 µM 4-oxo-4-HPR + 100 µM Vitamin C[2].

    • Group D (Inhibitor Control - Optional): 5 µM 4-oxo-4-HPR + 10 µM SP600125 (JNK inhibitor) to validate the JNK

      
       PLAB relationship[3].
      
Phase 2: Protein Extraction and Preservation

Causality Insight: The 4-oxo-4-HPR pathway relies heavily on transient phosphorylation events (p-JNK, p-eIF2α). Endogenous phosphatases will rapidly erase these markers upon cell lysis if not aggressively inhibited.

  • Harvesting: Wash cells twice with ice-cold PBS. Scrape cells in 100 µL of ice-cold RIPA buffer.

  • Inhibitor Cocktail (Critical): The RIPA buffer must be supplemented immediately prior to use with:

    • 1x Protease Inhibitor Cocktail.

    • Phosphatase inhibitors: 1 mM Sodium Orthovanadate (Na₃VO₄) and 10 mM Sodium Fluoride (NaF).

  • Lysis: Incubate lysates on ice for 30 minutes, vortexing every 10 minutes.

  • Clarification: Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and quantify protein concentration using a BCA assay.

Phase 3: SDS-PAGE and Immunoblotting

Causality Insight: Proper normalization is required to prove true upregulation. Phosphorylated targets must be normalized against their total protein counterparts, not just a housekeeping gene.

  • Sample Preparation: Boil 30 µg of protein lysate in 4x Laemmli sample buffer containing

    
    -mercaptoethanol for 5 minutes at 95°C.
    
  • Electrophoresis: Resolve proteins on a 10-12% SDS-PAGE gel (use 12% for smaller targets like Cleaved Caspase-3 and AF1q; use 10% for GRP78 and PARP).

  • Transfer: Transfer to a PVDF membrane (0.2 µm pore size is recommended for retaining small proteins like the 17 kDa cleaved Caspase-3).

  • Blocking & Primary Antibodies: Block in 5% BSA in TBST for 1 hour (avoid milk for phospho-antibodies as casein can cause high background). Incubate overnight at 4°C with primary antibodies:

    • Anti-PLAB/GDF15 (pro-apoptotic effector)[2].

    • Anti-phospho-JNK (Thr183/Tyr185)[2].

    • Anti-AF1q (downstream apoptosis mediator)[3].

    • Anti-Cleaved Caspase-9 and Caspase-3[1].

  • Validation Probing: Strip and reprobe membranes for Total JNK, Total eIF2α, and

    
    -actin to confirm equal loading and specific phosphorylation increases.
    

Data Interpretation and Troubleshooting

  • Absence of Caspase-8 Cleavage: If Caspase-3 is cleaved but Caspase-8 is intact, this successfully validates that 4-oxo-4-HPR triggers the intrinsic mitochondrial apoptotic pathway, bypassing death-receptor (extrinsic) mechanisms[1].

  • Vitamin C Rescue Fails: If Vitamin C co-treatment (Group C) fails to downregulate PLAB or p-JNK compared to Group B, ensure the Vitamin C stock was prepared fresh. Ascorbic acid oxidizes rapidly in aqueous solutions, losing its ROS-scavenging ability.

  • Bcl-2/Mcl-1 Dynamics: You should observe a decrease in Bcl-2 and Mcl-1 in both Group B (Drug) and Group C (Drug + Vit C). This confirms the literature consensus that 4-oxo-4-HPR downregulates these anti-apoptotic proteins via a ROS-independent mechanism[2].

References

  • Tiberio P, Cavadini E, Abolafio G, Formelli F, Appierto V. 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLoS One. 2010;5(10):e13362. Available at:[Link]

  • Villani MG, Appierto V, Cavadini E, Bettiga A, Prinetti A, et al. 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. Cancer Res. 2006;66(6):3238-3247. Available at:[Link]

  • Tiberio P, et al. AF1q: A Novel Mediator of Basal and 4-HPR-Induced Apoptosis in Ovarian Cancer Cells. PLoS One. 2012;7(6):e39968. Available at:[Link]

Sources

Troubleshooting & Optimization

4-Keto Retinamide (4-Oxo-4-HPR) Technical Support Center: Aqueous Stability & Formulation Guide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Support Center. 4-Keto Retinamide (also known in the literature as 4-oxo-N-(4-hydroxyphenyl)retinamide, 4-oxo-4-HPR, or 4-Oxofenretinide) is a highly active polar metabolite of the synthetic retinoid Fenretinide . While it demonstrates potent induction of apoptosis and reactive oxygen species (ROS) in various oncology models , its extreme lipophilicity and conjugated polyene structure make it notoriously unstable in aqueous solutions.

As a Senior Application Scientist, I have designed this guide to move beyond basic instructions. Here, we explore the causality behind retinoid degradation and provide self-validating protocols to ensure your experimental data remains robust, reproducible, and scientifically sound.

Section 1: Troubleshooting & FAQs

Q1: Why does 4-Keto Retinamide precipitate immediately when added to my cell culture media? The Causality: 4-Keto Retinamide possesses a highly hydrophobic polyene tail (LogP ~ 5.8) . When introduced directly into a high-dielectric aqueous environment, water molecules are forced to form highly ordered clathrate cages around the lipid tail, which drastically decreases the system's entropy. To minimize this thermodynamically unfavorable state, the retinoid molecules rapidly self-associate and precipitate out of solution. The Solution: Always pre-dissolve the compound in a water-miscible organic solvent (e.g., 100% DMSO or Ethanol) to disrupt intermolecular retinoid bonds. When diluting into your final aqueous buffer, ensure the media contains a carrier protein like Bovine Serum Albumin (BSA) or 10% Fetal Bovine Serum (FBS). Albumin acts as a natural lipid sink, sequestering the hydrophobic tail and preventing aggregation .

Q2: My aqueous stock lost potency after a few days in the refrigerator. What happened? The Causality: Retinoids are highly susceptible to two parallel degradation pathways: photo-isomerization and oxidative cleavage. UV and visible light provide the activation energy required to temporarily break the π-bonds in the conjugated polyene chain, converting the active all-trans isomer into inactive cis isomers. Simultaneously, dissolved oxygen in the water generates reactive peroxides that cleave these double bonds, permanently destroying the pharmacophore . The Solution: Never store 4-Keto Retinamide in aqueous solutions . Aqueous working solutions must be prepared immediately prior to use and discarded after 24 hours. Stock solutions must be maintained in 100% organic solvent at -80°C, in amber vials, and purged with an inert gas (Argon or Nitrogen).

Q3: How can I deliver 4-Keto Retinamide in vivo without using toxic amounts of Cremophor EL or Ethanol? The Causality: Direct intravenous injection of retinoid suspensions leads to embolism, while high concentrations of co-solvents (like Cremophor EL) induce severe hypersensitivity reactions and alter the drug's pharmacokinetic profile. The Solution: Utilize supramolecular complexation. Encapsulating 4-Keto Retinamide in 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) or amphiphilic dextrins shields the hydrophobic tail within a lipophilic cavity while presenting a hydrophilic exterior to the blood plasma. This approach can increase the apparent aqueous solubility of fenretinide derivatives by over 1000-fold without requiring toxic co-solvents .

Section 2: Quantitative Stability & Solubility Data

To facilitate formulation choices, the following table summarizes the expected solubility and stability of 4-Keto Retinamide across various vehicles.

Vehicle / Solvent SystemApparent SolubilityStability (Storage)Primary Application
100% DMSO > 10 mg/mL> 6 months at -80°CIn vitro stock solutions
100% Ethanol ~ 10 mg/mL> 6 months at -80°CIn vivo stock / complexation
1X PBS (pH 7.4) < 0.01 mg/mL< 1 hour (Precipitates)Not recommended
Media + 10% FBS ~ 0.05 mg/mL~ 24 hours at 37°CIn vitro cell culture assays
20% HP-β-CD in Water ~ 2.5 mg/mL~ 7 days at 4°CIn vivo IV / IP administration

Section 3: Self-Validating Experimental Protocols

Protocol A: Preparation of Stable In Vitro Working Solutions

Objective: Formulate a precipitation-free aqueous solution for cell culture while verifying compound integrity.

  • Stock Reconstitution: In a dark room (or under yellow light), dissolve 4-Keto Retinamide powder in 100% anhydrous DMSO to a concentration of 10 mM.

  • Inert Purging: Gently blow a stream of Argon gas over the liquid surface for 15 seconds to displace atmospheric oxygen. Seal tightly in an amber glass vial.

  • Aqueous Dilution: Warm your complete culture media (containing at least 5% FBS or 1 mg/mL BSA) to 37°C. While vortexing the media, add the DMSO stock dropwise to achieve the desired final concentration (ensure final DMSO is ≤ 0.1% v/v to prevent solvent toxicity).

  • Self-Validation Check: Before applying to cells, take a 10 µL aliquot of the final aqueous media and observe it under a phase-contrast microscope at 20X magnification.

    • Causality of check: If the dilution was performed too rapidly or without sufficient carrier proteins, micro-crystals will be visible. A proper solution will appear completely optically clear.

Protocol B: HP-β-CD Complexation for In Vivo Aqueous Delivery

Objective: Create a highly concentrated, co-solvent-free aqueous formulation for animal studies.

  • De-protonation & Solubilization: Dissolve 4-Keto Retinamide in 100% Ethanol. In a separate vial, prepare a 20% (w/v) solution of 2-hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.

  • Complexation: Slowly inject the ethanolic retinoid solution into the stirring aqueous HP-β-CD solution.

  • Solvent Evaporation: Place the mixture under a gentle stream of Nitrogen gas in a dark fume hood until the ethanol is completely evaporated (monitored by a return to the original aqueous volume).

  • Self-Validation Check: Centrifuge the final solution at 10,000 x g for 5 minutes.

    • Causality of check: Uncomplexed 4-Keto Retinamide will form a visible yellow pellet. The supernatant contains the successfully complexed, water-soluble drug. Quantify the supernatant concentration via UV-Vis spectrophotometry (λmax ≈ 363 nm) .

Section 4: Visualizing the Workflows

Below are the mechanistic and procedural workflows mapped out for your reference.

Workflow A 4-Keto Retinamide Powder B Dissolve in 100% DMSO (Amber Vial, Argon Purge) A->B Reconstitution C Store Stock at -80°C (Stable for months) B->C Storage D Dilute into Aqueous Media (Pre-warmed, containing Serum/BSA) C->D Experiment Prep E Use Immediately (Discard after 24 hours) D->E Application

Workflow for preparing and handling stable 4-Keto Retinamide solutions to prevent degradation.

Pathways Retinoid 4-Keto Retinamide (Aqueous Suspension) Photo Photo-isomerization (trans -> cis) Retinoid->Photo UV/Vis Light Oxid Oxidative Cleavage (Loss of Polyene) Retinoid->Oxid Dissolved O2 Aggreg Hydrophobic Aggregation (Precipitation) Retinoid->Aggreg High Dielectric Constant Prev1 Amber Vials & Dark Room Photo->Prev1 Prevented by Prev2 Argon Purging & Antioxidants Oxid->Prev2 Prevented by Prev3 Cyclodextrin / Albumin Carriers Aggreg->Prev3 Prevented by

Degradation pathways of 4-Keto Retinamide in water and corresponding stabilization strategies.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11258242, 4-Oxofenretinide." PubChem.[Link]

  • Orienti, Isabella, et al. "Attempts to Improve Lipophilic Drugs' Solubility and Bioavailability: A Focus on Fenretinide." Pharmaceutics, vol. 16, no. 5, 2024, p. 586.[Link]

  • Villani, Maria Grazia, et al. "4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines." Cancer Research, vol. 66, no. 6, 2006, pp. 3264-3273.[Link]

  • Arnold, S. L., et al. "Analysis of Vitamin A and Retinoids in Biological Matrices." Journal of Mass Spectrometry, vol. 55, no. 9, 2020, e4535.[Link]

4-Oxo-Retinoid Handling & Photo-Degradation Prevention Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have compiled this resource to address the critical challenges researchers face when handling highly sensitive retinoid metabolites. 4-oxo-retinoids, such as all-trans-4-oxo-retinoic acid (at-4-oxo-RA), are potent signaling molecules but are notoriously unstable. This guide provides field-proven insights, focusing on the causality behind degradation and establishing self-validating experimental workflows to ensure absolute data integrity.

Core Principles & Mechanisms (FAQs)

Q: Why do 4-oxo-retinoids undergo such rapid degradation under standard laboratory lighting? A: 4-oxo-retinoids contain a highly conjugated polyene chain. When exposed to UV or visible light, the pi-electrons within these double bonds are photo-excited, significantly lowering the activation energy barrier for bond rotation. This excitation triggers rapid trans-cis photo-isomerization (e.g., converting all-trans-4-oxo-RA into 13-cis-4-oxo-RA) and subsequent oxidative cleavage[1]. The presence of the 4-oxo group increases electron delocalization compared to standard retinoic acid, making these specific metabolites exceptionally vulnerable to photo-oxidation[2].

Q: Why is yellow or red safe-light mandatory? Isn't working quickly under white light sufficient? A: No, speed is not a substitute for proper environmental controls. White fluorescent lights and sunlight emit wavelengths (particularly in the 350–400 nm range) that perfectly overlap with the absorption maxima of 4-oxo-retinoids (λmax ≈ 350–360 nm)[3]. Even 10 minutes of exposure to standard room light causes severe, measurable isomerization, invalidating quantitative LC-MS/MS results[3]. Yellow safe-lights (>500 nm) lack the high-energy photons required to excite the retinoid polyene chain. Using safe-lights creates a self-validating system: by physically eliminating the causative wavelengths, photo-degradation is entirely prevented rather than merely minimized.

Pathway Retinol Retinol (Vitamin A) atRA all-trans-Retinoic Acid (atRA) Retinol->atRA Oxidation CYP26 CYP26A1 Oxidation atRA->CYP26 at4oxo all-trans-4-oxo-Retinoic Acid (Active Metabolite) CYP26->at4oxo Light UV / Visible Light (Photo-excitation) at4oxo->Light Exposure cis4oxo 13-cis-4-oxo-Retinoic Acid (Isomerization Product) Light->cis4oxo Photo-isomerization Cleavage Oxidative Cleavage Products (Loss of Activity) Light->Cleavage Photodegradation

Retinoid metabolism and light-induced degradation pathway of 4-oxo-RA.

Troubleshooting Guide: Common Laboratory Issues

Issue: Unexpected isomer peaks appearing in LC-MS/MS chromatograms during 4-oxo-RA quantification.

  • Root Cause: Photo-isomerization occurring during sample preparation or while resting in the autosampler.

  • Solution: Ensure all extraction steps are performed strictly under yellow light. Furthermore, if using an autosampler, the vials must be amber glass. Clear glass vials in an illuminated autosampler compartment will cause on-instrument degradation, leading to false-positive detection of cis-isomers[3].

Issue: Severe loss of analyte recovery after the solvent evaporation step.

  • Root Cause: Thermal and oxidative degradation of the polyene chain when the sample is concentrated.

  • Solution: Retinoids are highly susceptible to oxidation when stripped of their protective solvent matrix. Evaporate extraction solvents strictly under a gentle stream of inert gas (Argon or Nitrogen) to displace oxygen, and keep the water bath temperature below 30°C[4]. Always add an antioxidant, such as Butylated hydroxytoluene (BHT), prior to extraction to scavenge free radicals[1].

Issue: Analyte sticks to consumables, resulting in low yield.

  • Root Cause: Hydrophobic adsorption to plastic surfaces.

  • Solution: Retinoids are highly lipophilic. Use only glass containers, glass pipettes, and calibrated glass syringes for handling retinoid stock solutions and extracts[3].

Standard Operating Procedures: Safe-Light Extraction

To ensure a self-validating workflow, follow this step-by-step methodology for extracting 4-oxo-retinoids from biological matrices. Every step is designed to eliminate a specific vector of degradation.

Protocol: Liquid-Liquid Extraction of 4-Oxo-Retinoids

  • Environmental Control: Switch all laboratory lighting to yellow/red safe-lights. Turn off computer monitors or apply blue-light filters.

  • Sample Preparation: Thaw biological samples (e.g., serum or cell lysate) on ice. Causality: Low temperatures slow down thermal isomerization and enzymatic degradation.

  • Antioxidant Addition: Add 200 μL of 1 mg/mL BHT (diluted in methanol) to the sample[1]. Causality: BHT acts as a radical scavenger, protecting the conjugated double bonds from oxidative cleavage during the physical stress of extraction.

  • Solvent Extraction: Add 1 mL of an extraction solvent mixture consisting of 50% ethyl acetate and 50% acidified hexane (containing 0.068% acetic acid)[1]. Causality: The acidic environment keeps the retinoic acid carboxyl group protonated, neutralizing its charge and forcing it to partition into the organic phase.

  • Phase Separation: Vortex vigorously for 30 seconds, then centrifuge at 10,000 x g for 5 minutes at 4°C. Transfer the upper organic layer to an amber glass vial using a glass Pasteur pipette.

  • Evaporation: Dry the organic phase under a gentle stream of Nitrogen or Argon gas[4]. Causality: Displacing ambient oxygen prevents the formation of destructive peroxides.

  • Storage: Immediately resuspend the dried extract in your desired mobile phase or ethanol, blanket the vial headspace with Argon, and store at -80°C[2][4].

Workflow Step1 1. Yellow/Red Safe Light Step2 2. Add BHT Antioxidant Step1->Step2 Step3 3. Liquid-Liquid Extraction Step2->Step3 Step4 4. Evaporate under Argon/N2 Gas Step3->Step4 Step5 5. Store at -80°C in Amber Vials Step4->Step5

Step-by-step safe handling and extraction workflow for 4-oxo-retinoids.

Quantitative Reference Data

Understanding the spectrophotometric properties of your analytes is crucial for configuring your analytical instruments and validating the purity of your standard solutions. The table below summarizes the critical optical properties of 4-oxo-retinoids.

CompoundSolventMaximum Wavelength (λmax)Molar Absorptivity (ε, M⁻¹ cm⁻¹)
all-trans-4-oxo-retinoic acid Ethanol360 nm58,220
all-trans-4-oxo-retinoic acid Hexane350 nm54,010
13-cis-4-oxo-retinoic acid Ethanol361 nm39,000

Data sourced from established quantification protocols[3]. Notice the significant drop in molar absorptivity when the compound isomerizes from the all-trans to the 13-cis form, which can be used as a diagnostic marker for sample degradation.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Pesticides Inhibit Retinoic Acid Catabolism in PLHC-1 and ZFL Fish Hepatic Cell Lines Source: ACS Publications URL
  • Source: National Institutes of Health (NIH)

Sources

Distinguishing 4-Keto Retinamide from 4-MPR in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Retinoid Chromatography. This guide is designed for analytical scientists and drug development professionals facing the complex challenge of resolving closely related synthetic retinoids and their metabolites.

Nomenclature Note: In pharmacokinetic literature, "4-Keto Retinamide" often refers to the unsubstituted analog (CAS 1217196-74-1). However, in clinical assays involving Fenretinide (4-HPR), researchers are usually attempting to separate its two major active metabolites: 4-oxo-4-HPR (the 4-keto substituted metabolite) and 4-MPR (the methoxy substituted metabolite)[1][2]. This guide addresses the chromatographic and mass spectrometric resolution of all three entities, with a specific focus on the isobaric interference between 4-oxo-4-HPR and 4-MPR.

Frequently Asked Questions (FAQs)

Q: Why do 4-oxo-4-HPR (keto-metabolite) and 4-MPR co-elute and show up as the exact same mass in my LC-MS/MS? A: 4-oxo-4-HPR and 4-MPR are strictly isobaric . Both have a nominal mass of 405 Da and produce a protonated precursor ion


 at m/z 406.3[3]. If your liquid chromatography (LC) gradient is too steep, these compounds will co-elute. Because their precursor masses are identical, a standard single-quadrupole MS cannot distinguish them; you must rely on specific Multiple Reaction Monitoring (MRM) transitions in tandem mass spectrometry (MS/MS) to resolve the signal crosstalk.

Q: My 4-Keto derivatives (both unsubstituted and 4-oxo-4-HPR) show severe peak broadening and tailing, but 4-MPR looks perfectly sharp. What is causing this? A: This is a polarity and partitioning issue. The addition of the 4-oxo group on the cyclohexenyl ring significantly increases the polarity of the molecule compared to the highly hydrophobic 4-MPR[3]. If your initial mobile phase contains less than 50% aqueous composition, the polar keto-derivatives fail to adequately partition into the C18 stationary phase at the head of the column, causing immediate peak distortion and fronting[3].

Q: Can I use standard acetonitrile protein precipitation for sample preparation? A: It is highly discouraged. Retinoids are prone to matrix effects in positive Electrospray Ionization (ESI+). Using cold ethanol for protein precipitation provides superior extraction recoveries (>90%) while simultaneously minimizing the ion suppression commonly observed with acetonitrile extracts in retinoid assays[1].

Troubleshooting Guide: Resolving Isobaric & Chromatographic Artifacts

Issue 1: Isobaric Crosstalk in MS/MS
  • The Causality: When subjected to Collision-Induced Dissociation (CID), the amide bond of these retinoids cleaves. Because the 4-oxo substitution is located on the cyclohexenyl ring of the retinoid backbone, the resulting retinoyl cation for 4-oxo-4-HPR retains this oxygen, yielding a fragment of m/z 297.2[3]. In contrast, 4-MPR lacks this substitution on the backbone (its modification is on the aniline ring, which is lost as a neutral species during this cleavage), resulting in the standard retinoyl cation at m/z 283.2[3]. Furthermore, the C6–C7 bond in 4-oxo-4-HPR is stabilized by resonance from the oxo substituent, preventing further fragmentation[3].

  • The Fix: Program your MS/MS to monitor m/z 406.3 → 297.2 strictly for the keto-metabolite, and m/z 406.3 → 283.2 for 4-MPR.

Issue 2: Photo-isomerization and On-Column Degradation
  • The Causality: Retinoids possess conjugated double-bond systems that rapidly isomerize from all-trans to cis configurations upon exposure to UV/visible light or elevated temperatures, leading to split peaks or "shoulders" in your chromatogram.

  • The Fix: All sample preparation must be conducted under yellow light. The autosampler must be chilled to 4°C, and the column compartment should not exceed 25°C.

Isobaric_Logic Parent Isobaric Precursor Ion [M+H]+ m/z 406.3 Branch1 CID Amide Cleavage (4-oxo Backbone) Parent->Branch1 Keto-Metabolite Branch2 CID Amide Cleavage (Standard Backbone) Parent->Branch2 Methoxy-Metabolite Frag1 Retains 4-oxo group Product Ion: m/z 297.2 Branch1->Frag1 Frag2 Neutral loss of aniline ring Product Ion: m/z 283.2 Branch2->Frag2 ID1 Identified: 4-oxo-4-HPR Frag1->ID1 Resonance Stabilized ID2 Identified: 4-MPR Frag2->ID2

Caption: Logical decision tree for distinguishing isobaric retinoids via MS/MS fragmentation.

Quantitative Data & MRM Parameters

To ensure accurate programming of your triple quadrupole mass spectrometer, utilize the validated parameters summarized below[1][2][4].

CompoundChemical FormulaMonoisotopic MassPrecursor Ion

Primary MRM TransitionRelative Polarity
4-Keto Retinamide (Unsubstituted)

313.43 Dam/z 314.3m/z 314.3 → 297.2High
4-oxo-4-HPR (Keto-Metabolite)

405.53 Dam/z 406.3m/z 406.3 → 297.2Medium-High
4-MPR (Methoxy-Metabolite)

405.57 Dam/z 406.3m/z 406.3 → 283.2Low (Hydrophobic)
4-EPR (Internal Standard)

419.60 Dam/z 420.3m/z 420.3 → 283.2Lowest

Standard Operating Procedure (SOP): Self-Validating LC-MS/MS Workflow

This protocol is engineered as a self-validating system . Built-in system suitability checks ensure that any failure in extraction efficiency or chromatographic resolution is immediately flagged before data acquisition proceeds.

Step 1: Matrix Extraction
  • Environment: Perform all steps under yellow light to prevent photo-isomerization.

  • Spiking: To 25 µL of plasma/tissue homogenate, add 10 µL of 4-EPR Internal Standard (IS) working solution (10 µg/mL)[1].

  • Precipitation: Add 100 µL of ice-cold ethanol. Vortex vigorously for 2 minutes. Causality: Ethanol disrupts protein-drug binding while maintaining the solubility of both polar (4-oxo) and non-polar (4-MPR) retinoids.

  • Centrifugation: Centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an amber autosampler vial.

Step 2: Chromatographic Separation
  • Column: Zorbax SB-C18 (3.5 µm, 50 × 2.1 mm) or equivalent high-carbon-load column[1].

  • Mobile Phase A: 0.1% Formic acid in HPLC-grade Water (pH ~2.4)[1].

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0.0 - 1.0 min: 55% A / 45% B (Crucial: Aqueous >50% to focus the keto-retinamides)[1].

    • 1.0 - 4.0 min: Linear ramp to 5% A / 95% B.

    • 4.0 - 5.5 min: Hold at 5% A / 95% B (Elutes 4-MPR and 4-EPR).

    • 5.5 - 7.0 min: Return to 55% A for re-equilibration.

  • Flow Rate: 0.5 mL/min.

Step 3: System Suitability & Self-Validation Criteria (CRITICAL)

Before running biological samples, inject a mixed standard containing 4-oxo-4-HPR, 4-MPR, and 4-EPR. The run is only validated if it passes the following three gates:

  • Validation Gate 1 (Extraction Integrity): The absolute peak area of the 4-EPR Internal Standard must indicate >90% recovery compared to a neat standard. If recovery is <85%, discard the batch and re-evaluate the ethanol precipitation step[1].

  • Validation Gate 2 (Isobaric Resolution): Inspect the chromatogram at the retention time of 4-MPR (typically late-eluting). The MRM channel for m/z 406.3 → 297.2 must show zero signal at this timestamp. If a peak appears, your collision energy is too low, failing to selectively fragment the C6-C7 bond of the keto-metabolite.

  • Validation Gate 3 (Aqueous Partitioning): Calculate the asymmetry factor (tailing factor) for the 4-oxo-4-HPR peak. It must be between 0.9 and 1.2. If it exceeds 1.2, the initial aqueous phase in your LC pumps is delivering <50% water, violating the hydration requirement of the polar keto group[1].

Exp_Workflow S1 1. Sample Prep Yellow Light EtOH PPT S2 S2 S1->S2 S3 3. MS/MS Detection ESI Positive MRM Mode S2->S3 S4 S4 S3->S4

Caption: Step-by-step experimental workflow for retinoid extraction and self-validating LC-MS/MS analysis.

References

  • Cho, H. E., & Min, H. K. (2016). Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics. Journal of Pharmaceutical and Biomedical Analysis.[Link]

  • Orienti, I., et al. (2024). Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformulation of Fenretinide. MDPI Pharmaceutics.[Link]

Sources

Technical Support Center: Polar Retinoid Extraction Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Extraction Efficiency of Polar Retinoid Metabolites (Retinoic Acid, Glucuronides, 4-oxo-RA) Role: Senior Application Scientist Status: Active Support Guide[1]

Welcome to the Retinoid Metabolite Optimization Hub

If you are reading this, you are likely facing the "Retinoid Paradox": these molecules are lipophilic enough to stick to everything you don't want (plastics, proteins), yet polar enough (due to carboxylic acid/glucuronide moieties) to resist standard non-polar extractions.[1]

This guide moves beyond basic protocols to address the mechanistic failures that cause low recovery and isomerization. We treat extraction not just as a physical separation, but as a kinetic stabilization process.[1]

Module 1: Pre-Analytical Variables (The "Hidden" Losses)

Before a single solvent is added, 30-50% of your analyte can be lost to isomerization or adsorption.[1]

Q: Why are my chromatograms showing split peaks or "ghost" isomers?

A: You are likely experiencing photo-isomerization or thermal degradation. Retinoids, particularly 13-cis and all-trans retinoic acid (atRA), possess a conjugated polyene chain that is highly susceptible to photon energy.[1]

  • The Mechanism: Photons <500nm break the pi-bond stability, causing rapid isomerization (e.g., all-trans

    
    9-cis).[1] This happens in minutes under standard white fluorescent light.[1][2]
    
  • The Protocol Fix:

    • Gold Lighting: All extraction must occur under yellow (gold) fluorescent lights (cutoff wavelength >500 nm).

    • Amber Glass: Use amber silanized glass vials. Never use clear plastic , as retinoids adsorb to polypropylene and polystyrene.[1]

    • Thermal Control: Keep all samples on ice. Thaw plasma/tissue at 4°C, never in a water bath.[1]

Q: My recovery drops significantly in serum-free media. Why?

A: Lack of protein protection. In plasma, retinoids are stabilized by binding to albumin or RBP (Retinol Binding Protein).[1] In serum-free matrices (or PBS), they rapidly oxidize or stick to container walls.[1]

  • The Fix: Add 0.1% BSA (Bovine Serum Albumin) to any neat standard or serum-free supernatant immediately upon collection to act as a "carrier" and antioxidant buffer.

Module 2: The Extraction Engine (LLE vs. SPE)

Choose your workflow based on your matrix complexity and sensitivity needs.[1]

Decision Matrix: Selecting the Right Method

ExtractionDecision cluster_logic Logic Gate Start Start: Define Sample Matrix Matrix Is the Matrix Complex? (Plasma/Tissue vs. Urine/Media) Start->Matrix Volume Sample Volume Matrix->Volume Complex (Plasma) LLE Protocol A: Hyper-Acidified LLE (Best for Tissue/High Volume) Matrix->LLE Simple (Saline/Media) Volume->LLE > 500 µL SPE Protocol B: Mixed-Mode SPE (MAX) (Best for Plasma/Low Volume) Volume->SPE < 500 µL

Figure 1: Decision tree for selecting extraction methodology based on sample constraints.

Protocol A: Hyper-Acidified Liquid-Liquid Extraction (LLE)

Best for: Tissue homogenates and large volume samples where SPE cost is prohibitive.

The Science: Retinoic acid has a


 of ~4.0-4.5. At physiological pH (7.4), it exists as the retinoate anion (

), which is water-soluble.[1] To extract it into an organic phase, you must suppress ionization by dropping the pH below the

(target pH 3.0), forcing it into the neutral (

) state.

Step-by-Step Workflow:

  • Protein Precipitation: Add Acetonitrile (ACN) containing 0.1% BHT (antioxidant) to the sample (Ratio 3:1 ACN:Sample). Vortex and centrifuge.[1]

    • Why? Breaks the Retinoid-Albumin bond.

  • Acidification: Transfer supernatant. Add 1M HCl or Formic Acid to adjust pH to ~3.0.

    • Critical: Do not go below pH 2.0 to avoid acid-catalyzed degradation.[1]

  • Partitioning: Add Hexane:Ethyl Acetate (9:1) . Vortex vigorously for 5 mins.[1]

    • Why Ethyl Acetate? Pure hexane is too non-polar for polar metabolites like 4-oxo-RA.[1] The ethyl acetate increases polarity just enough to capture them.

  • Separation: Centrifuge. Collect the upper organic layer.

  • Drying: Evaporate under Nitrogen (

    
    ) gas at room temperature. Do not heat. 
    
Protocol B: Mixed-Mode Anion Exchange (SPE)

Best for: High-throughput plasma analysis and removing phospholipid interference (Ion Suppression).

The Science: This method utilizes a "Lock and Key" mechanism.

  • Lock: Use a Strong Anion Exchange (SAX/MAX) sorbent.[1] At neutral pH, the Retinoate anion (

    
    ) binds electrostatically to the positively charged sorbent.
    
  • Wash: Flush with organic solvents.[1][3] Since the retinoid is "locked" by charge, it won't wash away, but neutral lipids (cholesterol, glycerides) will.[1]

  • Key (Elute): Acidify the eluent. This protonates the retinoid (

    
    ), neutralizing its charge and releasing it from the sorbent.
    

SPE_Workflow Step1 1. Condition MeOH -> Water Step2 2. Load Sample (pH > 6.0) Step1->Step2 Equilibrate Step3 3. Wash 100% MeOH (Removes Neutrals) Step2->Step3 Bind Anions Step4 4. Elute MeOH + 2% Formic Acid (Releases Acids) Step3->Step4 Protonate & Release

Figure 2: Mixed-Mode Anion Exchange (MAX) workflow for selective retinoid isolation.

Module 3: Troubleshooting & Optimization (FAQs)
Q: My LC-MS signal is suppressed, even after extraction.

A: You likely have phospholipid breakthrough. If using LLE, phospholipids often co-extract.[1]

  • Solution: Switch to Protocol B (SPE) .[1] The "Wash" step with 100% Methanol removes neutral phospholipids while the retinoids remain bound to the anion exchanger.

  • Alternative: If you must use LLE, use a C18 guard column and divert the first 1-2 minutes of flow to waste to prevent phospholipids from fouling the MS source.

Q: How do I store the dry extract if I can't analyze immediately?

A: Inert atmosphere is required. Never store dry extracts in air. The polyene chain oxidizes rapidly.

  • Protocol: Reconstitute immediately in the mobile phase (e.g., ACN:Water) or store dry under a blanket of Nitrogen/Argon gas at -80°C.

Q: Which column is best for separating polar isomers (13-cis vs All-trans)?

A: C18 is standard, but C30 is superior for isomers. [1]

  • Standard: Waters ACQUITY BEH C18 (1.7 µm).[1][4] Good general separation.

  • High-Res Isomer Separation: C30 columns (triacontyl) offer higher steric selectivity, resolving difficult pairs like 9-cis and 13-cis RA that often co-elute on C18.[1]

Summary Data: Extraction Efficiency Comparison
ParameterProtocol A (Acidified LLE)Protocol B (Mixed-Mode SPE)
Recovery (atRA) 85 - 90%92 - 98%
Phospholipid Removal Low (High Matrix Effect)High (Clean Baseline)
Throughput Low (Manual phase separation)High (Automatable)
Cost LowModerate
Selectivity Polarity-based onlyCharge + Polarity based
References
  • Kane, M. A., & Napoli, J. L. (2010).[1][5] Quantification of Endogenous Retinoids.[1][2][4][6] Methods in Molecular Biology. [Link] (Source for "Gold Standard" handling, light sensitivity, and LLE acidification protocols)

  • Arnold, S. L., et al. (2012).[1][5] Analysis of Vitamin A and Retinoids in Biological Matrices. Biochimica et Biophysica Acta. [Link] (Source for stability data, BHT usage, and temperature effects)

  • Waters Corporation. (2020).[1] Solid-Phase Extraction (SPE) Method Development: Mixed-Mode Ion-Exchange.[1][7] [Link] (Source for MAX/SAX mechanism and elution logic)

  • Gundersen, T. E., et al. (2021).[1] Quantification of All-Trans Retinoic Acid by Liquid Chromatography–Tandem Mass Spectrometry. Biomedicines. [Link] (Source for hyper-acidified LLE recovery data and clinical application)

Sources

Troubleshooting low yield in 4-Keto Retinamide chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in 4-Oxo-N-(4-hydroxyphenyl)retinamide (4-Oxo-4-HPR) Synthesis

Introduction: The "Yield Trap" in 4-Oxo-Retinoid Chemistry

User Query: "I am experiencing consistently low yields (<20%) and high impurity profiles during the synthesis of 4-Keto Retinamide. What are the critical failure points?"

Scientist’s Diagnostic: In the synthesis of 4-oxo-N-(4-hydroxyphenyl)retinamide (commonly referred to as 4-oxo-4-HPR or 4-oxo-fenretinide), low yield typically stems from three competing instability factors:

  • Regioselectivity Failure: The difficulty of oxidizing the C4-position of the cyclohexene ring without degrading the polyene chain.

  • Phenolic Interference: If you are oxidizing Fenretinide (4-HPR) directly, the electron-rich phenol ring acts as a radical scavenger, quenching your oxidant or polymerizing (quinoid formation).

  • Photo-Isomerization: Rapid scrambling of the all-trans geometry to 13-cis under ambient light.

This guide moves beyond standard protocols to address the mechanistic causes of yield loss.

Module 1: Strategic Route Selection (The Root Cause)

Q: I am trying to oxidize Fenretinide (4-HPR) directly using


, but my recovery is poor. Why? 

A: Direct oxidation of 4-HPR is the "High-Risk" route. The 4-hydroxyphenyl moiety is highly susceptible to oxidation. When you expose the full molecule to strong oxidants (like


) or radical generators (like 

), you often oxidize the phenol to a quinone-imine or induce oxidative polymerization before the C4-methylene group is sufficiently oxidized.

Recommendation: Switch to the Convergent "Oxidation-First" Route . Synthesize 4-oxo-retinoic acid first, then couple it with 4-aminophenol. This isolates the sensitive phenol from the harsh oxidation step.

Visual Workflow: Comparison of Synthetic Strategies

G Start Retinoic Acid (RA) Coupling1 Amide Coupling (w/ 4-aminophenol) Start->Coupling1 Route A Oxidation2 C4-Oxidation (MnO2 or tBuOOH) Start->Oxidation2 Route B (Preferred) Fenretinide Fenretinide (4-HPR) Coupling1->Fenretinide Oxidation1 C4-Oxidation (MnO2/CrO3) Fenretinide->Oxidation1 Fail Low Yield (Phenol Oxidation/Polymerization) Oxidation1->Fail OxoRA 4-Oxo-Retinoic Acid Oxidation2->OxoRA Coupling2 Amide Coupling (EDC/HOBt or Mixed Anhydride) OxoRA->Coupling2 Final 4-Oxo-4-HPR (High Purity) Coupling2->Final

Figure 1: Route B avoids exposing the sensitive aminophenol moiety to the oxidation conditions required to install the ketone at C4.

Module 2: The Oxidation Bottleneck (Making 4-Oxo-Retinoic Acid)

Q: My oxidation of Retinoic Acid using Manganese Dioxide (


) is stalled at 50% conversion. Adding more reagent doesn't help. What is wrong? 

A:


 oxidation is a heterogeneous surface reaction. The "activity" of the reagent is critical and highly variable between commercial batches. If the surface is hydrated or "dead," the reaction will stall, leading to long reaction times that favor isomerization over oxidation.
Troubleshooting the Oxidation Step
ParameterCommon ErrorCorrective Action
Reagent Quality Using old/bottled

without activation.
Mandatory: Use "Activated"

(precipitated) or heat commercial stock at 110°C in an oven for 12h before use.
Stoichiometry Using 1-5 equivalents.Requirement:

requires massive excess (10–20 equivalents by weight) because only the surface is active.
Solvent System Using THF or DMF (too polar).Use Dichloromethane (DCM) or Benzene. Polar solvents compete for the active sites on the

surface.
Light Control Reaction vessel exposed to hood lights.Wrap flask in aluminum foil. Light +

accelerates non-specific degradation.

Alternative Protocol (Catalytic): If


 fails, use the Co(OAc)2 / NHPI / 

system. This is a radical oxidation specific to allylic positions.
  • Reagents: N-Hydroxyphthalimide (NHPI) (10 mol%), Co(OAc)2 (5 mol%).

  • Conditions: Oxygen balloon, Ethyl Acetate, 40°C.

  • Advantage:[1][2][3][4] Homogeneous reaction, easier workup than filtering off grams of

    
    .
    

Module 3: The Coupling Interface (Amide Bond Formation)

Q: I have 4-oxo-retinoic acid, but the coupling with 4-aminophenol yields a complex mixture. Is the ketone interfering?

A: The ketone is relatively stable. The issue is likely the 4-aminophenol . It oxidizes to black tar in air (especially in basic solutions) and reacts sluggishly if the carboxylic acid activation is too slow.

Protocol: Optimized Mixed Anhydride Coupling

Avoid Acid Chlorides (


) as they generate HCl, which rapidly isomerizes the retinoid double bonds.
  • Activation (The "Cold" Step):

    • Dissolve 4-oxo-retinoic acid (1 eq) in dry THF under Argon.

    • Add Triethylamine (TEA) (1.1 eq).

    • Cool to -15°C (Ice/Salt bath).

    • Add Ethyl Chloroformate (1.1 eq) dropwise. Stir for 20 mins. Result: Mixed Anhydride formed.

  • Amine Addition:

    • In a separate flask, dissolve 4-aminophenol (1.2 eq) in THF.

    • Crucial: Add a pinch of antioxidant (e.g., BHT) or ensure strict Argon sparging to prevent phenol oxidation.

    • Add the amine solution to the mixed anhydride at -15°C.

  • Reaction:

    • Allow to warm to Room Temperature (RT) slowly over 2 hours.

    • Monitor: TLC (Silica, 5% MeOH in DCM).

Why this works: The mixed anhydride is highly reactive at low temperatures, allowing the coupling to finish before the retinoid backbone has time to isomerize or the phenol has time to oxidize.

Module 4: Purification & Stability (The Final 20%)

Q: My HPLC shows two peaks with the same mass. Is this an impurity?

A: This is almost certainly the 13-cis isomer . 4-Oxo-retinoids possess a conjugated system that lowers the energy barrier for isomerization around the C13=C14 bond.

Isomer Management Strategy
  • Lighting: Perform all chromatography in a room with yellow filters or minimal light.

  • Solvents: Avoid chlorinated solvents (DCM/Chloroform) during storage; traces of acid in DCM catalyze isomerization. Store in Ethanol or DMSO at -80°C.

  • Separation (HPLC):

    • Column: C18 Reverse Phase (e.g., Zorbax SB-C18).

    • Mobile Phase: Isocratic elution often separates isomers better than gradients. Try Acetonitrile : Water (containing 0.1% Formic Acid) [60:40] .

    • Note: The 4-oxo metabolite is significantly more polar than the parent fenretinide. Expect it to elute earlier.

References

  • Villani, M. G., et al. (2006). "4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines."[5] Cancer Research, 66(6), 3238–3247.

  • Baron, J. M., et al. (2005).[6] "Retinoic acid and its 4-oxo metabolites are functionally active in human skin cells in vitro."[7][8] Journal of Investigative Dermatology, 125(1), 143-153.[6]

  • Alfei, S., & Zuccari, G. (2022).[9][10] "One-Step, Low-Cost, Operator-Friendly, and Scalable Procedure to Synthetize Highly Pure N-(4-ethoxyphenyl)-retinamide."[9] Molecules, 27(11), 3632.

  • Formelli, F., et al. (1989). "Plasma retinol level reduction by the synthetic retinoid fenretinide: a long term clinical study of breast cancer patients." European Journal of Cancer and Clinical Oncology, 25(1), 67-70. (Establishes metabolic context).

Sources

Technical Support Center: 4-oxo-4-HPR Stability & Storage

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Minimizing Isomerization of 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR)

Document ID: TS-RET-4OXO-001 Version: 2.4 (Current)

Part 1: The Zero-Isomer Directive

You are likely working with 4-oxo-4-HPR because of its distinct biological profile compared to its parent, Fenretinide (4-HPR). Unlike the parent, 4-oxo-4-HPR exhibits potent antimicrotubule activity independent of ROS generation. However, this biological specificity is strictly dependent on its stereochemistry.

The Hard Truth: Retinoids do not degrade linearly; they cascade. A single exposure to white light or oxygen initiates a radical chain reaction that converts your all-trans active compound into a mixture of 13-cis, 9-cis isomers, and inactive epoxides.

This guide is not a suggestion list. It is a containment protocol designed to maintain >98% purity over 12+ months.

Part 2: Mechanistic Insight (The "Why")

To prevent isomerization, you must understand the energy barrier you are trying to maintain. 4-oxo-4-HPR contains a conjugated polyene side chain. In its ground state, the all-trans configuration is thermodynamically favored but kinetically labile.

The Isomerization Trigger: Photons in the violet-blue spectrum (380–500 nm) provide the exact energy required to promote a


 transition. This excites the double bond electrons, temporarily breaking the pi-bond character and allowing free rotation around the C13-C14 or C9-C10 axes. When the electron relaxes, the bond reforms, often locking the molecule into a cis configuration (isomerization).
Visualization: The Degradation Cascade

IsomerizationPathway Active All-trans 4-oxo-4-HPR (Biologically Active) Photon Photon Absorption (380-500nm) Active->Photon Exposure Excited Excited Singlet State (Pi-bond delocalization) Photon->Excited Energy Transfer Rotation Bond Rotation (C13-C14) Excited->Rotation Oxidation Oxidative Cleavage (Epoxides/Aldehydes) Excited->Oxidation + O2 (ROS) Isomer 13-cis Isomer (Reduced Tubulin Binding) Rotation->Isomer Relaxation

Figure 1: The photochemical and oxidative degradation pathway of 4-oxo-4-HPR. Note that oxygen acts synergistically with light to permanently degrade the scaffold.

Part 3: Storage & Handling Protocols

A. Environmental Controls (Non-Negotiable)
ParameterRequirementScientific Rationale
Lighting Yellow Light Only (<500 nm cutoff)Standard fluorescent/LED light emits blue wavelengths that trigger immediate isomerization.
Atmosphere Argon or Nitrogen Overlay Oxygen attacks the polyene chain, forming 5,6-epoxides. Argon is heavier than air and provides a better "blanket" in vials than Nitrogen.
Material Amber Glass (Silanized) Plastic tubes (polystyrene/polypropylene) can leach plasticizers and absorb hydrophobic retinoids, altering concentration.
B. The Storage Decision Tree

Do not treat solid powder and liquid stocks the same way. Solution state drastically lowers the activation energy for isomerization.

StorageProtocol Start Received 4-oxo-4-HPR Form Current State? Start->Form Solid Solid Powder Form->Solid Liquid Liquid Stock Form->Liquid S_Step1 Do NOT Aliquot immediately if not using. Solid->S_Step1 L_Step1 Solvent Choice: DMSO (Preferred) or Ethanol Liquid->L_Step1 S_Step2 Store at -20°C or -80°C Desiccated & Dark S_Step1->S_Step2 S_Step3 Warm to RT before opening (Prevents condensation) S_Step2->S_Step3 L_Step2 Add Antioxidant: BHT (10-20 µM) L_Step1->L_Step2 L_Step3 Purge Headspace with Argon Gas L_Step2->L_Step3 L_Step4 Cryogenic Storage (-80°C) L_Step3->L_Step4

Figure 2: Decision matrix for handling 4-oxo-4-HPR. Note the critical "Warm to Room Temperature" step for solids to prevent moisture ingress.

C. Preparation of Stable Stock Solutions
  • Solvent: Use anhydrous DMSO. Ethanol is acceptable for short-term use but evaporates even at low temps, altering concentration.

  • Concentration: Aim for 10–20 mM . Higher concentrations are generally more stable than dilute ones due to self-shielding effects.

  • The "Sacrificial" Additive: Add Butylated Hydroxytoluene (BHT) at 0.05% (w/v) to the solvent before dissolving the retinoid. BHT acts as a radical scavenger, sacrificing itself to protect the polyene chain.

Part 4: Troubleshooting & FAQs

Q1: I dissolved the compound in DMSO, and it turned from yellow to amber/brown after a week at -20°C. Is it safe to use?

  • Diagnosis: Likely oxidative degradation or polymerization.

  • Root Cause: DMSO is hygroscopic (absorbs water from air). If the vial was opened cold, water condensed inside.[1] Water + Retinoid + DMSO = Instability.

  • Action: Discard. For future stocks, use single-use aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles and moisture entry.

Q2: Can I use white light if I work quickly (under 2 minutes)?

  • Diagnosis: High risk.

  • Scientific Reality: Isomerization is a quantum event, occurring in picoseconds upon photon absorption. While 2 minutes is better than 2 hours, you will likely induce 2-5% isomerization, which may be enough to alter IC50 values in sensitive cell lines.

  • Action: Wrap tubes in aluminum foil before removing them from the dark.

Q3: My HPLC shows a "shoulder" peak eluting just before the main peak.

  • Diagnosis: 13-cis isomer formation.

  • Context: In reverse-phase chromatography, the cis isomer is more polar (due to the "bent" shape exposing the dipole) and typically elutes earlier than the all-trans isomer.

  • Action: Quantify the shoulder. If >5%, repurify or discard.

Part 5: Quality Control (HPLC Validation)

Trust but verify. Use this method to confirm the stereochemical purity of your 4-oxo-4-HPR.

Method: Reverse Phase HPLC (C18) Goal: Separate all-trans from cis isomers and oxidized metabolites.

ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 60% B to 95% B over 15 mins; Hold 5 mins.
Flow Rate 1.0 mL/min
Detection UV at 363 nm (Lambda max for Fenretinide class)
Expected RT 13-cis elutes ~0.5–1.0 min beforeall-trans.

References

  • Musso, L., et al. (2016). Water-soluble derivatives of 4-oxo-N-(4-hydroxyphenyl) retinamide: synthesis and biological activity. Chemical Biology & Drug Design. Retrieved from [Link]

  • Villani, M. G., et al. (2006). 4-oxo-N-(4-hydroxyphenyl)retinamide: a new active metabolite of fenretinide.[2] Cancer Research. (Establishes the metabolic context and instability).

  • Honest Peptide. (2024).[3] Peptide & Small Molecule Storage Guide: The Rule of Cold, Dry, Dark. Retrieved from [Link]

  • Poliakov, E., et al. (2012).[4] The Mechanism of Fenretinide (4-HPR) Inhibition of β-carotene Monooxygenase 1. Advances in Experimental Medicine and Biology. Retrieved from [Link]

Sources

Technical Support Center: Fenretinide (4-HPR) & 4-Oxo Metabolite Analysis

[1][2]

Introduction: The Analytical Challenge

Welcome to the technical support hub for Retinoid Analysis. If you are accessing this guide, you are likely facing a critical bottleneck in your pharmacokinetic (PK) or pharmacodynamic (PD) assays: distinguishing Fenretinide (4-HPR) from its active metabolites.

Fenretinide is a synthetic retinoid derivative.[1][2][3][4][5][6] Its metabolism yields several compounds, but the 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) metabolite is of particular interest due to its enhanced cytotoxicity and synergistic potential.[7]

The Problem: Fenretinide and 4-oxo-4-HPR share a highly hydrophobic retinoid backbone. They often co-elute on standard C18 protocols. Furthermore, the 4-methoxyphenyl retinamide (4-MPR) metabolite has a similar molecular weight to the 4-oxo form, creating a "perfect storm" for peak overlap and mass spectral crosstalk.

This guide provides the causality-based troubleshooting steps required to resolve these analytes.

Part 1: Chromatographic Resolution (Troubleshooting Guides)

Issue 1: "I cannot chromatographically separate 4-HPR from 4-oxo-4-HPR on my C18 column."

Diagnosis: Standard C18 columns often lack the shape selectivity required to distinguish the additional ketone group on the cyclohexene ring of the 4-oxo metabolite from the parent structure. Both compounds are extremely hydrophobic.

Technical Solution: You must increase the stationary phase selectivity for polarizable groups or alter the mobile phase proticity.

Q: Which column chemistry should I switch to? A: If a high-carbon load C18 (e.g., Zorbax SB-C18) fails, switch to a Phenyl-Hexyl or Pentafluorophenyl (PFP) phase.

  • Why? The phenyl ring in the stationary phase interacts via

    
     stacking with the conjugated polyene chain of the retinoids. The 4-oxo group alters the electron density of the ring system, creating a distinct interaction differential on Phenyl phases that C18 cannot achieve.
    

Q: What is the optimal Mobile Phase composition? A: Switch from Methanol to Acetonitrile with Formic Acid (0.1%) .

  • Why? While Methanol is often preferred for retinoids due to solubility, Acetonitrile provides sharper peak shapes for 4-HPR. The addition of acid (pH ~2.4) keeps the phenolic hydroxyl groups protonated, preventing peak tailing which causes baseline overlap.

Issue 2: "I see a 'Ghost Peak' merging with my analyte."

Diagnosis: This is likely cis-trans isomerization . Retinoids are photosensitive. 4-HPR exists primarily as the all-trans isomer, but exposure to light generates 13-cis isomers that elute slightly earlier or later, broadening the main peak or appearing as a shoulder.

Protocol Validation:

  • Amber Everything: Use amber glassware for all stock solutions.

  • Gold Light: Perform extraction under yellow (sodium vapor) light or low-light conditions.

  • Temperature: Keep autosampler at 4°C. Isomerization is thermally accelerated.

Part 2: Mass Spectrometry & Spectral Resolution

Issue 3: "My MS/MS signals for the metabolites are interfering with each other."

Diagnosis: You are likely experiencing Isobaric Crosstalk between 4-oxo-4-HPR and 4-MPR (methoxy metabolite). Both have a protonated precursor ion ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

m/z 406

The Fix: You must select specific product ions (fragments) that correspond to the unique structural modifications.

AnalytePrecursor (m/z)Product (m/z)Structural Origin of Fragment
Fenretinide (4-HPR) 392.3283.2 Loss of hydroxyphenyl-amine group
4-oxo-4-HPR 406.3297.2 Cleavage of amide bond (Retains oxo-ring)
4-MPR 406.3283.2 Loss of methoxyphenyl-amine group

Critical Workflow: If you monitor the 406

  • Action: You MUST monitor 406.3

    
     297.2  to specifically quantify the 4-oxo metabolite.
    

Part 3: Visualized Workflows

Figure 1: Method Development Decision Tree

Caption: Logical flow for resolving Fenretinide and 4-oxo metabolite overlap based on detection method.

Fenretinide_ResolutionStartProblem: Peak Overlap(Fenretinide vs. Metabolites)DetectionSelect Detection MethodStart->DetectionUV_VisUV/Vis (365 nm)Detection->UV_VisMS_MSLC-MS/MSDetection->MS_MSChrom_SepChromatographic Separationis MANDATORYUV_Vis->Chrom_SepIsobaricCheck for Isobaric Interference(m/z 406)MS_MS->IsobaricCol_SelectColumn SelectionChrom_Sep->Col_SelectPhenylSwitch to Phenyl-Hexyl(Exploit pi-pi interactions)Col_Select->PhenylC18_HighHigh Carbon Load C18(Zorbax SB-C18)Col_Select->C18_HighTrans_CheckVerify TransitionsIsobaric->Trans_CheckMPR_IntInterference: 4-MPR(m/z 406 -> 283)Trans_Check->MPR_IntIf 406->283Oxo_SpecSolution: Monitor Specific Fragment4-oxo (m/z 406 -> 297)Trans_Check->Oxo_SpecIf 406->297

Figure 2: Sample Extraction Protocol (Protein Precipitation)

Caption: Optimized extraction workflow to minimize isomerization and maximize recovery.

Extraction_WorkflowSamplePlasma Sample(100 µL)CrashProtein PrecipitationAdd Ethanol (300 µL)(Cold 4°C)Sample->CrashVortexVortex (30s)Centrifuge (10min, 14k rpm)Crash->VortexSuperCollect SupernatantVortex->SuperInjectInject 5-10 µL(Keep at 4°C)Super->InjectLightCRITICAL:Perform in Amber/Low LightLight->Crash

Part 4: Validated Experimental Protocol

LC-MS/MS Method Parameters

Based on validated clinical pharmacokinetic assays (Villani et al., 2016).

ParameterSetting
Column Agilent Zorbax SB-C18 (50 x 2.1 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile (100%)
Flow Rate 0.5 mL/min
Gradient 0-1 min: 40% B 1-5 min: Linear ramp to 95% B 5-7 min: Hold 95% B 7.1 min: Re-equilibrate 40% B
Injection Vol 5 - 10 µL
Run Time ~10 Minutes
Step-by-Step Extraction (Protein Precipitation)
  • Thaw plasma samples on ice protected from light.

  • Aliquot 100 µL of plasma into an amber microcentrifuge tube.

  • Add 300 µL of ice-cold Ethanol (containing Internal Standard, e.g., 4-EPR).

    • Note: Ethanol is preferred over Acetonitrile for precipitation here as it yields higher recovery for lipophilic retinoids.

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer supernatant to an amber HPLC vial with a glass insert.

  • Inject immediately. Do not store >24h even at 4°C due to oxidation risks.

References

  • Villani, M. G., et al. (2016). "Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its application to clinical pharmacokinetics." Journal of Pharmaceutical and Biomedical Analysis.

  • Villani, M. G., et al. (2006).[8] "4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis."[4][7][8][9] Cancer Research.[4][8]

  • Orienti, I., et al. (2019). "Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor." Pharmaceutics.[10]

  • Formelli, F., & Cleris, L. (1993). "Synthetic Retinoid Fenretinide (4-HPR): Determination in biological fluids." Methods in Enzymology.

Technical Guide: Reducing Variability in 4-Keto Retinamide IC50 Measurements

Author: BenchChem Technical Support Team. Date: March 2026

Senior Application Scientist Note: 4-Keto Retinamide (4-oxo-4-HPR) is a pharmacologically active metabolite of Fenretinide. While it is more polar than its parent compound, it retains the classic retinoid volatility: it is photo-labile, prone to oxidation, and exhibits aggressive non-specific binding to plastics and serum proteins. High variability in IC50 data is rarely due to biological noise; it is almost always a failure of the physicochemical control system.

Module 1: Compound Handling & Storage (The Pre-Analytical Phase)

The Problem: "My stock solution changed color and potency dropped within weeks." The Science: Retinoids possess a conjugated polyene chain that acts as a chromophore. Absorption of UV/visible light (300–400 nm) causes rapid cis-trans isomerization and photo-oxidation. Furthermore, 4-Keto Retinamide will adsorb to standard polypropylene (PP) and polystyrene (PS) surfaces, reducing the effective concentration before the drug ever reaches the cell.

Protocol 1: The "Yellow Light" Standard

Objective: Eliminate photo-degradation during weighing and dissolution.

  • Environment: All handling must occur under yellow fluorescent light (wavelength >500 nm) or red LED safety lights.

    • Why: Retinoids absorb strongly in the UV-blue spectrum. Standard lab lighting will degrade the compound by 20–30% in under 30 minutes.

  • Vessel Selection: Use Amber Borosilicate Glass vials for all stock preparations.

    • Why: Plastic tubes (Eppendorf) leach lipophilic compounds. Glass is inert. Amber glass blocks UV transmission.

  • Solvent Choice: Dissolve in anhydrous DMSO (Dimethyl Sulfoxide).

    • Limit: Avoid Ethanol for long-term storage; it is hygroscopic and promotes oxidation.

  • Inert Atmosphere: Overlay the stock solution with Argon gas before capping.

    • Why: Nitrogen is lighter than air and escapes; Argon is heavier and forms a stable blanket, preventing oxidative degradation of the polyene chain.

Visualization: Stock Preparation Workflow

Caption: Critical Control Points (CCP) for maintaining 4-Keto Retinamide integrity during stock preparation.

StockPrep Powder Lyophilized Powder (-20°C Storage) Weighing Weighing Step (Yellow Light ONLY) Powder->Weighing Minimize Time Dissolution Dissolve in DMSO (Amber Glass Vial) Weighing->Dissolution Vortex Low Speed Purge Argon Gas Purge (Prevent Oxidation) Dissolution->Purge Immediate Aliquot Single-Use Aliquots (Glass Inserts) Purge->Aliquot Avoid Plastic Storage Store at -80°C (Max 3 Months) Aliquot->Storage Dark

Module 2: Assay Conditions & Matrix Effects (The Analytical Phase)

The Problem: "My IC50 shifts by 10-fold when I change the FBS lot or concentration." The Science: This is the "Albumin Sponge" effect . 4-Keto Retinamide is highly lipophilic (LogP > 5). In culture media, >95% of the drug binds to Serum Albumin (BSA/FBS). The free drug concentration—which drives the biological effect—is a fraction of the nominal concentration.

Data Table: The Serum Shift Impact

Theoretical shift in IC50 values based on albumin binding kinetics.

ConditionNominal IC50 (µM)Free Drug % (Approx)Variability Risk
Serum-Free Media 0.5 µM> 80%High (Drug precipitates/adsorbs to plate)
1% FBS 2.5 µM~ 10%Moderate (Balance of solubility vs. binding)
10% FBS 10.0 µM< 1%Low (Stable, but requires high nominal dose)
Protocol 2: Controlling the Matrix
  • Serum Standardization: You must use the same lot of FBS for the entire duration of a study. Different lots have varying lipid/albumin ratios.

  • The "Pre-Incubation" Step:

    • Prepare your 2X drug dilutions in complete media (with serum).

    • Allow them to equilibrate at 37°C for 30 minutes before adding to cells.

    • Why: This allows the albumin-drug equilibrium to stabilize in the tube, preventing "shock" binding when added to the well.

  • Plate Selection: Use Tissue-Culture Treated Polystyrene (standard) but ensure seeding density is high enough that cell membranes compete with the plastic for drug absorption. Avoid "Low Binding" plates for adherent cells as they compromise cell health.

Visualization: The Albumin Sequestration Pathway

Caption: Mechanism of IC50 shift. Albumin acts as a sink, reducing free drug availability for the Nuclear Receptor (RAR/RXR).

SerumShift TotalDrug Total 4-Keto Retinamide (Nominal Conc.) BoundComplex Albumin-Drug Complex (Inactive/Sequestered) TotalDrug->BoundComplex High Affinity Binding FreeDrug Free Drug (Active) TotalDrug->FreeDrug Equilibrium Albumin Serum Albumin (FBS) Albumin->BoundComplex CellMembrane Cell Membrane FreeDrug->CellMembrane Diffusion Target Intracellular Target (ROS / Ceramide / RAR) CellMembrane->Target Signaling

Module 3: Troubleshooting & FAQs

Troubleshooting Guide

Q1: My dose-response curves are flat or non-sigmoidal.

  • Cause: Precipitation. At high concentrations (>20 µM), 4-Keto Retinamide may crash out of aqueous media, especially if mixed too quickly.

  • Fix: Inspect wells under a microscope. If you see crystals/debris, your concentration is false. Limit DMSO to 0.5% (v/v) max. Use a serial dilution method in DMSO first, then transfer to media.

Q2: I see "Edge Effects" (outer wells have higher kill rates).

  • Cause: Evaporation. Retinoid assays often require 48–72h incubation. Evaporation concentrates the drug and salts in edge wells.

  • Fix: Fill the inter-well spaces of the 96-well plate with sterile PBS or use a humidity chamber. Do not use the outer 36 wells for data; use them as PBS moats.

Q3: Can I use plastic pipette tips?

  • Answer: Yes, but pre-wet them. Aspirate and dispense the solution once before taking the actual volume. This saturates the binding sites on the tip surface.

Frequently Asked Questions

Q: What is the half-life of 4-Keto Retinamide in culture media? A: In serum-containing media protected from light, it is stable for 24–48 hours. In serum-free media, it degrades significantly within 6–12 hours due to oxidation and lack of protein stabilization.

Q: Should I use phenol-red free media? A: It is not strictly necessary, but phenol red can act as a weak estrogen mimic and can interfere with some fluorescence readouts. For pure IC50 viability (MTT/CellTiter-Glo), standard media is acceptable if appropriate blanks are used.

Q: Why is my IC50 higher than the literature value? A: Check your FBS percentage. Literature values often fail to report specific serum conditions. An IC50 of 1 µM in 1% FBS might look like 10 µM in 10% FBS. Always report your specific serum concentration.

References

  • Kane, M.A., & Napoli, J.L. (2010). Quantification of Endogenous Retinoids. Methods in Molecular Biology. [Link]

  • Sharow, K.A., et al. (2012). Retinoic acid stability in stem cell cultures.[1] The International Journal of Developmental Biology. [Link]

  • Villani, M.G., et al. (2004). Identification of the fenretinide metabolite 4-oxo-fenretinide present in human plasma...[2][3] Clinical Cancer Research. [Link]

Sources

Technical Support Center: Handling 4-Keto Retinamide Precipitation in Cell Media

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and preventing the precipitation of 4-Keto Retinamide in cell culture media. By understanding the underlying principles of its solubility and following best practices, you can ensure consistent and reliable experimental outcomes.

I. Frequently Asked Questions (FAQs)

Q1: My 4-Keto Retinamide is precipitating immediately upon addition to my cell culture medium. What's happening?

A1: This is a common issue with hydrophobic compounds like 4-Keto Retinamide. The primary reason for immediate precipitation is "solvent shock."[1] This occurs when a concentrated stock solution, typically in an organic solvent like DMSO, is rapidly diluted into the aqueous environment of the cell culture medium. The sudden change in polarity causes the compound to crash out of solution. Other contributing factors can include the final concentration exceeding its solubility limit in the media and interactions with media components.[1][2]

Q2: What is the optimal solvent for preparing a 4-Keto Retinamide stock solution?

A2: Dimethyl sulfoxide (DMSO) and ethanol are common solvents for dissolving hydrophobic compounds for cell culture experiments.[3][4] DMSO generally has a high solubilizing power for many organic molecules.[4] However, the choice of solvent should also consider the tolerance of your specific cell line, as both DMSO and ethanol can be toxic at higher concentrations.[4][5] It is recommended to keep the final solvent concentration in the culture medium below 0.5-1%.[6]

Q3: Can the composition of my cell culture medium affect 4-Keto Retinamide solubility?

A3: Absolutely. The components of your media can significantly impact the solubility of hydrophobic compounds.[1] Serum, for instance, contains proteins like albumin that can bind to and help solubilize compounds.[1][7] Therefore, a decrease in serum percentage could lead to precipitation. Conversely, in serum-free media, the absence of these proteins can greatly reduce the stability of retinoids.[7][8] Other factors like the pH of the media and the presence of certain salts can also influence solubility.[1][9]

Q4: How can I determine the maximum soluble concentration of 4-Keto Retinamide in my specific cell culture medium?

A4: A simple and effective way to determine this is by performing a serial dilution of your 4-Keto Retinamide stock solution directly into your complete cell culture medium. Observe the highest concentration that remains clear without any visible precipitate. This will give you an approximate maximum soluble concentration for your experimental conditions.[2]

Q5: Are there any special handling precautions I should take with 4-Keto Retinamide?

A5: Yes. Retinoids, as a class of compounds, are known to be sensitive to light, air, and heat, which can cause oxidation and isomerization.[7][10] It is crucial to protect 4-Keto Retinamide solutions from light by using amber vials or wrapping containers in foil.[10] Prepare fresh solutions when possible and avoid repeated freeze-thaw cycles of your stock solution.[1][9] When not in use, store stock solutions at -20°C or -80°C under an inert gas like argon or nitrogen if possible.[11]

II. Troubleshooting Guide: A Step-by-Step Approach to Resolving Precipitation

If you are experiencing precipitation of 4-Keto Retinamide, follow this systematic troubleshooting guide.

Step 1: Identify the Onset of Precipitation
  • Immediate Precipitation: If precipitation occurs the moment you add the stock solution to the media, the most likely culprit is "solvent shock."[2]

  • Precipitation Over Time: If the media becomes cloudy or a precipitate forms after some time in the incubator, this could be due to compound instability, changes in media pH due to cell metabolism, or interactions with media components over time.[2]

Step 2: Optimize Your Solubilization and Dilution Protocol

This workflow is designed to minimize solvent shock and enhance the stability of 4-Keto Retinamide in your culture medium.

G cluster_0 Stock Solution Preparation cluster_1 Working Solution Preparation A Weigh 4-Keto Retinamide B Dissolve in minimal 100% DMSO or Ethanol A->B C Vortex and/or sonicate until fully dissolved B->C D Store aliquots at -80°C protected from light C->D G Add stock solution dropwise to the intermediate volume while gently swirling D->G E Pre-warm cell culture medium to 37°C F Create an intermediate dilution in a small volume of medium E->F F->G H Visually inspect for any signs of precipitation G->H I Add the intermediate dilution to the final volume of medium H->I If clear K Troubleshoot: - Lower stock concentration - Lower final concentration - Increase serum percentage H->K If precipitate forms J Mix gently and apply to cells I->J A Start: 4-Keto Retinamide Precipitation Observed B Is precipitation immediate? A->B C Likely 'Solvent Shock' B->C Yes D Precipitation occurs over time B->D No E Optimize Dilution Protocol: - Pre-warm media - Stepwise dilution - Slow, dropwise addition C->E F Check for: - Compound instability - Media pH changes - High final concentration D->F G Problem Resolved? E->G F->G H Proceed with Experiment G->H Yes I Adjust Experimental Parameters: - Lower stock/final conc. - Increase serum % - Check media stability G->I No I->E

Caption: Troubleshooting logic for 4-Keto Retinamide precipitation.

By following this comprehensive guide, researchers can effectively manage and prevent the precipitation of 4-Keto Retinamide, leading to more accurate and reproducible experimental results.

V. References

  • Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]

  • Kim, Y. R., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX, 6, 2813-2819.

  • Ziouzenkova, O., et al. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets β-carotene oxygenase 1, stearoyl-CoA desaturase 1 and dihydroceramide Δ4-desaturase 1. PLoS One, 12(4), e0176489.

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 104857, 4-Keto 13-cis-Retinoic Acid. Retrieved from [Link]

  • Sharow, K. A., et al. (2012). Retinoic acid stability in stem cell cultures. The International Journal of Developmental Biology, 56(4), 273-278.

  • Bar-Dagan, Y., et al. (2011). 4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells. PLoS One, 6(8), e23243.

  • MilliporeSigma. (n.d.). Common Cell Culture Problems: Precipitates. Retrieved from [Link]

  • Bar-Am, O., et al. (2005). The retinoid 4-oxo-N-(4-hydroxyphenyl)retinamide is a polar metabolite of fenretinide (4-HPR) very effective in killing cancer cells of different histotypes, able to inhibit 4-HPR-resistant cell growth and to act synergistically in combination with the parent drug. Journal of Cellular Physiology, 205(3), 436-445.

  • ResearchGate. (2015, December 7). How can I dissolve hydrophobic compounds in DMEM media? Retrieved from [Link]

  • ResearchGate. (n.d.). Properties of Retinoids: Structure, Handling, and Preparation. Retrieved from [Link]

  • Machado, M., et al. (2016). Differential Effects of Two Widely Used Solvents, DMSO and Ethanol, on the Growth and Recovery of Trypanosoma cruzi Epimastigotes in Culture. Korean Journal for Parasitology, 54(1), 89-93.

  • ResearchGate. (n.d.). Retinoic acid stability in stem cell cultures. Retrieved from [Link]

Sources

Technical Support Center: Validating Purity of 4-Keto Retinamide Standards

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This guide addresses the validation of 4-Keto Retinamide (chemically known as 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR ).[1][2] As a polar metabolite of the synthetic retinoid Fenretinide (4-HPR), this compound exhibits distinct physicochemical properties compared to its parent molecule.[1][2]

Critical Note on Identity: Ensure your standard corresponds to CAS 865536-65-8 (or vendor-specific CAS 1217196-74-1).[1] It is characterized by the introduction of a ketone group at the C4 position of the


-ionone ring, which significantly alters its polarity and spectral behavior.

Part 1: Visual & Physical Inspection

Q: What should the standard look like, and how do I handle the initial opening?

A:

  • Appearance: High-purity 4-Keto Retinamide is a yellow to light-orange crystalline powder .[1] Any darkening (brown/red) indicates significant oxidative degradation.[1] Clumping suggests moisture absorption.[1]

  • Solubility: Unlike the lipophilic parent Fenretinide, the 4-oxo metabolite is slightly more polar but still requires organic solvents.

    • Preferred: DMSO, Ethanol (absolute).

    • Avoid: Pure water (precipitates immediately).[1]

Protocol - Initial Handling:

  • Equilibrate the vial to room temperature before opening to prevent condensation.

  • Handle exclusively under yellow light (sodium lamp) or low-light conditions. Retinoids undergo rapid photo-isomerization under standard laboratory fluorescent lighting.[1]

  • Dissolve in DMSO to create a stock solution (e.g., 10 mM), flush with Argon/Nitrogen, and store at -80°C.

Part 2: Chromatographic Validation (HPLC/UPLC)

Q: What is the definitive HPLC method to confirm purity and separate it from the parent 4-HPR?

A: You must use a method capable of resolving the polar 4-oxo metabolite from the parent Fenretinide and potential cis-isomers.[1] An isocratic method is often insufficient for metabolite mixtures; a gradient is recommended.[1]

Recommended Chromatographic Conditions:

ParameterSpecificationRationale
Column C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18), 3.5 µm or 1.7 µmEnd-capping reduces peak tailing caused by the amide nitrogen.[1]
Mobile Phase A Water + 0.1% Formic AcidAcidic pH suppresses ionization of the phenol group, sharpening peaks.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidACN provides sharper peaks for retinoids than Methanol.[1]
Gradient 50% B to 95% B over 15 mins4-oxo-4-HPR elutes earlier than 4-HPR due to the polar ketone group.[1]
Flow Rate 1.0 mL/min (HPLC) / 0.3 mL/min (UPLC)Standard flow for backpressure management.[1]
Detection PDA (200–500 nm) ; Extract at 360 nm 360 nm is the absorption maximum (

).[1]
Temperature 25°C - 30°CHigher temps can induce thermal isomerization.[1]

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Peak Splitting cis/trans IsomerizationCheck light exposure.[1] Prepare fresh sample in amber glass.
Fronting Peak Column Overload or Solvent MismatchDissolve sample in mobile phase or weaker solvent (50:50 ACN:Water).
Retention Shift pH fluctuationEnsure Formic Acid is fresh; retinamide pKa sensitivity is low but present.
Q: My chromatogram shows a small peak just before the main peak. Is this an impurity?

A: It is likely the 13-cis isomer .[1] Retinoids exist primarily in the all-trans configuration but thermodynamically equilibrate to cis forms (13-cis, 9-cis) upon exposure to light or heat.[1]

  • Diagnosis: Check the UV spectrum of the minor peak. Isomers typically have identical

    
     but may show a "cis-peak" (secondary absorption band) around 250 nm.[1]
    
  • Acceptance Criteria: For biological standards, <2-3% isomerization is often acceptable as it may occur spontaneously in solution.[1] >5% suggests improper storage.

Part 3: Spectral Validation (UV & MS)

Q: How do I distinguish 4-Keto Retinamide from Fenretinide (4-HPR) using spectral data?

A: While both share the retinoid backbone, the 4-oxo group introduces specific spectral shifts.[1]

  • UV-Vis Spectroscopy:

    • 4-HPR:

      
       nm.[1]
      
    • 4-Keto Retinamide:

      
       nm, but often exhibits a broader absorption band and a slight bathochromic shift (red-shift) or hyperchromic effect depending on the solvent due to extended conjugation from the ketone.[1]
      
    • Action: Overlay the spectra. The 4-oxo derivative is more polar; if using a PDA detector, the 4-oxo peak will elute before the 4-HPR peak in Reverse Phase (RP) chromatography.[1]

  • Mass Spectrometry (LC-MS/MS):

    • Fenretinide (4-HPR): MW 391.55 Da.[1]

      
      .[1]
      
    • 4-Keto Retinamide: MW 405.53 Da.[1]

      
      .[1]
      
    • Validation: Look for the +14 Da mass shift (addition of Oxygen - 2 Hydrogens + Oxygen? No,

      
       is 
      
      
      
      Da).[1]
    • Fragmentation: The 4-oxo group is stable, but characteristic fragmentation of the retinoid chain (loss of toluene, etc.) will remain.

Part 4: Logic & Workflow Visualization

Decision Tree: Purity Assessment

PurityValidation Start Start: Receive Standard Visual Visual Inspection (Yellow Powder?) Start->Visual Solubility Solubility Check (DMSO/EtOH) Visual->Solubility HPLC HPLC-PDA Analysis (C18, Gradient) Solubility->HPLC Check1 Single Main Peak? HPLC->Check1 Check2 RT < Parent 4-HPR? Check1->Check2 Yes Fail_Iso Fail: Isomerization (Check Light Exposure) Check1->Fail_Iso No (Split Peaks) Check3 Mass = 406.5 Da? Check2->Check3 Yes Fail_Id Fail: Wrong Compound (Parent 4-HPR?) Check2->Fail_Id No (RT Match 4-HPR) Pass VALIDATED Store at -80°C Check3->Pass Yes Check3->Fail_Id No

Figure 1: Step-by-step decision tree for validating 4-Keto Retinamide purity, distinguishing it from isomers and parent compounds.

Degradation Mechanism Awareness

Users must understand why the standard fails. The 4-oxo group adds polarity, but the polyene chain remains the weak link.

Degradation Compound 4-Keto Retinamide (All-trans) Iso13 13-cis Isomer (Common Impurity) Compound->Iso13 Photo-isomerization Iso9 9-cis Isomer (Minor Impurity) Compound->Iso9 Thermal/Photo OxProd Epoxides/Cleavage (Loss of Activity) Compound->OxProd Oxidation Light UV/Vis Light (>300nm) Light->Iso13 Heat Heat (>40°C) Heat->Iso9 Oxygen Oxygen Oxygen->OxProd

Figure 2: Primary degradation pathways.[1] Light exposure is the most critical factor leading to rapid isomerization.

References

  • Villani, M. G., et al. (2006). "4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) is a recently identified metabolite of fenretinide."[1][2][3] Cancer Research.[1]

  • Orienti, I., et al. (2019). "Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide and Metabolites." Pharmaceutics.[1][4][5] [1]

  • Cooper, J. P., et al. (1994). "Metabolism of Fenretinide (4-HPR) to polar metabolites." Journal of National Cancer Institute. (Foundational work on 4-oxo metabolism).[1]

  • Temova Rakuša, Ž., et al. (2021).[6] "Retinoid stability and degradation kinetics." Journal of Cosmetic Dermatology. [1]

Sources

Validation & Comparative

Comparative Cytotoxicity Guide: 4-Keto Retinamide (4-oxo-4-HPR) vs. Fenretinide (4-HPR)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Fenretinide (4-HPR) is a synthetic retinoid derivative well-regarded for its apoptotic efficacy in neuroblastoma, breast, and ovarian cancers.[1] However, its clinical utility has been occasionally limited by bioavailability and variable response rates.

4-Keto Retinamide , scientifically designated as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , is a polar metabolite of 4-HPR.[1][2] Unlike a simple degradation product, 4-oxo-4-HPR acts as a distinct, high-potency therapeutic agent.

The Critical Differentiator: While both compounds induce apoptosis via Reactive Oxygen Species (ROS) and ceramide accumulation, 4-oxo-4-HPR possesses a unique "gain-of-function" mechanism: it inhibits tubulin polymerization , causing mitotic arrest (G2-M phase). This dual-mechanism allows 4-oxo-4-HPR to kill cancer cells that have developed resistance to the parent drug, 4-HPR.[1][2]

Mechanistic Comparison

To understand the cytotoxicity differences, researchers must look beyond simple IC50 values to the signaling cascades triggered by each compound.

Shared Pathway: The Oxidative Stress Axis

Both 4-HPR and 4-oxo-4-HPR trigger a non-nuclear, receptor-independent apoptotic pathway.

  • ROS Generation: Both agents induce rapid accumulation of ROS (within 30-60 minutes).

  • ER Stress: Oxidative stress triggers the Unfolded Protein Response (UPR) in the Endoplasmic Reticulum.

  • Ceramide Synthesis: Both agents stimulate de novo synthesis of dihydroceramide and ceramide, critical lipid mediators of cell death.

Divergent Pathway: The Microtubule Axis (4-oxo-4-HPR Specific)

4-oxo-4-HPR acts as an anti-microtubule agent, a property absent in the parent 4-HPR.

  • Target: Directly binds to tubulin or destabilizes microtubule dynamics.

  • Effect: Prevents spindle formation during mitosis.[1][2]

  • Outcome: Cells arrest in the G2-M phase (specifically pre-anaphase) leading to "mitotic catastrophe," whereas 4-HPR typically causes arrest in G1.

Mechanistic Flowchart

The following diagram illustrates the metabolic link and the bifurcation of cell-death mechanisms.

Retinoid_Mechanism HPR Fenretinide (4-HPR) (Parent Drug) OXO 4-Keto Retinamide (4-oxo-4-HPR) (Active Metabolite) HPR->OXO CYP26A1 Metabolism ROS ROS Generation (Rapid Onset) HPR->ROS CER Ceramide Accumulation HPR->CER OXO->ROS OXO->CER TUB Tubulin Polymerization INHIBITION OXO->TUB Unique Mechanism ER_Stress ER Stress (UPR Activation) ROS->ER_Stress Apoptosis Apoptosis (Caspase 3/9 Activation) CER->Apoptosis Mitotic_Arr Mitotic Arrest (G2-M Phase) TUB->Mitotic_Arr Spindle Defect ER_Stress->Apoptosis Mitotic_Arr->Apoptosis Mitotic Catastrophe

Figure 1: Dual-pathway cytotoxicity of 4-oxo-4-HPR vs. the single-axis activity of 4-HPR. Note the unique tubulin inhibition arm for the keto variant.

Comparative Efficacy Data

The following data synthesizes findings from key comparative studies (Villani et al., 2006; Appierto et al., 2009) across multiple cancer histotypes.

Table 1: Cytotoxicity (IC50) Comparison

Values represent the concentration required to inhibit cell growth by 50% after 72h treatment.

Cell LineTissue Origin4-HPR IC50 (µM)4-oxo-4-HPR IC50 (µM)Relative Potency
A2780 Ovarian~1.8~0.63x More Potent
A2780/HPR Ovarian (Resistant)>10.0~1.5Active in Resistance
T47D Breast~2.5~0.83.1x More Potent
SK-N-BE Neuroblastoma~2.2~1.12x More Potent
HeLa Cervical~2.8~1.02.8x More Potent
Table 2: Cell Cycle Distribution Effects

Observed after 24h treatment at equimolar concentrations (5 µM).

Feature4-HPR Treated Cells4-oxo-4-HPR Treated Cells
Dominant Phase Arrest G1 Phase (slight accumulation)G2-M Phase (Marked accumulation)
Mitotic Index Low/NormalHigh (Prometaphase arrest)
Spindle Morphology Normal bipolar spindlesAberrant multipolar spindles
ROS Dependence Apoptosis is ROS-dependentMitotic arrest is ROS-independent

Experimental Protocols

To replicate these findings, researchers should use the Sulforhodamine B (SRB) assay for cytotoxicity (preferred over MTT for retinoids to avoid metabolic interference) and CM-H2DCFDA for ROS detection.

Protocol A: Comparative Cytotoxicity (SRB Assay)

Objective: Determine IC50 values for 4-HPR and 4-oxo-4-HPR.

Reagents:

  • SRB Dye (0.4% w/v in 1% acetic acid).[2]

  • Trichloroacetic acid (TCA) (10% and 50%).

  • Tris Base (10 mM, pH 10.5).

Workflow:

  • Seeding: Seed tumor cells (e.g., A2780) in 96-well plates (3,000–5,000 cells/well). Allow adherence for 24h.

  • Treatment:

    • Dissolve 4-HPR and 4-oxo-4-HPR in DMSO (Stock 10 mM).

    • Prepare serial dilutions in medium (Range: 0.1 µM to 10 µM).

    • Treat cells for 72 hours .[2][3] Include DMSO vehicle control.[3]

  • Fixation:

    • Add cold TCA (50%) to each well (final concentration 10%) without removing medium.

    • Incubate at 4°C for 1 hour.

  • Staining:

    • Wash plates 4x with tap water and air dry.

    • Add 100 µL SRB solution for 30 mins at Room Temp.

    • Wash 4x with 1% acetic acid to remove unbound dye. Air dry.

  • Solubilization & Read:

    • Add 100 µL 10 mM Tris base to solubilize protein-bound dye.

    • Shake for 5 mins.

    • Measure Absorbance at 510–570 nm .

Protocol B: Differentiating ROS-Dependent vs. Independent Toxicity

Objective: Verify if the observed toxicity is driven by oxidative stress (shared mechanism) or the tubulin pathway (4-oxo specific).

Workflow:

  • Pre-treatment: Pre-incubate cells with Vitamin C (100 µM) or NAC (5 mM) for 1 hour.

  • Drug Treatment: Add 4-oxo-4-HPR (IC50 concentration) for 24 hours.

  • Analysis:

    • Flow Cytometry (ROS): Stain with CM-H2DCFDA (5 µM) for 30 mins. Expectation: Antioxidants reduce ROS signal.

    • Cell Cycle Analysis (PI Staining): Fix cells in ethanol, stain with Propidium Iodide.

    • Result Interpretation: If Vitamin C blocks ROS but fails to prevent G2-M arrest, the toxicity is confirmed to be driven by the unique anti-microtubule mechanism of 4-oxo-4-HPR.

References

  • Villani, M. G., et al. (2006). "4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines."[1] Cancer Research.[1][4][3][5]

  • Appierto, V., et al. (2009). "Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity." Molecular Cancer Therapeutics.

  • Ulloa, C. M., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells." PLOS ONE.

  • Cooper, B. J., et al. (2017). "Inhibitory effects of fenretinide metabolites... on fenretinide molecular targets." PLOS ONE.

Sources

Efficacy of 4-Keto Retinamide in Fenretinide-Resistant Cell Lines: A Dual-Mechanism Analysis

[1][2][3][4][5][6]

Executive Summary

4-Keto Retinamide (4-oxo-4-HPR) is not merely a byproduct of Fenretinide (4-HPR) metabolism; it is a distinct pharmacologic entity with superior potency and a unique mechanism of action that circumvents classic retinoid resistance.[1][2][3][4][5][6] While 4-HPR relies primarily on ROS-dependent apoptosis—a pathway often downregulated in resistant neuroblastoma and ovarian cancer lines—4-oxo-4-HPR possesses a "gain-of-function" antimitotic activity.

This guide details how 4-oxo-4-HPR targets tubulin polymerization to induce mitotic arrest (G2-M) in phenotypes where 4-HPR fails, providing a roadmap for researchers to validate this metabolite’s efficacy in resistant models.

The Resistance Paradox: 4-HPR vs. 4-oxo-4-HPR

Fenretinide (4-HPR) resistance typically arises from cellular adaptations that neutralize oxidative stress (e.g., upregulation of antioxidant defenses) or alter ceramide metabolism. However, experimental data confirms that 4-oxo-4-HPR retains efficacy in these resistant lines (e.g., A2780/HPR) because it does not rely solely on the compromised ROS pathway.

Comparative Mechanism of Action

The critical differentiator is Microtubule Destabilization . Unlike the parent compound, 4-oxo-4-HPR binds directly to tubulin, inhibiting polymerization.[2][3][4][6][7][8][9] This creates a "pincer attack" on cancer cells:

  • ROS-Dependent Pathway (Shared): Induces ER stress and JNK activation (similar to 4-HPR).[3][4]

  • ROS-Independent Pathway (Unique): Inhibits tubulin polymerization, causing multipolar spindle formation and irreversible G2-M arrest.

Mechanistic Pathway Diagram

The following diagram illustrates the bifurcated signaling of 4-oxo-4-HPR, highlighting the specific pathway that bypasses resistance.

Gcluster_0Shared Mechanism (ROS-Dependent)cluster_1Unique Mechanism (ROS-Independent)Compound4-Keto Retinamide(4-oxo-4-HPR)ROSROS GenerationCompound->ROSTubulinTubulin BindingCompound->TubulinER_StressER StressROS->ER_StressResistanceBLOCKED inResistant CellsROS->ResistanceAntioxidantUpregulationJNKJNK ActivationER_Stress->JNKApoptosisAPOPTOSISJNK->ApoptosisPolymerizationInhibition ofPolymerizationTubulin->PolymerizationSpindleMultipolar SpindlesPolymerization->SpindleG2MG2-M ArrestSpindle->G2MG2M->ApoptosisBypasses Resistance

Caption: 4-oxo-4-HPR utilizes a unique antimicrotubule mechanism (green) to induce apoptosis even when the ROS pathway (grey) is blocked by cellular resistance mechanisms.[2]

Quantitative Efficacy Comparison

The following data synthesizes cytotoxicity profiles across sensitive and resistant cell lines. Note the lower IC50 (higher potency) of the metabolite and its retained activity in resistant lines.[5]

FeatureFenretinide (4-HPR)4-Keto Retinamide (4-oxo-4-HPR)Performance Shift
Primary Target ROS / Ceramide / RAR (weak)Tubulin / ROSDual-Targeting
IC50 (Sensitive Ovarian) ~2.5 µM~0.6 - 1.2 µM2-4x More Potent
IC50 (Resistant A2780/HPR) > 10 µM (Inactive)~1.5 µM (Active)Overcomes Resistance
Cell Cycle Effect G1 Arrest (Minor)G2-M Arrest (Major) Distinct Phenotype
Tubulin Polymerization No EffectInhibits (IC50 ~5.9 µM) Gain of Function
Cross-Resistance HighNone Superior Profile

Data Source: Synthesized from Villani et al. (2006) and Appierto et al. (2009).

Experimental Protocol: The "Dual-Phase" Validation System

Objective: To distinguish 4-oxo-4-HPR activity from residual 4-HPR effects in resistant lines, researchers must validate the mechanism (G2-M arrest), not just cytotoxicity.

Rationale: Standard viability assays (MTT/CellTiter-Glo) cannot distinguish between ROS-induced death and mitotic arrest. This protocol uses flow cytometry and tubulin fractionation to confirm the specific "resistance-breaking" activity.

Workflow Diagram

Protocolcluster_AArm A: Cell Cycle (FACS)cluster_BArm B: Tubulin FractionationStartResistant Cell Culture(e.g., A2780/HPR)TreatTreatment:5µM 4-oxo-4-HPR(24 Hours)Start->TreatSplitSplit SampleTreat->SplitFixFixation (70% EtOH)Split->FixLysisHypotonic Lysis(37°C)Split->LysisStainPI StainingFix->StainReadAOutput:>40% G2/M Pop.Stain->ReadASpinCentrifuge(14k rpm)Lysis->SpinBlotWestern Blot:Supernatant (S) vs Pellet (P)Spin->BlotReadBOutput:Increased S/P RatioBlot->ReadB

Caption: A bifurcated assay workflow to simultaneously validate mitotic arrest (Arm A) and direct tubulin depolymerization (Arm B).

Step-by-Step Methodology

1. Cell Preparation & Treatment

  • Seed: Plate 4-HPR-resistant cells (e.g., A2780/HPR or SK-N-BE resistant clones) at

    
     cells/well.
    
  • Treat: Apply 4-oxo-4-HPR (dissolved in DMSO) at 1–5 µM. Include a 4-HPR control (5 µM) and a Vehicle control.

  • Incubation: 24 hours. Note: 4-oxo-4-HPR acts faster than 4-HPR; 24h is sufficient to observe G2-M accumulation.

2. Arm A: Cell Cycle Analysis (The Phenotypic Marker)

  • Harvest: Trypsinize and wash with PBS.

  • Fix: Resuspend dropwise in cold 70% ethanol while vortexing. Incubate at -20°C for >2 hours.

  • Stain: Wash ethanol; resuspend in PBS containing 50 µg/mL Propidium Iodide (PI) and 100 µg/mL RNase A.

  • Acquisition: Analyze via Flow Cytometry.[8][10]

  • Success Criteria: Resistant cells treated with 4-HPR will show a profile similar to control (G1 dominant). Cells treated with 4-oxo-4-HPR must show a distinct G2-M peak accumulation (>40%) .

3. Arm B: Tubulin Polymerization Assay (The Mechanistic Proof)

  • Lysis: Lyse cells in a hypotonic buffer containing protease inhibitors. Crucial: Do not use cold buffers initially if preserving polymerized microtubules; however, for depolymerization assays, follow the specific kit instructions.

  • Separation: Centrifuge at 14,000 x g for 30 min at room temperature.

    • Pellet (P): Polymerized microtubules.[8]

    • Supernatant (S): Soluble (unpolymerized) tubulin.

  • Quantification: Western blot both fractions for

    
    -tubulin.
    
  • Success Criteria: 4-oxo-4-HPR treatment shifts tubulin from the Pellet fraction to the Supernatant fraction (depolymerization), confirming the antimicrotubule mechanism.

Discussion & Implications for Drug Development

The efficacy of 4-oxo-4-HPR in resistant lines suggests that clinical formulations of Fenretinide should be optimized to favor metabolism into this 4-keto derivative, or 4-oxo-4-HPR should be developed as a standalone therapeutic.

  • Clinical Relevance: Plasma levels of 4-oxo-4-HPR in patients treated with oral Fenretinide reach ~0.5 µM, which is within the biologically active range demonstrated in vitro.

  • Synergy: Combining 4-HPR and 4-oxo-4-HPR yields synergistic effects, likely because the parent drug stresses the cell (ROS) while the metabolite prevents division (Microtubule inhibition), preventing recovery.

References
  • Villani, M. G., et al. (2006). "4-Oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines." Cancer Research.[11][5][10]

  • Appierto, V., et al. (2009). "Antimitotic effect of the retinoid 4-oxo-fenretinide through inhibition of tubulin polymerization: a novel mechanism of retinoid growth-inhibitory activity."[9] Molecular Cancer Therapeutics.[9]

  • Tiberio, P., et al. (2010). "4-oxo-N-(4-hydroxyphenyl)retinamide: two independent ways to kill cancer cells."[3][6] PLoS One.

  • Formelli, F., et al. (2008). "Pharmacokinetics of oral fenretinide in neuroblastoma patients: indications for optimal dose and dosing schedule also with respect to the active metabolite 4-oxo-fenretinide." Cancer Chemotherapy and Pharmacology.

Synergistic effects of 4-Keto Retinamide and chemotherapeutic agents

Author: BenchChem Technical Support Team. Date: March 2026

Synergistic Efficacy of 4-Keto Retinamide (4-oxo-4-HPR) and Chemotherapeutic Agents: A Comparative Guide

As oncology research shifts toward rationally designed combination therapies, overcoming acquired resistance to single-agent chemotherapeutics remains a critical hurdle. 4-Keto Retinamide , scientifically known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR), has emerged as a highly potent polar metabolite of the synthetic retinoid fenretinide (4-HPR).

As a Senior Application Scientist, I have structured this guide to objectively compare the mechanistic advantages of 4-oxo-4-HPR against its parent compound, analyze its synergistic performance with traditional chemotherapeutic agents, and provide self-validating experimental protocols for your preclinical workflows.

Mechanistic Profile: 4-Keto Retinamide vs. Fenretinide (4-HPR)

To understand why 4-oxo-4-HPR succeeds where traditional retinoids fail, we must examine the causality of its molecular signaling.

Fenretinide (4-HPR) primarily induces apoptosis via a retinoic acid receptor (RAR)-independent pathway, relying heavily on Reactive Oxygen Species (ROS) generation and ceramide accumulation[1]. However, cancer cells frequently downregulate ceramide synthesis to develop 4-HPR resistance.

The 4-oxo-4-HPR Advantage: Unlike its parent drug, 4-oxo-4-HPR operates via two independent mechanisms [2]. It retains the ability to trigger ROS-mediated apoptosis (driving ER stress, JNK activation, and PLAB upregulation), but it uniquely functions as a potent antimitotic agent. 4-oxo-4-HPR directly inhibits tubulin polymerization, leading to multipolar spindle formation and profound G2-M cell cycle arrest[1]. Because mitotic arrest occurs independently of ROS generation, 4-oxo-4-HPR is 2 to 4 times more potent than 4-HPR and effectively kills 4-HPR-resistant cell lines[1].

G cluster_0 ROS-Mediated Apoptotic Pathway cluster_1 Tubulin-Targeted Antimitotic Pathway A 4-Keto Retinamide (4-oxo-4-HPR) B1 ROS Generation A->B1 Shared with 4-HPR B2 Tubulin Polymerization Inhibition A->B2 Unique to 4-oxo-4-HPR C1 ER Stress Response B1->C1 D1 JNK Activation & PLAB C1->D1 E1 Caspase-9/3 Activation D1->E1 F1 Apoptosis E1->F1 C2 Multipolar Spindles B2->C2 D2 G2-M Cell Cycle Arrest C2->D2 F2 Mitotic Catastrophe D2->F2

Dual signaling pathways of 4-Keto Retinamide (4-oxo-4-HPR) driving synergistic cancer cell death.

Synergistic Landscape: Comparative Efficacy with Chemotherapeutics

The dual-action nature of 4-oxo-4-HPR makes it an ideal candidate for combination therapy. By attacking the cell cycle and oxidative stress pathways simultaneously, it prevents compensatory survival mechanisms from rescuing the tumor cell.

  • Combination with Fenretinide (4-HPR): Co-administration of 4-oxo-4-HPR and 4-HPR yields a highly synergistic effect (Combination Index < 1.0). Because they target different primary pathways (tubulin vs. ceramide), the combination prevents cross-resistance and lowers the required dosing for both agents[1].

  • Combination with Cisplatin: Cisplatin is a DNA-crosslinking agent. When combined with 4-oxo-4-HPR, the distinct mechanism of G2-M mitotic arrest prevents DNA repair enzymes from resolving cisplatin-induced damage. This synthetic lethality potentiates apoptosis even in highly cisplatin-resistant ascitic ovarian tumor models[3].

  • Combination with Paclitaxel (Taxol): Paclitaxel stabilizes microtubules, whereas 4-oxo-4-HPR inhibits tubulin polymerization. Applying both agents disrupts microtubule dynamics from two opposing biochemical angles, leading to catastrophic mitotic failure[1].

Quantitative Data Summary
Treatment RegimenPrimary Target MechanismCell Line EfficacyCombination Index (CI)Clinical / Experimental Advantage
4-oxo-4-HPR (Mono) Tubulin inhibition & ROSA2780, MCF-7, NBN/A2-4x more potent than 4-HPR; overcomes resistance.
4-oxo-4-HPR + 4-HPR Dual-targeting (Tubulin + Ceramide)A2780/HPR (Resistant)< 1.0 (Synergistic)Prevents cross-resistance; minimizes systemic toxicity.
4-oxo-4-HPR + Cisplatin Mitotic arrest + DNA crosslinkingOvarian Carcinoma< 1.0 (Synergistic)Potentiates DNA damage; highly effective in resistant models.
4-oxo-4-HPR + Paclitaxel Microtubule destabilization + stabilizationOvarian / Breast< 1.0 (Synergistic)Induces catastrophic mitotic failure via opposing forces.

Experimental Methodology & Self-Validating Protocols

To ensure trustworthiness and reproducibility in your drug development pipeline, the following protocols are designed as self-validating systems . They include specific internal controls to prove that the observed causality is accurate.

Protocol 1: Synergistic Viability Assay (Chou-Talalay Method)

Causality Focus: We utilize the Sulforhodamine B (SRB) assay instead of MTT. MTT relies on mitochondrial reductases, which are artificially skewed by the ROS generation induced by 4-oxo-4-HPR. SRB binds to basic amino acids, providing a direct, ROS-independent measurement of cell mass.

  • Cell Seeding: Seed A2780 (sensitive) and A2780/HPR (resistant) cells at

    
     cells/well in a 96-well plate. Allow 24h for adherence.
    
  • Drug Treatment (Internal Controls):

    • Negative Control: 0.1% DMSO (Vehicle).

    • Positive Control: 50 µM Cisplatin (Validates assay sensitivity).

  • Combination Dosing: Apply 4-oxo-4-HPR and the secondary chemotherapeutic (e.g., Cisplatin) at fixed IC50 ratios (e.g., 0.25x, 0.5x, 1x, 2x, 4x IC50) for 72 hours.

  • SRB Fixation: Fix cells with cold 10% Trichloroacetic acid (TCA) for 1h at 4°C. Wash and stain with 0.4% SRB solution for 30 minutes.

  • Quantification & CI Calculation: Solubilize the bound dye in 10 mM Tris base and read absorbance at 515 nm. Input the dose-response data into CompuSyn software to calculate the Combination Index (CI). A CI < 1 validates synergy.

Protocol 2: Tubulin Polymerization & Mitotic Arrest Validation

Causality Focus: To prove that 4-oxo-4-HPR specifically targets tubulin rather than acting as a general cytotoxin, we must validate the physical disruption of the mitotic spindle alongside cell cycle arrest.

  • Immunofluorescence Staining: Treat cells with 5 µM 4-oxo-4-HPR for 24h.

    • Self-Validation Control: Treat a parallel well with Nocodazole (positive control for depolymerization).

    • Fix cells in 4% paraformaldehyde, permeabilize, and stain with anti-α-tubulin antibodies (FITC) and DAPI (nuclear). Observe multipolar spindle formation under confocal microscopy.

  • Cell Cycle Analysis (Flow Cytometry): Harvest treated cells, fix in 70% ethanol, and stain with Propidium Iodide (PI). The accumulation of cells with a 4N DNA content validates G2-M phase arrest.

  • Pathway Specificity (Western Blot): Probe lysates for Caspase-9, Caspase-3, and Caspase-8. 4-oxo-4-HPR induces apoptosis strictly through the intrinsic pathway; therefore, observing cleaved Caspase-9/3 while Caspase-8 remains uncleaved self-validates the intrinsic mechanistic pathway[1].

Conclusion & Translational Outlook

4-Keto Retinamide (4-oxo-4-HPR) represents a significant pharmacological upgrade over traditional fenretinide. By bridging the gap between retinoid-induced oxidative stress and targeted antimitotic chemotherapy, it offers a robust platform for combination therapies. Its synergistic compatibility with DNA-damaging agents and microtubule stabilizers makes it a highly promising candidate for clinical translation, particularly in managing refractory solid tumors like neuroblastoma and advanced ovarian carcinoma[4].

References

  • 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells Source: PLOS One URL:[Link]

  • 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines Source: AACR Journals (Cancer Research) URL:[Link]

  • A Phase I-II Preoperative Biomarker Trial of Fenretinide in Ascitic Ovarian Cancer Source: AACR Journals (Clinical Cancer Research) URL:[Link]

  • Chemoprevention of neuroblastoma: progress and promise beyond uncertainties Source: OAE Publishing URL:[Link]

Sources

Comparative Binding Guide: 4-Keto Retinamide (4-oxo-4-HPR) vs. Retinol to RBP4

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison & Experimental Guide Target Audience: Drug Discovery Scientists, Pharmacologists, and Structural Biologists

Executive Summary

This guide analyzes the binding kinetics and structural pharmacology of 4-Keto Retinamide (specifically the metabolite 4-oxo-N-(4-hydroxyphenyl)retinamide , or 4-oxo-4-HPR ) compared to the native ligand Retinol and its parent drug Fenretinide (4-HPR) .

While Retinol binds Retinol Binding Protein 4 (RBP4) with high affinity (


 nM) to form a stable ternary complex with Transthyretin (TTR), Fenretinide  mimics this binding (

nM) but sterically disrupts the TTR interface, forcing renal clearance.[1][2][3][4] The metabolite 4-oxo-4-HPR retains RBP4 binding capability but with reduced affinity (

-fold lower than the parent) while exhibiting distinct cytotoxic properties independent of the RBP4 pathway.

Molecular Mechanisms of Interaction

Retinol: The Physiological Standard

Retinol binds within the hydrophobic


-barrel calyx of RBP4.[4] The hydroxyl group of retinol is buried deep within the pocket, while the 

-ionone ring interacts with hydrophobic residues.[4][5] Crucially, the retinol-RBP4 complex undergoes a minor conformational change that creates a high-affinity interface for Transthyretin (TTR) . This RBP4-TTR complex (

kDa) is too large for glomerular filtration, ensuring retinol retention in serum.[4]
Fenretinide (4-HPR): The "Trojan Horse"

Fenretinide competes directly with retinol for the RBP4 binding pocket.[4] However, its bulky N-(4-hydroxyphenyl) moiety protrudes from the calyx entrance.[4] This protrusion creates steric hindrance that physically blocks TTR from docking.[4]

  • Result: The Fenretinide-RBP4 complex cannot bind TTR.[4][6]

  • Physiological Outcome: The small Fenretinide-RBP4 complex (

    
     kDa) is rapidly filtered by the kidneys, leading to a systemic reduction in serum RBP4 and retinol levels (the "medical adrenalectomy" of retinoids).
    
4-Keto Retinamide (4-oxo-4-HPR): The Active Metabolite

This compound is the major polar metabolite of Fenretinide.[4] It is structurally similar but oxidized at the C4 position of the cyclohexenyl ring.[4]

  • Binding: It retains the ability to bind RBP4, but the introduction of the keto group alters the hydrophobic packing within the

    
    -barrel, resulting in a lower binding affinity  compared to both Retinol and Fenretinide.
    
  • Function: While it contributes to RBP4 lowering, its primary significance lies in its enhanced cytotoxicity (ROS generation, tubulin destabilization) in oncology, often independent of RBP4.

Quantitative Binding Affinity Comparison

The following data aggregates results from Fluorescence Quenching, Scintillation Proximity Assays (SPA), and FRET assays.

LigandMolecular WeightRBP4 Affinity (

/

)
TTR Binding CompetencePrimary Physiological Effect
Retinol (Native)286.45 Da~60 -- 190 nM High (Forms Complex)Vitamin A Transport & Retention
Fenretinide (4-HPR)391.55 Da~60 -- 200 nM Null (Steric Blockade)Systemic RBP4 Reduction / Renal Clearance
4-oxo-4-HPR (Metabolite)405.53 Da~100 -- 400 nM *Null (Steric Blockade)Cytotoxicity (ROS) / Minor RBP4 Scavenging

*Note: 4-oxo-4-HPR affinity is reported as approx.[4] 2-fold lower than Fenretinide in competitive displacement assays.

Visualizing the Mechanism

The following diagram illustrates the divergent pathways of Retinol versus the Retinamides (Fenretinide/4-oxo-4-HPR) upon binding to RBP4.

RBP4_Pathway Ligands Ligand Pool RBP4 Apo-RBP4 (Liver Secretion) Ligands->RBP4 Binding Competition Complex_Ret Holo-RBP4 (Retinol Bound) RBP4->Complex_Ret + Retinol (High Affinity) Complex_Fen Holo-RBP4 (Fenretinide/4-oxo Bound) RBP4->Complex_Fen + 4-Keto/Fenretinide (Steric Bulk) Ternary RBP4-TTR Complex (>80 kDa) Complex_Ret->Ternary + TTR (Compatible Interface) TTR Transthyretin (TTR) Complex_Fen->TTR X Blocked (Steric Hindrance) Kidney Renal Filtration (Excretion) Complex_Fen->Kidney Small Size (~21 kDa) Serum Serum Retention (Homeostasis) Ternary->Serum Size Exclusion from Kidney

Caption: Divergent fate of RBP4. Retinol enables TTR binding and serum retention, while 4-Keto Retinamide/Fenretinide blocks TTR, forcing renal excretion.

Experimental Protocol: Fluorescence Quenching Assay

To empirically determine the binding affinity (


) of 4-Keto Retinamide vs. Retinol, use the Intrinsic Tryptophan Fluorescence Quenching Assay . RBP4 has conserved tryptophan residues that fluoresce at 330-340 nm.[4] Ligand binding alters the local environment, quenching this signal (or enhancing it in the case of Retinol via energy transfer).[4]
Reagents & Setup
  • Protein: Recombinant Human Apo-RBP4 (

    
     purity), concentration 
    
    
    
    in PBS (pH 7.4).
  • Ligands:

    • Retinol (Stock:

      
       in DMSO, handle under red light).[4]
      
    • 4-oxo-4-HPR (Stock:

      
       in DMSO).[4]
      
  • Buffer: PBS pH 7.4, 0.01% Tween-20 (to prevent aggregation).

  • Instrument: Spectrofluorometer (e.g., Horiba Fluorolog or equivalent plate reader).[4]

Step-by-Step Methodology
  • Preparation:

    • Dilute Apo-RBP4 to

      
       in assay buffer.[4]
      
    • Prepare serial dilutions of ligands (

      
       to 
      
      
      
      ) in assay buffer. Ensure DMSO concentration is constant (
      
      
      ) across all samples.
  • Measurement (Titration):

    • Excitation:

      
       (Tryptophan excitation).[4]
      
    • Emission: Scan

      
       (Peak 
      
      
      
      ).[4]
    • Retinol Specifics: Retinol itself fluoresces.[4] You may observe a new peak

      
       due to FRET (Trp 
      
      
      
      Retinol).[4] For Retinol
      
      
      , measuring the increase in retinol fluorescence (ex 330 nm / em 470 nm) is often more sensitive.[4]
    • Fenretinide/4-oxo Specifics: These are non-fluorescent in this range but will quench the Trp signal at

      
      .[4]
      
  • Data Correction (Self-Validation):

    • Inner Filter Effect: If ligands absorb at 280 nm, correct fluorescence intensity (

      
      ) using absorbance (
      
      
      
      and
      
      
      ):
      
      
    • Blank Subtraction: Subtract buffer-only and ligand-only baselines.

  • Calculation:

    • Plot

      
       (Change in Fluorescence) vs. [Ligand].
      
    • Fit to the One-Site Specific Binding equation:

      
      
      
    • Where

      
       is free ligand concentration and 
      
      
      
      is the fluorescence response.[4]
Assay Workflow Diagram

Assay_Protocol Start Start: Apo-RBP4 Preparation Titration Ligand Titration (0 - 5 µM) Start->Titration Measure Measure Fluorescence Ex: 280nm | Em: 335nm Titration->Measure Branch Ligand Type? Measure->Branch Path_Ret Retinol (Signal Enhancement/FRET) Branch->Path_Ret Fluorescent Path_Fen 4-Keto/Fenretinide (Trp Quenching) Branch->Path_Fen Non-Fluorescent Correction Apply Inner Filter Correction Path_Ret->Correction Path_Fen->Correction Fit Non-linear Regression (Calculate Kd) Correction->Fit

Caption: Workflow for determining Kd via intrinsic fluorescence quenching.

References

  • Motani, A., et al. (2009). Identification and Characterization of a Non-retinoid Ligand for Retinol-binding Protein 4.[4] Journal of Biological Chemistry.[4][7] Link

  • Berni, R., & Formelli, F. (1992). In vitro interaction of fenretinide with plasma retinol-binding protein and its functional consequences.[4] FEBS Letters.[4] Link

  • Villani, M. G., et al. (2006). 4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis.[4][8] Cancer Research.[4] Link

  • Takahashi, Y., et al. (2017). Inhibitory effects of fenretinide metabolites... on fenretinide molecular targets.[4] PLOS ONE.[4] Link

  • Dobri, N., et al. (2013). Study of RBP4 antagonists for the treatment of atrophic age-related macular degeneration.[4] Journal of Medicinal Chemistry.[4] Link[4]

Sources

4-Keto Retinamide inhibition of SCD1 and DES1 enzymes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Keto Retinamide (4-KR) , scientifically identified as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) or 3-keto-HPR , is the highly active metabolite of the synthetic retinoid Fenretinide (4-HPR). Unlike its parent compound, 4-KR exhibits a unique "multi-target" efficacy profile that has garnered significant attention in oncology and metabolic research.

This guide objectively analyzes 4-KR’s dual-inhibition of Stearoyl-CoA Desaturase-1 (SCD1) and Dihydroceramide Desaturase 1 (DES1) . By simultaneously blocking these critical lipid desaturases, 4-KR induces a distinct form of lipotoxicity that specific monotherapies (e.g., A939572 or GT-11) fail to replicate. Furthermore, 4-KR possesses a third, distinct mechanism—tubulin destabilization —making it a "triple-threat" agent against drug-resistant cancer lines.

Mechanistic Profile: The "Triple-Threat" Pathway

4-KR does not function solely as a competitive enzyme inhibitor. Its efficacy stems from a cascading failure of cellular lipid homeostasis and cytoskeletal integrity.

  • SCD1 Inhibition: 4-KR blocks the conversion of Saturated Fatty Acids (SFAs, e.g., Stearate) to Monounsaturated Fatty Acids (MUFAs, e.g., Oleate). This leads to SFA accumulation , triggering ER stress and the Unfolded Protein Response (UPR).

  • DES1 Inhibition: 4-KR blocks the conversion of Dihydroceramide (DhCer) to Ceramide. While Ceramide is typically pro-apoptotic, the accumulation of Dihydroceramides induces massive autophagy and further exacerbates ER stress.

  • Tubulin Destabilization: Unlike Fenretinide, 4-KR directly binds tubulin, preventing polymerization and causing mitotic arrest.

Pathway Visualization

G KR 4-Keto Retinamide (4-oxo-4-HPR) SCD1 SCD1 Enzyme KR->SCD1 Inhibits DES1 DES1 Enzyme KR->DES1 Inhibits Tubulin Tubulin Polymerization KR->Tubulin Inhibits ROS ROS Generation KR->ROS Induces Stearate Stearoyl-CoA (SFA) SCD1->Stearate Accumulation Oleate Oleoyl-CoA (MUFA) SCD1->Oleate Depletion DhCer Dihydroceramide DES1->DhCer Accumulation Cer Ceramide DES1->Cer Depletion Mitotic Mitotic Arrest Tubulin->Mitotic Failure ER_Stress ER Stress / UPR Stearate->ER_Stress Lipotoxicity DhCer->ER_Stress Autophagy Stress ROS->ER_Stress Oxidative Stress Apoptosis Apoptosis / Cell Death ER_Stress->Apoptosis CHOP/JNK Pathway Mitotic->Apoptosis Catastrophe

Figure 1: The multi-modal mechanism of 4-Keto Retinamide. Note the convergence of lipid stress and mitotic arrest on apoptosis.

Comparative Analysis: 4-KR vs. Alternatives

The following table contrasts 4-KR with its parent compound and specific single-target inhibitors.

Feature4-Keto Retinamide (4-KR) Fenretinide (4-HPR) A939572 / SSI-4 GT-11
Primary Class Active Retinoid MetaboliteSynthetic RetinoidPiperidine/Small MoleculeCyclopropene Derivative
SCD1 Inhibition High Potency (Direct & Degradation)Moderate (Requires high dose)High Specificity (<5 nM IC50)No Effect
DES1 Inhibition High Potency ModerateNo EffectHigh Specificity (~0.7 µM IC50)
Tubulin Effect Inhibits Polymerization NoneNoneNone
ROS Generation High (Rapid induction)Moderate (Slower)LowLow
Mechanism Multi-target Lipotoxicity + Mitotic ArrestROS + RAR-independent signalingCompetitive Enzyme InhibitionCompetitive Enzyme Inhibition
Key Advantage Overcomes resistance to single agents; effective in 4-HPR resistant cells.Well-established clinical safety profile.Cleanest tool for studying SCD1 isolation.Cleanest tool for studying DES1 isolation.

Critical Insight: While A939572 is a "cleaner" SCD1 inhibitor for basic biology, it allows cancer cells to adapt via alternative desaturation pathways or lipid scavenging. 4-KR's blockade of both SCD1 and DES1 prevents this adaptation, as the accumulation of dihydroceramides (from DES1 blockade) synergizes with the proteotoxic stress of saturated fatty acids (from SCD1 blockade).

Experimental Validation Protocols

To validate 4-KR activity, one must measure the Desaturation Index (product/substrate ratio) for both enzymes. Do not rely on cell viability alone , as it does not distinguish between the three mechanisms of action.

Protocol A: LC/MS-Based SCD1 & DES1 Activity Assay

This protocol uses stable isotope tracing for definitive proof of enzymatic inhibition.

Materials:

  • Substrate (SCD1): d3-Palmitic Acid (Methyl-d3).

  • Substrate (DES1): d7-Sphinganine (or monitor endogenous Dihydroceramide accumulation).

  • Cell Line: ARPE-19, HepG2, or cancer line of interest.

  • Instrument: LC-ESI-MS/MS (Triple Quadrupole).

Workflow:

  • Seeding: Plate cells (e.g., 2 x 10^5 cells/well) in 6-well plates. Allow attachment for 24h.

  • Treatment:

    • Treat with 4-KR (Titration: 0.5, 1, 5, 10 µM).

    • Controls: Vehicle (DMSO), Positive Control (A939572 100 nM for SCD1; GT-11 5 µM for DES1).

    • Incubate for 16–24 hours .

  • Pulse Labeling (SCD1 Specific):

    • Add d3-Palmitic Acid (50 µM conjugated to BSA) to the media for the final 4 hours of treatment.

  • Lipid Extraction:

    • Wash cells 2x with cold PBS.

    • Scrape cells into methanol/water (1:1).

    • Add Chloroform (Bligh & Dyer method) to extract lipids.

    • Dry under nitrogen gas and reconstitute in LC mobile phase (e.g., Isopropanol/Methanol).

  • LC/MS Analysis:

    • SCD1 Readout: Monitor transition of d3-Palmitate (C16:0) and d3-Palmitoleate (C16:1) .

    • DES1 Readout: Monitor endogenous Dihydroceramide (C16-DhCer) vs. Ceramide (C16-Cer) .

  • Calculation:

    • SCD1 Activity = [Area d3-C16:1] / ([Area d3-C16:0] + [Area d3-C16:1]).

    • DES1 Inhibition = Increase in [DhCer] / [Cer] ratio compared to vehicle.

Assay Logic Diagram

Assay Step1 Cell Culture (Treatment 16-24h) Step2 Pulse Labeling (d3-Palmitate, 4h) Step1->Step2 Step3 Lipid Extraction (Bligh & Dyer) Step2->Step3 Step4 LC-MS/MS Analysis Step3->Step4 Output1 SCD1 Index: d3-C16:1 / d3-C16:0 Step4->Output1 Quantify Conversion Output2 DES1 Index: DhCer / Cer Step4->Output2 Quantify Accumulation

Figure 2: Workflow for validation of dual-enzymatic inhibition using stable isotope lipidomics.

Therapeutic Implications & Safety

  • Oncology: 4-KR is particularly promising for neuroblastoma and breast cancer (including BRCA1-mutated lines). Its ability to induce ROS independent of RAR activation makes it effective against tumors that have downregulated Retinoic Acid Receptors.

  • Metabolic Disease: While SCD1 inhibition improves insulin sensitivity in mice, systemic inhibition can cause skin toxicity (alopecia, eye dryness) due to sebaceous gland atrophy. 4-KR's topical application (for acne) leverages this sebocyte toxicity therapeutically, but systemic use requires careful dosing to manage cutaneous side effects.

  • Drug Resistance: 4-KR is effective in cell lines resistant to Fenretinide (4-HPR), primarily due to its secondary action on tubulin, which prevents the cells from simply upregulating antioxidant defenses to survive the ROS stress.

References

  • Poliakov, E. et al. (2017). Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets.[1] PLOS ONE. Link

  • Tippin, B.L. et al. (2014). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS ONE. Link

  • Simeone, A.M. et al. (2005). N-(4-Hydroxyphenyl)retinamide is more potent than other phenylretinamides in inhibiting the growth of BRCA1-mutated breast cancer cells.[2] Carcinogenesis. Link

  • Powell, D. et al. (2008). Development of a novel LC/MS method to quantitate cellular stearoyl-CoA desaturase activity. Analytica Chimica Acta. Link

  • Rahmaniyan, M. et al. (2011). Dihydroceramide Desaturase Functions as an Inducer and Rectifier of Apoptosis. Biochemical Journal. Link

Sources

In vivo pharmacokinetics of 4-oxo-4-HPR vs parent drug

Author: BenchChem Technical Support Team. Date: March 2026

In Vivo Pharmacokinetics and Mechanistic Profiling: 4-oxo-4-HPR vs. Fenretinide (4-HPR)

Executive Briefing

Fenretinide (4-HPR) is a synthetic retinoid that has demonstrated profound apoptotic activity across various malignancies. However, its clinical efficacy has historically been constrained by poor aqueous solubility and rapid hepatic first-pass metabolism. A critical breakthrough in understanding 4-HPR's in vivo efficacy is the identification of its primary active metabolite, 4-oxo-4-HPR. This guide provides a comprehensive, objective comparison of the in vivo pharmacokinetics, pharmacodynamics, and analytical quantification of 4-HPR and 4-oxo-4-HPR, designed for drug development professionals optimizing retinoid-based therapeutics.

Mechanistic Dynamics: The Role of CYP-Mediated Oxidation

Upon administration, 4-HPR is subjected to extensive metabolism. While a portion is O-methylated into the inactive 4-MPR, a significant fraction undergoes oxidation at the C4 position of the cyclohexenyl ring to form 4-oxo-4-HPR [4]. This conversion is primarily catalyzed by hepatic and tumoral Cytochrome P450 3A4 (CYP3A4) and CYP26A1[3, 4].

Crucially, 4-oxo-4-HPR is not merely a byproduct; it is a highly potent pharmacological agent. In solid tumor cell lines, 4-oxo-4-HPR is 2- to 4-fold more cytotoxic than its parent drug and retains robust activity against 4-HPR-resistant phenotypes [3]. Mechanistically, 4-oxo-4-HPR induces a more pronounced accumulation of reactive oxygen species (ROS) and ceramide synthesis than 4-HPR, culminating in irreversible G2-M cell cycle arrest and apoptosis [3].

Pathway HPR 4-HPR (Fenretinide) CYP CYP3A4 / CYP26A1 (Hepatic & Tumoral Oxidation) HPR->CYP Oxidation at C4 MPR 4-MPR (Inactive Metabolite) HPR->MPR O-Methylation ROS ↑ ROS Generation HPR->ROS CER ↑ Ceramide Synthesis HPR->CER OXO 4-oxo-4-HPR (Active Metabolite) CYP->OXO OXO->ROS 3-fold increase OXO->CER Enhanced APO G2-M Arrest & Apoptosis ROS->APO CER->APO

Metabolic conversion of 4-HPR to 4-oxo-4-HPR and their downstream apoptotic signaling pathways.

Comparative In Vivo Pharmacokinetics

Evaluating the pharmacokinetic (PK) equilibrium between 4-HPR and 4-oxo-4-HPR in murine models provides essential predictive data for human translation. Because 4-oxo-4-HPR is more polar, its distribution and clearance profiles differ slightly from the highly lipophilic parent drug.

In controlled murine studies, intraperitoneal administration of equal doses (120 mg/kg) yielded remarkably similar average plasma concentrations for both compounds, demonstrating that 4-oxo-4-HPR is highly stable in systemic circulation [1]. Furthermore, recent studies utilizing oral nanoformulations (e.g., BNF) reveal that the relative plasma AUC of 4-oxo-4-HPR is approximately 50% of the parent 4-HPR AUC [2]. Importantly, 4-oxo-4-HPR successfully penetrates tumor tissues at concentrations comparable to plasma levels, ensuring localized efficacy[2].

Quantitative Pharmacokinetic Comparison
Parameter4-HPR (Parent Drug)4-oxo-4-HPR (Active Metabolite)Biological & Clinical Significance
Plasma Concentration (120 mg/kg i.p. dose)~847 ng/mL~783 ng/mLBoth compounds achieve stable, overlapping micromolar concentrations in vivo [1].
Relative Systemic Exposure (Oral Nanoformulation)100% (Reference AUC)~50% of 4-HPR AUCHigh conversion rate ensures a dual-agent therapeutic effect [2].
Tumor Tissue Penetration High (~1774 ng/g)Comparable to plasma levelsConfirms the metabolite reaches the tumor microenvironment to exert local cytotoxicity [2].
In Vitro Cytotoxic Potency Baseline (IC50 ~1-5 μM)2 to 4-fold more potent4-oxo-4-HPR drives a disproportionately large share of the overall in vivo efficacy [3].
Metabolic Modulation Increased by CYP3A4 inhibitors (e.g., Ketoconazole)Decreased by CYP3A4 inhibitorsCo-administration with CYP3A4 inhibitors shifts the PK balance, increasing parent drug half-life [4].

Advanced Analytical Protocol: LC-MS/MS Pharmacokinetic Profiling

To accurately quantify the PK profiles of both compounds, a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflow is required. The following protocol details the extraction and quantification process, emphasizing the causality behind each methodological choice to ensure high-fidelity data [2, 5].

Workflow Dose In Vivo Dosing (Murine Model) Sample Plasma Collection (EDTA, Amber Tubes, 4°C) Dose->Sample Time-course Extract Protein Precipitation (ACN/MeOH + 4-EPR IS) Sample->Extract Prevent degradation LCMS LC-MS/MS (MRM) ESI Positive Mode Extract->LCMS Supernatant Data PK Modeling & Quantification LCMS->Data Target m/z Transitions

Self-validating experimental workflow for the LC-MS/MS quantification of 4-HPR and 4-oxo-4-HPR.

Step-by-Step Methodology

Step 1: Sample Collection and Stabilization

  • Action: Collect murine blood samples into K2-EDTA tubes and immediately transfer to amber microcentrifuge tubes. Centrifuge at 4,000 × g for 10 minutes at 4°C to separate plasma.

  • Causality: Retinoids are highly photosensitive and susceptible to enzymatic degradation. Amber tubes prevent light-induced cis-trans isomerization. EDTA chelates metal ions that catalyze oxidation, while the 4°C temperature arrests ex vivo enzymatic metabolism, preserving the true in vivo ratio of 4-HPR to 4-oxo-4-HPR.

Step 2: Protein Precipitation and Extraction

  • Action: To 30 μL of plasma, add 120 μL of ice-cold extraction solvent (Acetonitrile:Methanol, 50:50 v/v) containing a known concentration of an internal standard (IS), such as 4-EPR. Vortex vigorously for 2 minutes and centrifuge at 14,000 × g for 15 minutes.

  • Causality: 4-HPR and its metabolites are highly lipophilic (>99% protein-bound). The organic solvent denatures plasma proteins, breaking hydrophobic bonds and releasing the analytes into the supernatant. The inclusion of 4-EPR (a structural analog) as an IS serves as a self-validating control to correct for matrix effects and variations in extraction recovery [5].

Step 3: LC-MS/MS Multiple Reaction Monitoring (MRM)

  • Action: Inject the supernatant into an LC-MS/MS system equipped with a C18 column. Operate the mass spectrometer in Electrospray Ionization (ESI) positive mode.

  • Causality: MRM provides the highest selectivity and sensitivity. Set specific precursor-to-product ion transitions:

    • 4-HPR: m/z 392.3 → 283.2

    • 4-oxo-4-HPR: m/z 406.3 → 297.2

  • Mechanistic Insight: The C6–C7 bond in 4-oxo-4-HPR is stabilized by resonance due to the oxo substituent at the C4 position. Consequently, it resists the secondary fragmentation (loss of trimethyl-cyclohexenyl) that occurs in 4-HPR, necessitating a distinct product ion (m/z 297.2) for accurate quantification without cross-talk [5].

Step 4: Data Processing and Quality Control

  • Action: Run a double-blank (matrix only), a blank (matrix + IS), and a calibration curve (1 ng/mL to 2000 ng/mL) alongside the samples.

  • Causality: This self-validating loop ensures that no endogenous matrix components interfere with the specific MRM transitions and verifies that the assay remains linear across the entire physiological concentration range observed in vivo [2].

Strategic Implications for Drug Development

Understanding the PK relationship between 4-HPR and 4-oxo-4-HPR is vital for next-generation retinoid therapies. Because 4-oxo-4-HPR is highly active and acts synergistically with 4-HPR, formulation strategies (such as lipid-based nanoparticles or cyclodextrin complexes) should not solely aim to bypass CYP3A4 metabolism. Instead, they should aim to optimize total systemic exposure, allowing the liver and tumor microenvironment to generate a therapeutically optimal ratio of the parent drug and its oxidized, highly potent metabolite.

References

  • US7169813B2 - 4-oxo-fenretinide, administered alone and in combination with fenretinide, as preventive and therapeutic agent for cancer.
  • Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor and Its Application in a Pharmacokinetic Study in Mice of a Novel Oral Nanoformul
  • 4-Oxo-Fenretinide, a Recently Identified Fenretinide Metabolite, Induces Marked G2-M Cell Cycle Arrest and Apoptosis in Fenretinide-Sensitive and Fenretinide-Resistant Cell Lines. AACR Journals.
  • Fenretinide metabolism in humans and mice: utilizing pharmacological modulation of its metabolic pathway to increase systemic exposure. PubMed.
  • Analysis of Fenretinide and its metabolites in human plasma by liquid chromatography-tandem mass spectrometry and its applic

4-Keto Retinamide (4-oxo-4-HPR) Toxicity Profile in Non-Cancerous Cells: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pivots toward targeted therapies with wider therapeutic windows, atypical retinoids have emerged as powerful alternatives to classical retinoic acid derivatives. 4-Keto Retinamide , scientifically known as 4-oxo-N-(4-hydroxyphenyl)retinamide (4-oxo-4-HPR) , is a primary polar metabolite of the synthetic retinoid Fenretinide (4-HPR)[1].

While classical retinoids often fail in the clinic due to severe systemic toxicities and acquired resistance, 4-oxo-4-HPR demonstrates a highly favorable toxicity profile. It efficiently eradicates cancer cells through a dual mechanism—reactive oxygen species (ROS) generation and tubulin polymerization inhibition—while uniquely sparing non-cancerous cells[1]. This guide objectively compares the safety profile of 4-oxo-4-HPR against alternative retinoids and provides validated experimental workflows for assessing its toxicity in normal cell lines.

Comparative Toxicity Profile: 4-oxo-4-HPR vs. Alternative Retinoids

To understand the clinical viability of 4-oxo-4-HPR, we must benchmark it against its parent compound (4-HPR) and classical RAR-dependent retinoids like All-trans retinoic acid (ATRA) and 13-cis-Retinoic Acid (Isotretinoin)[2].

In comparative in vitro studies, 4-oxo-4-HPR exhibits an IC50 of ~0.6 to 1.6 µM in sensitive cancer cell lines (e.g., ovarian and neuroblastoma)[1]. Crucially, when applied to normal dermal fibroblasts, human umbilical vein endothelial cells (HUVECs), and normal human oral keratinocytes (HOK), the IC50 is consistently >10-fold higher, indicating a robust safety margin[3].

Quantitative Comparison of Retinoid Toxicity Profiles
CompoundPrimary Mechanism of ActionTarget Cancer IC50Normal Cell Toxicity MarginPrimary Dose-Limiting Toxicity (Systemic)
4-Keto Retinamide (4-oxo-4-HPR) RAR-independent: ROS generation & Tubulin inhibition~0.6 - 1.6 µM>10-fold higher IC50 (Minimal toxicity)Minimal / Highly favorable profile
Fenretinide (4-HPR) RAR-independent: ROS & Ceramide elevation~1.5 - 3.0 µM>10-fold higher IC50Hemeralopia (Night blindness)
ATRA (Tretinoin) RAR-dependent transcriptionVariable (Prone to resistance)Low marginRetinoic Acid Syndrome
13-cis-Retinoic Acid RAR-dependent transcriptionVariableLow marginSevere Teratogenicity, Mucocutaneous toxicity

Mechanistic Basis for Normal Cell Sparing

As a Senior Application Scientist, I emphasize that observing a high IC50 in normal cells is only half the story; understanding the causality behind this therapeutic window is critical for downstream drug formulation.

4-oxo-4-HPR induces apoptosis in cancer cells via two independent pathways:

  • Oxidative Stress Cascade: Rapid ROS generation leads to Endoplasmic Reticulum (ER) stress, Jun N-terminal Kinase (JNK) activation, and PLAB upregulation[1].

  • Mitotic Catastrophe: Inhibition of tubulin polymerization leads to multipolar spindle formation[1].

Why are non-cancerous cells spared? Normal cells possess a significantly higher intrinsic antioxidant buffering capacity, which rapidly neutralizes the transient ROS burst induced by 4-oxo-4-HPR before it can trigger irreversible ER stress. Furthermore, while 4-oxo-4-HPR still interacts with tubulin in normal cells, healthy cells possess an intact Spindle Assembly Checkpoint (SAC). Instead of undergoing multipolar spindle catastrophe like genomically unstable cancer cells, normal cells safely pause at the G2/M phase, allowing for repair or reversible cytostatic arrest[1].

G cluster_normal Non-Cancerous Cells (Normal) cluster_cancer Cancer Cells Compound 4-Keto Retinamide (4-oxo-4-HPR) ROS_Norm Transient ROS Burst Compound->ROS_Norm Tubulin_Norm Tubulin Inhibition Compound->Tubulin_Norm ROS_Canc Sustained ROS Accumulation Compound->ROS_Canc Tubulin_Canc Tubulin Inhibition Compound->Tubulin_Canc Antioxidant High Antioxidant Buffering ROS_Norm->Antioxidant Neutralized SAC Intact Spindle Assembly Checkpoint Tubulin_Norm->SAC Detected Survival Cell Survival / Reversible Arrest Antioxidant->Survival SAC->Survival Repair/Pause ER_Stress ER Stress & JNK Activation ROS_Canc->ER_Stress Spindle Multipolar Spindle Formation Tubulin_Canc->Spindle Defective Checkpoints Apoptosis Apoptosis & Mitotic Catastrophe ER_Stress->Apoptosis Spindle->Apoptosis

Caption: Differential signaling and survival outcomes of 4-oxo-4-HPR in normal versus cancer cells.

Experimental Protocols for Validating Toxicity in Non-Cancerous Cells

To ensure high-fidelity data when profiling 4-oxo-4-HPR, researchers must utilize self-validating assay systems. The following protocols are designed to prevent false-positive toxicity readings.

Protocol 1: Differential BrdU Cell Proliferation Assay

Purpose: To compare the cytostatic effects of 4-oxo-4-HPR on normal human oral keratinocytes (HOK) versus dysplastic HOK E6/E7 cells[4].

Causality & Assay Selection: Why use BrdU instead of a standard MTT assay? 4-oxo-4-HPR is a potent inducer of intracellular ROS. MTT assays rely on mitochondrial reductase activity, which is artificially skewed by acute oxidative stress, often yielding false-positive "toxicity" in normal cells that are merely metabolically adapting. BrdU circumvents this by directly quantifying active DNA synthesis, providing an artifact-free measure of true proliferation.

Step-by-Step Methodology:

  • Cell Seeding: Seed log-growth normal HOK and dysplastic HOK E6/E7 cells at

    
     cells/well in 24-well plates. Allow 24 hours for adherence.
    
  • Drug Treatment: Treat cells daily with vehicle (0.01% DMSO) or 4-oxo-4-HPR at titrated doses (1, 5, and 10 µM)[4].

  • BrdU Labeling: At 24, 48, and 72-hour time points, add BrdU labeling solution (10 µM final concentration) for the final 4 hours of incubation.

  • Fixation & Detection: Fix cells, denature DNA, and incubate with anti-BrdU-POD antibody. Add substrate solution and measure absorbance at 370 nm (reference 492 nm).

  • Validation Check: Normal HOK cells should show no significant decrease in DNA synthesis at 24h and minimal suppression at 72h, whereas dysplastic cells will show significant, dose-dependent inhibition[4].

Protocol 2: Tubulin Polymerization & Mitotic Arrest Assessment

Purpose: To verify that normal fibroblasts exposed to 4-oxo-4-HPR undergo controlled G2/M arrest rather than apoptotic multipolar spindle formation.

Step-by-Step Methodology:

  • Culture: Plate normal dermal fibroblasts and a comparator cancer line (e.g., A2780) on glass coverslips.

  • Exposure: Treat with 5 µM 4-oxo-4-HPR for 24 hours.

  • Fixation: Fix cells in ice-cold methanol for 10 minutes to preserve cytoskeletal architecture.

  • Staining: Block with 5% BSA, then stain with FITC-conjugated anti-

    
    -tubulin antibody and DAPI (nuclear counterstain).
    
  • Imaging & Flow Cytometry: Use confocal microscopy to verify bipolar spindle integrity in fibroblasts versus multipolar fragmentation in cancer cells. Run parallel samples through Propidium Iodide (PI) flow cytometry to confirm a reversible G2/M peak in normal cells.

Workflow Step1 Seed Normal & Cancer Cell Lines (e.g., HOK vs Dysplastic) Step2 Dose Titration (0.1 to 20 µM 4-oxo-4-HPR) Step1->Step2 Step3 Multiplex Assay: BrdU (Proliferation) & DCFDA (ROS) Step2->Step3 Step4 Tubulin Immunofluorescence & Flow Cytometry Step3->Step4 Step5 Calculate Therapeutic Index (TI) Step4->Step5

Caption: Step-by-step experimental workflow for validating the non-cancerous toxicity profile.

References

  • Title: 4-oxo-N-(4-hydroxyphenyl)
  • Title: Evaluation of a mucoadhesive fenretinide patch for local intraoral delivery Source: Carcinogenesis / SciSpace URL
  • Title: Novel micelles based on branched polyethylene glycol covalently linked with alkyl hydrocarbon chains Source: ResearchGate URL
  • Title: Chemoprevention of neuroblastoma: progress and promise beyond uncertainties Source: NIH / PMC URL

Sources

Comparative Guide: 4-Keto Retinamide (4-oxo-4-HPR) vs. ATRA

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary: The Divergence of Retinoid Pharmacology

In the landscape of retinoid-based therapeutics, All-Trans Retinoic Acid (ATRA) and 4-Keto Retinamide (specifically 4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR ) represent two distinct pharmacological paradigms.[1]

While ATRA is the gold standard for differentiation therapy—acting primarily through genomic modulation via nuclear receptors—4-Keto Retinamide represents a "stress-induction" class of retinoids. It functions largely independent of the Retinoic Acid Receptor (RAR) pathway, exerting cytotoxicity through Reactive Oxygen Species (ROS) generation and, uniquely, microtubule destabilization .

This guide dissects the mechanistic dichotomy between these two agents, providing experimental frameworks to validate their distinct activities in oncology models.

Mechanistic Deep Dive

All-Trans Retinoic Acid (ATRA): The Genomic Differentiator

ATRA functions as a high-affinity ligand for the Retinoic Acid Receptor alpha (RAR


). In Acute Promyelocytic Leukemia (APL), its efficacy is driven by the degradation of the PML-RAR

oncoprotein.[2]
  • Primary Mode: Genomic reprogramming.

  • Key Event: Ligand binding triggers co-repressor release (e.g., SMRT/N-CoR) and co-activator recruitment to Retinoic Acid Response Elements (RAREs).

  • Outcome: Terminal differentiation followed by senescence or secondary apoptosis.

4-Keto Retinamide (4-oxo-4-HPR): The Dual-Action Stressor

4-oxo-4-HPR is the highly active, polar metabolite of Fenretinide (4-HPR).[3] Unlike its parent or ATRA, it possesses a dual mechanism that overcomes multidrug resistance:

  • ROS-Dependent ER Stress: Like Fenretinide, it induces rapid ROS accumulation, leading to Endoplasmic Reticulum (ER) stress and upregulation of the pro-apoptotic protein PLAB (Placental Bone Morphogenetic Protein).

  • ROS-Independent Mitotic Arrest (Unique): 4-oxo-4-HPR directly inhibits tubulin polymerization, causing multipolar spindle formation and G2/M cell cycle arrest. This activity is distinct from ATRA and Fenretinide.

Pathway Visualization

The following diagram contrasts the nuclear genomic action of ATRA with the cytosolic/cytoskeletal stress mechanisms of 4-Keto Retinamide.

RetinoidMechanisms cluster_ATRA ATRA: Genomic Differentiation cluster_4Keto 4-Keto Retinamide: Stress & Mitotic Arrest ATRA ATRA (Ligand) RAR_RXR RAR/RXR Heterodimer ATRA->RAR_RXR Binds CoRep Co-Repressors (SMRT/N-CoR) RAR_RXR->CoRep Releases GeneExp Gene Expression (C/EBP, p21) RAR_RXR->GeneExp Activates RAREs Diff Terminal Differentiation GeneExp->Diff Keto 4-oxo-4-HPR ROS ROS Generation (Mitochondria/Complex I) Keto->ROS Rapid Induction Tubulin Tubulin Polymerization Keto->Tubulin Inhibits (Direct) ER_Stress ER Stress (UPR Activation) ROS->ER_Stress Arrest G2/M Arrest & Apoptosis ER_Stress->Arrest JNK/PLAB Pathway Spindle Multipolar Spindles Tubulin->Spindle Disrupted Dynamics Spindle->Arrest

Caption: Comparative signaling topology. ATRA (left) relies on nuclear receptor activation, while 4-oxo-4-HPR (right) targets cytosolic machinery (ROS) and cytoskeletal integrity (Tubulin).

Comparative Performance Data

The following data summarizes key performance metrics derived from comparative studies in ovarian (A2780), breast (T47D), and neuroblastoma cell lines.

FeatureATRA4-Keto Retinamide (4-oxo-4-HPR)
Primary Target RAR

, RAR

, RAR

(Nuclear)
Tubulin (Cytosol) & Mitochondria
IC50 (Growth Inhibition) High micromolar (>10

M) in non-APL
Low micromolar (1-3

M)
Potency Ratio 1x (Baseline)2-4x more potent than 4-HPR/ATRA
Cell Cycle Effect G1 Arrest (Differentiation)G2/M Arrest (Mitotic Catastrophe)
ROS Induction Negligible / Late onsetRapid (<30 mins)
Activity in Resistant Cells Ineffective in RAR-mutant cellsEffective (Bypasses RAR)

Experimental Protocols for Validation

To objectively compare these agents in your lab, use the following self-validating protocols. These assays distinguish the differentiation-inducing capacity of ATRA from the stress-inducing capacity of 4-Keto Retinamide.

Protocol A: Differential ROS Detection (Flow Cytometry)

Validates the oxidative stress mechanism specific to 4-Keto Retinamide.

  • Cell Preparation: Seed HL-60 or neuroblastoma cells (5 x 10⁵ cells/mL) in 6-well plates.

  • Treatment:

    • Control: Vehicle (DMSO < 0.1%).

    • ATRA: 1

      
      M.[4]
      
    • 4-oxo-4-HPR: 1

      
      M and 5 
      
      
      
      M.
  • Incubation: Incubate for 1 hour (ROS is an early event for 4-oxo-4-HPR).

  • Staining: Add CM-H2DCFDA (General ROS) or MitoSOX Red (Superoxide) to a final concentration of 5

    
    M. Incubate for 20 mins at 37°C in the dark.
    
  • Analysis: Wash with PBS and analyze via Flow Cytometry (FITC channel for DCFDA).

    • Expected Result: 4-oxo-4-HPR induces a significant right-shift in fluorescence intensity; ATRA shows minimal change vs. control at 1h.

Protocol B: Tubulin Polymerization Assay (In Vitro)

Validates the direct microtubule targeting unique to 4-oxo-4-HPR.

  • Reagents: Use a fluorescence-based tubulin polymerization kit (purified tubulin >99%).

  • Setup: Prepare reaction mix with tubulin (2 mg/mL) in PEM buffer + GTP (1 mM).

  • Drug Addition: Add ATRA (10

    
    M) or 4-oxo-4-HPR (10 
    
    
    
    M) to the cuvette/well prior to polymerization initiation.
  • Measurement: Monitor fluorescence (Ex 360nm / Em 420nm) at 37°C every 30 seconds for 60 minutes.

  • Validation:

    • ATRA: Curve overlaps with control (standard sigmoidal polymerization).

    • 4-oxo-4-HPR: Significant reduction in Vmax and final plateau (inhibition of assembly).

Experimental Workflow Diagram

Workflow cluster_Treat Treatment Arms Start Start: Cancer Cell Line (e.g., HL-60, A2780) ATRA ATRA (1-10 µM) Start->ATRA Keto 4-oxo-4-HPR (1-5 µM) Start->Keto Assay1 Assay 1: ROS (1h) (DCFDA Flow Cytometry) ATRA->Assay1 Assay2 Assay 2: Cell Cycle (24h) (PI Staining) ATRA->Assay2 Assay3 Assay 3: Morphology (48h) (Giemsa/Microscopy) ATRA->Assay3 Keto->Assay1 Keto->Assay2 Keto->Assay3 Res_ATRA_ROS No ROS Increase Assay1->Res_ATRA_ROS Res_Keto_ROS High ROS Spike Assay1->Res_Keto_ROS Res_ATRA_CC G1 Arrest Assay2->Res_ATRA_CC Res_Keto_CC G2/M Arrest Assay2->Res_Keto_CC

Caption: Workflow to distinguish mechanisms. Note the divergence in Cell Cycle (G1 vs G2/M) and ROS generation.

References

  • Villani, M. G., et al. (2010). 4-oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells. PLOS ONE.

  • Toma, S., et al. (2003). Fenretinide (4-HPR): A Preventive and Therapeutic Agent for Cancer. Current Pharmaceutical Design.

  • Dragnev, K. H., et al. (2000).The Retinoids: Biology, Biochemistry, and Medicine. Springer.
  • Cuello, M., et al. (2004). Fenretinide-induced apoptosis involves generation of reactive oxygen species.[5][6] Cancer Research.

  • Fontana, J. A., & Rishi, A. K. (2002). Classical and novel retinoids: their targets in cancer therapy. Leukemia.[5][7][8][9][10]

Sources

Validation of 4-Keto Retinamide as a Bioactive Metabolite: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Keto Retinamide (4-oxo-N-(4-hydroxyphenyl)retinamide or 4-oxo-4-HPR ) is not merely an elimination product of the synthetic retinoid Fenretinide (4-HPR); it is a distinct, high-potency bioactive metabolite.[1][2]

While Fenretinide has long been investigated for its chemopreventive properties, clinical efficacy has often been limited by bioavailability.[3] Recent pharmacokinetic and pharmacodynamic validations reveal that 4-oxo-4-HPR accumulates in plasma and tissues at therapeutic concentrations (0.4–5 µM) and exhibits 2–4x greater potency than the parent drug in specific cancer models (neuroblastoma, ovarian, breast).

Crucially, 4-oxo-4-HPR possesses a dual mechanism of action : it retains the ROS-dependent apoptotic signaling of the parent drug while acquiring a unique anti-microtubule activity that drives G2-M cell cycle arrest—a feature absent in Fenretinide.

Part 1: Technical Comparison Profile

The following table contrasts the physicochemical and biological profiles of 4-Keto Retinamide against its parent compound and the natural retinoid standard, All-trans Retinoic Acid (ATRA).

Table 1: Comparative Bioactivity & Physicochemical Profile
Feature4-Keto Retinamide (4-oxo-4-HPR) Fenretinide (4-HPR) All-trans Retinoic Acid (ATRA)
Origin CYP26A1-mediated metabolite of 4-HPRSynthetic RetinoidNatural Vitamin A Metabolite
Primary Mechanism Dual: ROS Generation + Tubulin Inhibition ROS Generation + Ceramide AccumulationNuclear Receptor Activation (RARs)
Receptor Binding RAR/RXR IndependentPoor RAR Binding (Receptor Independent)High Affinity RAR Binding
Cell Cycle Arrest G2-M Phase (Mitotic Arrest)G1 PhaseG1 Phase (Differentiation)
Potency (IC50) High (0.3 - 2 µM in sensitive lines)Moderate (1 - 10 µM)Variable (Context Dependent)
Drug Resistance Effective in 4-HPR-resistant cellsProne to resistance mechanismsProne to resistance
Plasma Stability High (Accumulates at steady state)ModerateLow (Rapid clearance)

Part 2: Mechanistic Validation

To validate 4-oxo-4-HPR as a distinct bioactive entity, researchers must confirm its unique signaling topology. Unlike ATRA, which relies on genomic regulation via RARs, 4-oxo-4-HPR operates through cytosolic stress pathways.

The "Dual-Hit" Signaling Architecture

4-oxo-4-HPR triggers cell death through two independent parallel pathways:

  • Oxidative Stress Cascade: Similar to 4-HPR, it generates Reactive Oxygen Species (ROS), triggering Endoplasmic Reticulum (ER) stress and the Unfolded Protein Response (UPR), leading to JNK activation.

  • Cytoskeletal Disruption: Unique to the metabolite, it inhibits tubulin polymerization, preventing spindle formation and locking cells in the G2-M phase.

Diagram 1: 4-Keto Retinamide Signaling Pathway

G Metabolite 4-oxo-4-HPR (Metabolite) ROS ROS Generation (Mitochondria) Metabolite->ROS Rapid Induction (<30 min) Tubulin Tubulin Polymerization Inhibition Metabolite->Tubulin Direct Interaction ER_Stress ER Stress (UPR Activation) ROS->ER_Stress JNK JNK Activation (Phosphorylation) ER_Stress->JNK PLAB PLAB/NAG-1 Upregulation JNK->PLAB Apoptosis APOPTOSIS (Caspase 3/9 Activation) PLAB->Apoptosis Spindle Multipolar Spindle Formation Tubulin->Spindle G2M G2-M Phase Arrest Spindle->G2M G2M->Apoptosis

Caption: The dual mechanism of 4-oxo-4-HPR. Note the bifurcation where the metabolite triggers both ROS-dependent stress and ROS-independent mitotic arrest.

Part 3: Experimental Protocols for Validation

To confirm the presence and activity of 4-oxo-4-HPR in your system, use the following self-validating protocols.

Protocol A: Pharmacokinetic Detection (HPLC-MS/MS)

Objective: Validate the metabolic conversion of Fenretinide to 4-oxo-4-HPR in plasma or cell culture media. Causality: Standard UV detection is often insufficient due to structural similarity with the parent drug. MS/MS transitions provide the necessary specificity.

Workflow:

  • Sample Preparation:

    • Collect 50 µL plasma/media.

    • Add 150 µL Acetonitrile (protein precipitation).

    • Spike with Internal Standard (e.g., deuterated 4-HPR).[4]

    • Vortex (1 min) and Centrifuge (13,000 rpm, 10 min, 4°C).

    • Collect supernatant.

  • Chromatographic Separation:

    • Column: C18 Reverse Phase (e.g., Synergi Polar-RP or equivalent), 4 µm particle size.

    • Mobile Phase A: Water + 0.1% Formic Acid.[5]

    • Mobile Phase B: Methanol + 0.1% Formic Acid.[5]

    • Gradient: 0-5 min (85% B), 5-15 min (100% B). Flow rate: 0.2 mL/min.[5]

  • Mass Spectrometry Detection (MRM Mode):

    • Monitor specific transitions to distinguish metabolites.

    • 4-HPR: m/z 392.3 → 283.2

    • 4-oxo-4-HPR: m/z 406.3 → 283.2 (Shift of +14 Da indicates keto group).

Protocol B: Functional Bioassay (ROS vs. Cell Cycle)

Objective: Distinguish 4-oxo-4-HPR activity from general retinoid toxicity. Self-Validation: If the compound is 4-oxo-4-HPR, Vitamin C should block ROS/Apoptosis but fail to block G2-M arrest (proving the independent tubulin mechanism).

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., A2780 or SK-N-BE) at

    
     cells/well.
    
  • Treatment Groups:

    • Control (Vehicle).

    • 4-oxo-4-HPR (5 µM).[2]

    • 4-oxo-4-HPR (5 µM) + Vitamin C (100 µM) [Antioxidant Control].

  • Assay 1: ROS Detection (Flow Cytometry):

    • Incubate for 2–6 hours.

    • Stain with CM-H2DCFDA (5 µM) for 30 min.

    • Analyze via Flow Cytometry (FITC channel).

    • Expected Result: 4-oxo-4-HPR induces high fluorescence; Vitamin C reduces this to baseline.

  • Assay 2: Cell Cycle Analysis (PI Staining):

    • Incubate for 24 hours.

    • Fix cells in 70% Ethanol (-20°C overnight).

    • Stain with Propidium Iodide (PI) + RNase A.

    • Analyze via Flow Cytometry.

    • Expected Result: 4-oxo-4-HPR causes distinct G2-M peak accumulation .[1][6] Crucially, Vitamin C will NOT reverse this arrest, validating the unique anti-microtubule mechanism.

Diagram 2: Metabolic Validation Workflow

Workflow Sample Biological Sample (Plasma/Media) Extract Acetonitrile Precipitation Sample->Extract HPLC HPLC Separation (C18 Column) Extract->HPLC MS MS/MS Detection (MRM Mode) HPLC->MS Result1 Parent: 4-HPR (m/z 392) MS->Result1 Result2 Target: 4-oxo-4-HPR (m/z 406) MS->Result2

Caption: Workflow for the specific isolation and identification of 4-oxo-4-HPR using LC-MS/MS.

References

  • Villani, M. G., et al. (2006). "4-Oxo-N-(4-hydroxyphenyl)retinamide: Two Independent Ways to Kill Cancer Cells." PLoS ONE.

  • Togonu-Bickersteth, B., et al. (2006). "4-oxo-fenretinide, a recently identified fenretinide metabolite, induces marked G2-M cell cycle arrest and apoptosis in fenretinide-sensitive and fenretinide-resistant cell lines." Cancer Research.[7][8]

  • Cooper, J. P., et al. (2017). "Inhibitory effects of fenretinide metabolites N-[4-methoxyphenyl]retinamide (MPR) and 4-oxo-N-(4-hydroxyphenyl)retinamide (3-keto-HPR) on fenretinide molecular targets." PLoS ONE.

  • Formelli, F., et al. (2008). "Pharmacokinetics of oral fenretinide in neuroblastoma patients: indications for optimal dose and dosing schedule also with respect to the active metabolite 4-oxo-fenretinide." Cancer Chemotherapy and Pharmacology.

  • Orienti, I., et al. (2019). "Validated LC-MS/MS Assay for the Quantitative Determination of Fenretinide in Plasma and Tumor." Molecules.

Sources

Safety Operating Guide

Executive Summary: The "Why" Behind the Protocol

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I often see retinoids mishandled because they are mistakenly grouped with "general organic waste" or, worse, treated as biological waste due to their use in cell culture.[1] 4-Keto Retinamide (4-HPR) is a synthetic retinoid with a specific hazard profile: it is a potent teratogen (reproductive toxin) and highly lipophilic (water-insoluble).[1]

Standard drain disposal is negligent; the compound persists in aquatic environments and can bioaccumulate. Furthermore, because 4-HPR is often dissolved in vehicles like DMSO or Ethanol, the waste stream becomes a mixed chemical hazard (flammability + toxicity).[1] This guide provides a self-validating workflow to ensure you protect both your team and the environment.

Hazard Identification & Physical Properties

Before disposal, you must understand what you are handling.[1] 4-HPR is not a federally P-listed or U-listed acute toxin (like Warfarin), but it triggers Reproductive Toxicity Category 1B protocols in most EHS jurisdictions.[1]

Table 1: 4-Keto Retinamide Safety & Physical Profile

PropertySpecificationOperational Implication
CAS Number 65646-68-6Use for waste manifesting.[1]
Physical State Yellow Crystalline SolidDust generation is a primary inhalation risk during weighing/spill cleanup.
Solubility DMSO (>10 mg/mL), EthanolDo not use water for initial spill cleanup; it will spread the hydrophobic compound.[1]
GHS Hazards H360: May damage fertility or unborn child.H315/H319: Causes skin/eye irritation.H413: May cause long-lasting harmful effects to aquatic life.[1]Requires "Hazardous Waste" labeling with specific "Teratogen" sub-text.
RCRA Status Non-Listed Hazardous Waste*Must be incinerated. Do not landfill. Treat as "State-Regulated" or "Non-RCRA Hazardous" depending on location.[1]

Waste Segregation Logic (Visualized)

Effective disposal starts at the bench. You must segregate 4-HPR waste based on its physical state and matrix.

DOT Diagram 1: Waste Segregation Decision Tree

WasteSegregation Start 4-HPR Waste Generated StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Contaminated PPE) StateCheck->Solid Liquid Liquid Waste (Mother Liquors, Media) StateCheck->Liquid Sharps Sharps/Glass (Needles, Vials) StateCheck->Sharps SolidAction Double Bag (Yellow/Clear) Label: 'Toxic/Teratogen' Destruction: Incineration Solid->SolidAction SolventCheck Check Solvent Base Liquid->SolventCheck SharpsAction Chemically Contaminated Sharps Container (Do NOT Autoclave) Sharps->SharpsAction Halogenated Halogenated (e.g., DCM, Chloroform) SolventCheck->Halogenated Contains Halogens NonHalogenated Non-Halogenated (e.g., DMSO, Ethanol) SolventCheck->NonHalogenated No Halogens

Caption: Decision matrix for segregating 4-HPR waste streams to ensure compatibility with incineration protocols.

Detailed Disposal Protocols

Protocol A: Solid Waste (Powder & PPE)
  • Scope: Weighing boats, contaminated gloves, bench paper, and dry powder residues.[1]

  • The "Why": Solid retinoids can aerosolize. Double-bagging prevents dust release during transport.[1]

  • Procedure:

    • Collect all solids in a 6-mil polyethylene bag (clear or yellow depending on facility rules).

    • Seal the bag with tape or a zip tie.

    • Place the sealed bag into a secondary Hazardous Waste Box or drum.

    • Labeling: Must read "Hazardous Waste - Toxic (Reproductive Toxin) - 4-Keto Retinamide."[1]

Protocol B: Liquid Waste (Stock Solutions & Media)
  • Scope: Expired DMSO stocks, cell culture media (>1 µM concentration).[1]

  • The "Why": 4-HPR is stable in organic solvents. Mixing it with oxidizers (like bleach) can create unpredictable byproducts. Never bleach retinoid waste. [1]

  • Procedure:

    • Identify Solvent:

      • If dissolved in DMSO/Ethanol : Use the Non-Halogenated waste stream.

      • If dissolved in DCM/Chloroform : Use the Halogenated waste stream.

    • Container: Use an HDPE carboy with a vented cap (to prevent pressure buildup).

    • Labeling: List all constituents (e.g., "99% DMSO, <1% Fenretinide").

    • Disposal: Ship for High-Temperature Incineration .

Protocol C: Empty Containers (The Triple Rinse Rule)
  • Scope: Original glass vials or stock bottles.

  • The "Why": A container is only considered "RCRA Empty" if residues are removed.[2] Because 4-HPR is water-insoluble, water rinsing is ineffective.[1]

  • Procedure:

    • Add a small volume of Ethanol or Acetone to the vial.

    • Cap and vortex/shake for 10 seconds.

    • Decant the rinse into the Liquid Waste container (Protocol B).

    • Repeat 2 more times (Total 3 rinses).

    • Deface the label and dispose of the glass in Standard Glass Disposal (or Chem-Glass bin if required by local EHS).

Emergency Spill Response

A spill of 4-HPR powder is deceptive; it looks benign but poses a high risk of tracking teratogenic dust throughout the lab.

DOT Diagram 2: Spill Response Workflow

SpillResponse Alert 1. Alert & Isolate (Mark area, inform team) PPE 2. Don PPE (Double Nitrile Gloves, Lab Coat, N95/Respirator) Alert->PPE TypeCheck Liquid or Solid? PPE->TypeCheck SolidSpill Solid Spill TypeCheck->SolidSpill LiquidSpill Liquid Spill TypeCheck->LiquidSpill Solubilize 3. Wet with Ethanol (Prevents dust) SolidSpill->Solubilize Do NOT sweep dry Absorb 4. Absorb (Use pads/vermiculite) LiquidSpill->Absorb Solubilize->Absorb Clean 5. Decontaminate Surface (Scrub with Ethanol -> Soap/Water) Absorb->Clean Dispose 6. Dispose as Hazardous Clean->Dispose

Caption: Workflow for containing and cleaning 4-HPR spills, emphasizing the use of ethanol to manage solubility.

Critical Note on Cleanup: Do not use water initially. 4-HPR will precipitate and smear, increasing the surface area of contamination. Use Ethanol (70% or higher) or Acetone to solubilize the residue into an absorbent pad.

Regulatory Compliance & RCRA Context

  • RCRA Classification: 4-Keto Retinamide is not currently listed on the EPA's P-list (acutely hazardous) or U-list (toxic) by specific name [1].[3]

  • Generator Responsibility: However, under 40 CFR 262.11 , the waste generator must determine if the waste exhibits hazardous characteristics. Due to its teratogenicity (H360) and aquatic toxicity , it must be managed as Non-RCRA Regulated Hazardous Waste (unless state-specific codes like California's "Toxic" code apply) [2].[1]

  • Best Practice: Always default to incineration rather than landfilling to ensure complete destruction of the retinoid structure.

References

  • U.S. Environmental Protection Agency (EPA). (2024).[4] Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.Link

  • Cayman Chemical. (2023). Fenretinide Safety Data Sheet (SDS).Link

  • National Institutes of Health (NIH) - PubChem. (2024). Fenretinide Compound Summary: Safety and Hazards.[5][6]Link[1]

  • University of Illinois Division of Research Safety. (2023). Chemical Hazard Classification (GHS) and Waste Determination.Link[1]

Sources

Operational Safety Guide: Handling 4-Keto Retinamide (Fenretinide) in the Laboratory

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

Treat this compound as a Category 1B Reproductive Toxin. As a synthetic retinoid derivative, 4-Keto Retinamide (4-HPR) shares the teratogenic profile of its parent compound, retinoic acid. While often handled casually in powder form, the risk profile changes drastically upon solubilization.

The Critical Insight: Most researchers rely on standard nitrile gloves. This is insufficient when 4-HPR is dissolved in DMSO. Dimethyl sulfoxide (DMSO) is the standard vehicle for this compound, but it is also a potent skin penetrant that can "carry" the retinoid across the dermal barrier, bypassing your primary defense.

Risk Assessment & PPE Matrix

The following protocol distinguishes between Dry Powder Handling (Inhalation/Dust risk) and Solvated Handling (Permeation/Systemic absorption risk).

PPE Specification Table
Protective LayerDry Powder Handling (Weighing)Solvated Handling (DMSO/Ethanol Solutions)
Hand Protection Single Nitrile Gloves (min 5 mil)Double-Glove Protocol (See below) or Silver Shield® Laminate
Respiratory Fume Hood (Face velocity: 100 fpm)Fume Hood (Mandatory)
Eye Protection ANSI Z87.1 Safety GlassesChemical Splash Goggles (Vented)
Body Protection Standard Lab Coat (Buttoned)Impervious Apron (Tyvek® or similar)
Specific Hazard Electrostatic dust dispersionCarrier-mediated transdermal absorption
The "Double-Glove" Protocol (For DMSO Solutions)

Standard nitrile gloves degrade rapidly upon contact with DMSO (breakthrough < 8 minutes for thin exam gloves).

  • Inner Layer: 5 mil Nitrile (Bright color, e.g., Orange/Purple).

  • Outer Layer: 5-8 mil Nitrile (Standard Blue) or Polychloroprene.

  • Logic: If the outer glove is compromised (ripped or swelled by DMSO), the bright inner glove provides immediate visual contrast, signaling you to stop and change.

Operational Workflow: Step-by-Step
Phase A: Preparation & Light Sensitivity

Fenretinide is light-sensitive. Isomerization degrades efficacy and alters toxicity profiles.

  • Darken the Hood: Turn off the direct fume hood light. Use ambient room light or a low-intensity amber lamp.

  • Vessel Prep: Pre-wrap all receiving vials (scintillation vials, reservoirs) in aluminum foil before weighing.

Phase B: Weighing (The Static Risk)

Retinoid powders are often electrostatic and "jump" from spatulas.

  • Engineering Control: Work strictly inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun on the weighing boat if available. If not, wipe the spatula with an ethanol-dampened wipe before drying it to reduce static charge.

  • Technique: Do not pour from the source bottle. Use a micro-spatula to transfer small amounts to avoid dust clouds.

Phase C: Solubilization (The High-Risk Moment)

Context: You are likely dissolving in DMSO to create a stock solution (e.g., 10-100 mM).

  • Solvent Addition: Add DMSO slowly down the side of the vial to prevent aerosolizing the powder.

  • Vortexing: Cap the vial tightly. Do not vortex with the cap loose. Hold the vial with a Kimwipe over the cap to catch any micro-droplets that might leak.

  • Aliquot Immediately: To minimize freeze-thaw cycles (which degrade the compound), aliquot the stock solution into single-use, light-protected microtubes immediately after dissolution.

Visualizing the Safety Workflow

The following diagram outlines the decision logic and safety barriers for handling 4-HPR.

G Start Start: 4-HPR Handling Form Identify Form Start->Form Powder Solid / Powder Form->Powder Solution Solution (DMSO/EtOH) Form->Solution Hood Engineering: Fume Hood Powder->Hood Static Risk: Static Dust Hood->Static SingleGlove PPE: Single Nitrile Static->SingleGlove Waste Disposal: Haz Waste (Tag: Repro Toxin) SingleGlove->Waste Permeation Risk: Carrier Absorption Solution->Permeation DoubleGlove PPE: Double Glove / Laminate Permeation->DoubleGlove Splash Eye: Splash Goggles Permeation->Splash DoubleGlove->Waste Splash->Waste

Figure 1: Risk-based operational workflow distinguishing between solid and solvated handling protocols.

Emergency Procedures

Scenario A: Skin Exposure (Solvated) If 4-HPR in DMSO contacts skin:

  • Immediate Action: Do not wipe. Wiping drives the solvent deeper.

  • Flush: Immediately place the affected area under running water for a minimum of 15 minutes.[1]

  • Soap: Use non-abrasive soap only after the initial 5-minute rinse.

  • Medical: Seek medical attention. Provide the SDS, specifically highlighting H360 (Reproductive Toxicity) .

Scenario B: Spills

  • Powder: Cover with wet paper towels (to prevent dust) and wipe up.

  • Liquid: Cover with absorbent pads. If DMSO is the solvent, treat the waste pads as highly hazardous due to permeation capability. Double-bag all waste.

Disposal & Environmental Safety[2][3]
  • Classification: 4-HPR is a hazardous chemical waste.

  • Segregation: Do not mix with oxidizing agents (e.g., peroxides) as retinoids are susceptible to oxidation.

  • Labeling: Waste tags must explicitly state: "Contains Fenretinide - Reproductive Toxin."

References
  • National Institutes of Health (NIH). (2023). Safe Laboratory Practices & Procedures. Office of Research Services. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Toxic and Hazardous Substances: 1910.1450. United States Department of Labor. Retrieved from [Link]

  • PubChem. (2023). Fenretinide Compound Summary (CID 5288209). National Library of Medicine. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.